Product packaging for HO-Peg17-OH(Cat. No.:CAS No. 351342-04-6)

HO-Peg17-OH

Cat. No.: B1679192
CAS No.: 351342-04-6
M. Wt: 766.9 g/mol
InChI Key: NIELXDCPHZJHGM-UHFFFAOYSA-N
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Description

PEG18 is a PEG Linker. PEG Linkers may be useful in the development of antibody drug conjugates.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H70O18 B1679192 HO-Peg17-OH CAS No. 351342-04-6

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H70O18/c35-1-3-37-5-7-39-9-11-41-13-15-43-17-19-45-21-23-47-25-27-49-29-31-51-33-34-52-32-30-50-28-26-48-24-22-46-20-18-44-16-14-42-12-10-40-8-6-38-4-2-36/h35-36H,1-34H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIELXDCPHZJHGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H70O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60881039
Record name PEG-17
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60881039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

766.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Role of HO-Peg17-OH in Advanced Drug Development: A Technical Guide to PROTAC Linker Technology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the evolving landscape of targeted therapeutics, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful modality for selectively eliminating disease-causing proteins. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to achieve targeted protein degradation. At the heart of every PROTAC is a chemical linker, a critical component that connects a target protein-binding ligand to an E3 ubiquitin ligase-recruiting ligand. The nature of this linker profoundly influences the efficacy, selectivity, and physicochemical properties of the resulting PROTAC. This technical guide focuses on the application of HO-Peg17-OH, a polyethylene glycol (PEG)-based linker, in the research and development of novel PROTACs.

Core Concepts: The Function of this compound in PROTACs

This compound is a hydrophilic linker composed of 17 ethylene glycol units, terminating with hydroxyl groups at both ends.[1][2] These terminal hydroxyl groups serve as versatile chemical handles for conjugation to the target protein ligand and the E3 ligase ligand during PROTAC synthesis.[1] The primary role of the PEG17 chain is to bridge the two ligands, enabling the formation of a stable ternary complex between the target protein, the PROTAC, and an E3 ligase.[2][3] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome.

The selection of a PEG linker like this compound offers several advantages in PROTAC design:

  • Enhanced Solubility: The hydrophilic nature of the polyethylene glycol chain can significantly improve the aqueous solubility of the PROTAC molecule, a common challenge for these relatively large and often hydrophobic compounds.

  • Optimal Length and Flexibility: The 17-unit ethylene glycol chain provides a substantial and flexible linker length. This flexibility can be crucial for allowing the target protein and the E3 ligase to adopt a productive orientation for efficient ubiquitination, especially when their binding sites are distant or sterically hindered.

  • Reduced Non-specific Binding: The hydrophilicity of the PEG chain can minimize non-specific hydrophobic interactions between the PROTAC and other cellular components, potentially leading to improved selectivity and reduced off-target effects.

Quantitative Data in PROTAC Development: A Representative Summary

The efficacy of a PROTAC is typically characterized by its ability to induce the degradation of the target protein. Key quantitative parameters include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table provides a representative summary of the types of quantitative data generated during the evaluation of a hypothetical PROTAC.

ParameterDescriptionRepresentative Value RangeAnalytical Method(s)
DC50 The concentration of the PROTAC that induces 50% degradation of the target protein.1 nM - 10 µMWestern Blot, In-Cell ELISA, Mass Spectrometry
Dmax The maximum percentage of target protein degradation achieved at saturating PROTAC concentrations.>80%Western Blot, In-Cell ELISA, Mass Spectrometry
Binding Affinity (Kd) The equilibrium dissociation constant, indicating the strength of binding of the PROTAC's ligands to the target protein and the E3 ligase.1 nM - 1 µMIsothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), Fluorescence Polarization (FP)
Ternary Complex Formation Assessment of the formation of the Target Protein-PROTAC-E3 Ligase complex.-Co-immunoprecipitation, Proximity Ligation Assay (PLA)
Cellular Permeability The ability of the PROTAC to cross the cell membrane.-Parallel Artificial Membrane Permeability Assay (PAMPA), Caco-2 Assay
Pharmacokinetics (PK) The absorption, distribution, metabolism, and excretion (ADME) properties of the PROTAC in vivo.-LC-MS/MS analysis of plasma and tissue samples

Experimental Protocols

The development and evaluation of a PROTAC involve a series of key experiments. The following are detailed methodologies for the synthesis of a PROTAC using a PEG linker like this compound and for the subsequent assessment of its biological activity.

Protocol 1: General Synthesis of a PROTAC using this compound Linker

This protocol describes a general two-step synthesis of a PROTAC where this compound is sequentially conjugated to the E3 ligase ligand and the target protein ligand.

Materials:

  • This compound

  • E3 Ligase Ligand with a reactive group (e.g., a free amine or hydroxyl)

  • Target Protein Ligand with a reactive group (e.g., a carboxylic acid or a leaving group)

  • Coupling reagents (e.g., HATU, HOBt, EDC)

  • Bases (e.g., DIPEA, triethylamine)

  • Solvents (e.g., DMF, DMSO, DCM)

  • Purification supplies (e.g., HPLC system, silica gel)

Methodology:

  • Monofunctionalization of this compound: a. Dissolve this compound in a suitable anhydrous solvent (e.g., DCM) under an inert atmosphere (e.g., nitrogen or argon). b. Add a protecting group to one of the terminal hydroxyl groups. A common strategy is to use a trityl group or to perform a reaction with a limiting amount of an activating agent to favor mono-substitution. c. Purify the monofunctionalized PEG linker using column chromatography.

  • Conjugation to the First Ligand (e.g., E3 Ligase Ligand): a. Activate the remaining free hydroxyl group of the monofunctionalized PEG linker. This can be achieved by converting it to a better leaving group, such as a tosylate or mesylate, by reacting it with the corresponding sulfonyl chloride in the presence of a base. b. React the activated PEG linker with the E3 ligase ligand containing a nucleophilic group (e.g., a free amine or hydroxyl). The reaction is typically carried out in an anhydrous polar aprotic solvent like DMF in the presence of a non-nucleophilic base. c. Monitor the reaction progress by TLC or LC-MS. d. Upon completion, purify the ligand-linker conjugate by HPLC.

  • Deprotection of the PEG Linker: a. Remove the protecting group from the other end of the PEG linker. For example, a trityl group can be removed under mild acidic conditions.

  • Conjugation to the Second Ligand (e.g., Target Protein Ligand): a. Activate the now free hydroxyl group of the ligand-linker conjugate as described in step 2a. b. React the activated ligand-linker conjugate with the target protein ligand. c. Alternatively, if the target protein ligand has a carboxylic acid, the hydroxyl group on the linker can be coupled directly using standard peptide coupling reagents (e.g., HATU, HOBt, EDC) in the presence of a base. d. Monitor the reaction and purify the final PROTAC molecule using preparative HPLC.

  • Characterization: a. Confirm the identity and purity of the final PROTAC using analytical techniques such as 1H NMR, 13C NMR, high-resolution mass spectrometry (HRMS), and analytical HPLC.

Protocol 2: Western Blotting for Assessing PROTAC-Induced Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein in cultured cells following treatment with a PROTAC.

Materials:

  • Cultured cells expressing the target protein

  • PROTAC compound dissolved in a suitable solvent (e.g., DMSO)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

  • Primary antibody specific to the target protein

  • Primary antibody for a loading control protein (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Methodology:

  • Cell Seeding and Treatment: a. Seed cells in multi-well plates at a density that will result in 70-80% confluency at the time of harvesting. b. Allow cells to adhere and grow overnight. c. Treat the cells with a serial dilution of the PROTAC compound. Include a vehicle control (e.g., DMSO) and a positive control if available. d. Incubate the cells for the desired time period (e.g., 4, 8, 16, or 24 hours) at 37°C in a humidified incubator.

  • Cell Lysis and Protein Quantification: a. After treatment, wash the cells with ice-cold PBS. b. Add lysis buffer to each well and incubate on ice to lyse the cells. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Centrifuge the lysate to pellet cellular debris. e. Transfer the supernatant (containing the protein) to a new tube. f. Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: a. Normalize the protein concentration of all samples with lysis buffer. b. Add Laemmli sample buffer to the lysates and boil to denature the proteins. c. Load equal amounts of protein per lane onto an SDS-PAGE gel. d. Separate the proteins by electrophoresis. e. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting and Detection: a. Block the membrane with blocking buffer to prevent non-specific antibody binding. b. Incubate the membrane with the primary antibody against the target protein. c. Wash the membrane to remove unbound primary antibody. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody. e. Wash the membrane to remove unbound secondary antibody. f. Apply the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

  • Data Analysis: a. Quantify the band intensities for the target protein and the loading control using densitometry software. b. Normalize the target protein band intensity to the loading control band intensity for each sample. c. Calculate the percentage of protein degradation relative to the vehicle-treated control. d. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound in PROTAC research.

PROTAC_Mechanism cluster_Cell Cellular Environment cluster_Ternary Ternary Complex Formation TargetProtein Target Protein PROTAC PROTAC (with this compound linker) TargetProtein->PROTAC Binds to Target Binding Moiety E3Ligase E3 Ubiquitin Ligase E3Ligase->PROTAC Binds to E3 Ligase Moiety Ub Ubiquitin TargetProtein_bound Target Protein Ub->TargetProtein_bound Ubiquitination Proteasome Proteasome DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Degrades Protein TargetProtein_bound->Proteasome Targeted for Degradation PROTAC_bound PROTAC TargetProtein_bound->PROTAC_bound E3Ligase_bound E3 Ligase E3Ligase_bound->Ub Recruits Ubiquitin E3Ligase_bound->PROTAC_bound

Caption: Mechanism of Action for a PROTAC utilizing a PEG linker.

Synthesis_Workflow start Start Materials: This compound E3 Ligase Ligand Target Protein Ligand step1 1. Monofunctionalization of This compound start->step1 step2 2. Conjugation to E3 Ligase Ligand step1->step2 step3 3. Deprotection of PEG Linker step2->step3 step4 4. Conjugation to Target Protein Ligand step3->step4 purification Purification (HPLC) step4->purification characterization Characterization (NMR, HRMS, HPLC) purification->characterization final_product Final PROTAC Molecule characterization->final_product Degradation_Assay_Workflow start Cell Culture (expressing target protein) step1 1. Treat cells with PROTAC concentrations start->step1 step2 2. Cell Lysis and Protein Quantification step1->step2 step3 3. SDS-PAGE and Western Blot step2->step3 step4 4. Immunoblotting and Detection step3->step4 analysis 5. Densitometry Analysis step4->analysis results Determine DC50 and Dmax analysis->results

References

The Crucial Connector: An In-depth Technical Guide to the Function of PEG Linkers in PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins rather than merely inhibiting them. These heterobifunctional molecules consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. While the ligands provide specificity, the linker is far from a passive spacer; it is a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[1]

Among the various types of linkers utilized in PROTAC design, polyethylene glycol (PEG) linkers are the most prevalent.[2] Their frequent use stems from a unique combination of physicochemical properties that address several challenges in the development of effective protein degraders. This in-depth technical guide will explore the multifaceted functions of PEG linkers in PROTACs, providing quantitative data on their impact, detailed experimental protocols for their evaluation, and visualizations of the underlying biological and experimental processes.

The Multifaceted Role of the PEG Linker

The linker in a PROTAC orchestrates the formation of a productive ternary complex between the POI and the E3 ligase, which is the prerequisite for subsequent ubiquitination and proteasomal degradation of the POI.[3] The length, flexibility, and chemical composition of the linker are critical parameters that influence the stability and geometry of this ternary complex.[4]

PEG linkers, composed of repeating ethylene glycol units, offer several distinct advantages:

  • Enhanced Solubility and Permeability: The hydrophilic nature of the PEG chain can significantly improve the aqueous solubility of the often large and hydrophobic PROTAC molecule.[5] This improved solubility can, in turn, enhance cell permeability and oral absorption, crucial factors for in vivo efficacy.

  • Tunable Length and Flexibility: PEG linkers are synthetically versatile, allowing for the straightforward synthesis of PROTACs with varying linker lengths. This tunability is essential for optimizing the distance and orientation between the POI and the E3 ligase to achieve a stable and productive ternary complex. The flexibility of the PEG chain allows the PROTAC to adopt multiple conformations, increasing the probability of successful ternary complex formation.

  • Biocompatibility: PEG is a well-established biocompatible polymer, which is advantageous for the development of therapeutic agents.

However, the use of PEG linkers is not without potential drawbacks. Compared to more rigid alkyl-based linkers, PEG linkers may exhibit reduced metabolic stability in vivo and can be more challenging and costly to synthesize.

Quantitative Impact of PEG Linker Length on PROTAC Efficacy

The length of the PEG linker is a critical parameter that must be empirically optimized for each POI-E3 ligase pair. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, a linker that is too long can result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase. Furthermore, excessively long and flexible linkers can lead to a high entropic penalty upon binding, potentially reducing the stability of the ternary complex.

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize quantitative data from studies investigating the impact of PEG linker length on the degradation of various target proteins.

Target ProteinE3 LigaseLinker TypeLinker Length (Number of PEG units)DC₅₀ (nM)Dₘₐₓ (%)Reference
TBK1 CRBNAlkyl/Ether< 12 atomsNo degradation-
Alkyl/Ether12-29 atomsSubmicromolar> 90
Alkyl/Ether21 atoms396
Alkyl/Ether29 atoms29276
BRD4 VHLPEG318~90
PEG412>95
PEG58>98
PEG625~95
BTK CRBNPEG0>5000-
PEG1>5000-
PEG2>5000-
PEG4<500-
PEG5<500-

Experimental Protocols

The development and optimization of PEGylated PROTACs require a suite of robust experimental assays to characterize their synthesis, biochemical activity, and cellular function.

Synthesis of a PROTAC with a PEG Linker

This protocol describes a general two-step synthesis of a PROTAC using a PEG linker, involving the functionalization of the linker and subsequent coupling to the target protein ligand.

Step 1: Functionalization of the PEG Linker with an E3 Ligase Ligand

This step involves the activation of a terminal hydroxyl group of a PEG linker and subsequent reaction with an amine-containing E3 ligase ligand.

  • Materials:

    • Benzyl-PEGn-alcohol (e.g., Benzyl-PEG45-alcohol)

    • p-toluenesulfonyl chloride (TsCl)

    • Triethylamine (TEA)

    • Anhydrous dichloromethane (DCM)

    • Amine-containing E3 ligase ligand (e.g., pomalidomide derivative)

    • Anhydrous dimethylformamide (DMF)

    • N,N-Diisopropylethylamine (DIPEA)

  • Procedure:

    • Tosylation of the PEG linker:

      • Dissolve Benzyl-PEGn-alcohol (1.0 eq) in anhydrous DCM (0.1 M).

      • Add TEA (1.5 eq) to the solution.

      • Cool the reaction mixture to 0°C in an ice bath.

      • Slowly add a solution of TsCl (1.2 eq) in anhydrous DCM.

      • Stir the reaction at 0°C for 2 hours, then allow it to warm to room temperature and stir overnight.

      • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

      • Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the tosylated PEG linker (Benzyl-PEGn-OTs).

    • Coupling to the E3 Ligase Ligand:

      • Dissolve the amine-containing E3 ligase ligand (1.0 eq) and Benzyl-PEGn-OTs (1.1 eq) in anhydrous DMF (0.1 M).

      • Add DIPEA (3.0 eq) to the reaction mixture.

      • Stir the reaction at 60°C overnight under a nitrogen atmosphere.

      • Monitor the reaction progress by LC-MS.

      • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

      • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

      • Purify the crude product by flash column chromatography to yield the E3 ligase ligand-PEGn-Benzyl conjugate.

Step 2: Amide Coupling to the Protein of Interest (POI) Ligand

This step involves the coupling of the functionalized PEG linker to a POI ligand containing a carboxylic acid.

  • Materials:

    • E3 ligase ligand-PEGn-Benzyl conjugate from Step 1

    • POI ligand with a terminal carboxylic acid

    • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)

    • Anhydrous DMF

    • DIPEA

  • Procedure:

    • Dissolve the POI ligand with a terminal carboxylic acid (1.0 eq), the E3 ligase ligand-PEGn-Benzyl (1.0 eq), and PyBOP (1.2 eq) in anhydrous DMF (0.1 M).

    • Add DIPEA (3.0 eq) to the reaction mixture.

    • Stir the reaction at room temperature overnight under a nitrogen atmosphere.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, purify the reaction mixture directly by preparative high-performance liquid chromatography (HPLC) to yield the final PROTAC molecule.

    • Characterize the final product by ¹H NMR and high-resolution mass spectrometry (HRMS).

Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein in cells treated with a PROTAC.

  • Materials:

    • Cell culture medium, fetal bovine serum (FBS), and antibiotics

    • The cell line expressing the target protein

    • PROTAC stock solution (e.g., in DMSO)

    • Phosphate-buffered saline (PBS)

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • BCA protein assay kit

    • Laemmli sample buffer

    • SDS-PAGE gels, running buffer, and transfer buffer

    • PVDF or nitrocellulose membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibody against the target protein

    • Primary antibody against a loading control (e.g., GAPDH, β-actin)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Cell Culture and Treatment:

      • Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.

      • Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).

    • Cell Lysis:

      • After treatment, wash the cells with ice-cold PBS.

      • Add lysis buffer to each well and incubate on ice.

      • Scrape the cells and collect the lysate.

      • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Protein Quantification:

      • Determine the protein concentration of each lysate using a BCA assay.

    • Sample Preparation and SDS-PAGE:

      • Normalize the protein concentration of all samples.

      • Add Laemmli sample buffer and boil the samples to denature the proteins.

      • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Western Blotting:

      • Transfer the separated proteins to a membrane.

      • Block the membrane with blocking buffer.

      • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

      • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

      • Wash the membrane again and add the chemiluminescent substrate.

    • Data Analysis:

      • Capture the chemiluminescent signal using an imaging system.

      • Quantify the band intensities using densitometry software.

      • Normalize the target protein band intensity to the loading control band intensity.

      • Calculate the percentage of protein degradation relative to the vehicle-treated control.

      • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Ternary Complex Formation Assays

Several biophysical techniques can be used to characterize the formation and stability of the POI-PROTAC-E3 ligase ternary complex.

  • Surface Plasmon Resonance (SPR):

    • Principle: SPR measures the binding of an analyte in solution to a ligand immobilized on a sensor chip in real-time.

    • Procedure:

      • Immobilize the E3 ligase on the sensor chip.

      • Inject a series of concentrations of the PROTAC to measure the binary interaction.

      • Inject a mixture of a constant concentration of the POI and a series of concentrations of the PROTAC to measure the ternary complex formation.

      • Analyze the sensorgrams to determine the binding affinities (KD) and kinetics (kon, koff) for both binary and ternary interactions.

      • Calculate the cooperativity factor (α), which is the ratio of the binary KD to the ternary KD. An α value greater than 1 indicates positive cooperativity.

  • Isothermal Titration Calorimetry (ITC):

    • Principle: ITC directly measures the heat changes associated with binding events.

    • Procedure:

      • Perform binary titrations by injecting the PROTAC into a solution of the E3 ligase and, in a separate experiment, into a solution of the POI.

      • Perform a ternary titration by injecting the PROTAC into a solution containing both the E3 ligase and the POI.

      • Analyze the thermograms to determine the binding affinities (KD), enthalpy (ΔH), and stoichiometry (n) of the interactions.

  • NanoBRET™ Ternary Complex Assay:

    • Principle: This is a cell-based proximity assay that measures bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged protein and a fluorescently labeled HaloTag®-fused protein.

    • Procedure:

      • Co-transfect cells with plasmids encoding the POI fused to NanoLuc® and the E3 ligase fused to HaloTag®.

      • Treat the cells with a fluorescent HaloTag® ligand and varying concentrations of the PROTAC.

      • Measure the BRET signal. An increase in the BRET signal indicates the formation of the ternary complex.

Cellular Permeability Assays

Assessing the ability of a PROTAC to cross the cell membrane is crucial for its therapeutic potential.

  • Parallel Artificial Membrane Permeability Assay (PAMPA):

    • Principle: PAMPA is a cell-free assay that measures the passive diffusion of a compound across an artificial lipid membrane.

    • Procedure:

      • Add the PROTAC solution to the donor wells of a PAMPA plate.

      • The acceptor wells are filled with a buffer solution.

      • After an incubation period, measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

      • Calculate the apparent permeability coefficient (Papp).

  • Caco-2 Permeability Assay:

    • Principle: This cell-based assay uses a monolayer of Caco-2 cells, which mimic the human intestinal epithelium, to assess both passive and active transport.

    • Procedure:

      • Culture Caco-2 cells on a permeable support until a confluent monolayer is formed.

      • Add the PROTAC to the apical (top) or basolateral (bottom) side of the monolayer.

      • After incubation, measure the concentration of the PROTAC on the opposite side.

      • Calculate the Papp in both directions to determine the efflux ratio, which indicates the extent of active efflux.

Visualizing PROTAC Mechanisms and Workflows

The following diagrams, created using the Graphviz DOT language, illustrate key aspects of PROTAC function and evaluation.

PROTAC_Mechanism cluster_Cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Catalyzes Ub_POI Ubiquitinated POI Ubiquitination->Ub_POI Proteasome 26S Proteasome Ub_POI->Proteasome Recruitment Degradation Degradation Proteasome->Degradation Recycling Recycling Degradation->Recycling Amino_Acids Amino Acids Degradation->Amino_Acids Recycling->PROTAC Recycling->E3_Ligase

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Experimental_Workflow cluster_Workflow PROTAC Evaluation Workflow cluster_Biochemical Biochemical cluster_Cellular Cellular Synthesis PROTAC Synthesis & Characterization Biochemical_Assays Biochemical Assays Synthesis->Biochemical_Assays Cellular_Assays Cellular Assays Biochemical_Assays->Cellular_Assays Ternary_Complex_Assay Ternary Complex Formation (SPR, ITC) Binding_Affinity Binary Binding Affinity In_Vivo_Studies In Vivo Studies Cellular_Assays->In_Vivo_Studies Degradation_Assay Protein Degradation (Western Blot, DC50, Dmax) Permeability_Assay Cell Permeability (PAMPA, Caco-2) Viability_Assay Cell Viability Data_Analysis Data Analysis & Optimization In_Vivo_Studies->Data_Analysis Data_Analysis->Synthesis Iterative Optimization

Caption: A typical experimental workflow for the development and evaluation of PROTACs.

Linker_Properties cluster_Properties Logical Relationships of PEG Linker Properties in PROTACs Linker_Properties PEG Linker Properties Length Length Linker_Properties->Length Flexibility Flexibility Linker_Properties->Flexibility Hydrophilicity Hydrophilicity Linker_Properties->Hydrophilicity Ternary_Complex Ternary Complex Formation & Stability Length->Ternary_Complex Influences distance & orientation Flexibility->Ternary_Complex Affects conformational search & entropy Physicochemical Physicochemical Properties Hydrophilicity->Physicochemical Improves solubility PROTAC_Efficacy Overall PROTAC Efficacy (DC50, Dmax) Ternary_Complex->PROTAC_Efficacy Pharmacokinetics Pharmacokinetics Physicochemical->Pharmacokinetics Impacts absorption & distribution Physicochemical->PROTAC_Efficacy Pharmacokinetics->PROTAC_Efficacy

Caption: The logical interplay of PEG linker properties and their impact on PROTAC efficacy.

Conclusion

The PEG linker is a critical and highly versatile component in the design of effective PROTACs. Its inherent properties of hydrophilicity, biocompatibility, and tunable length provide a powerful tool for optimizing the solubility, permeability, and ultimately, the degradation efficacy of these novel therapeutic agents. The successful development of a PROTAC is a multifactorial challenge that requires careful consideration of the interplay between the POI ligand, the E3 ligase ligand, and the connecting linker. Through systematic variation of the PEG linker length and comprehensive experimental evaluation, researchers can fine-tune the properties of their PROTACs to achieve potent and selective protein degradation, paving the way for the next generation of targeted therapies.

References

The Pivotal Role of Terminal Hydroxyl Groups in Polyethylene Glycol (PEG) Linkers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polyethylene glycol (PEG) linkers have become indispensable tools in the fields of bioconjugation, drug delivery, and materials science. Their utility is largely predicated on the chemical versatility of their terminal hydroxyl (-OH) groups. This technical guide provides a comprehensive overview of the fundamental role these hydroxyl groups play, detailing their chemical properties, reactivity, and the methodologies for their functionalization. We present a compilation of quantitative data for key reactions, detailed experimental protocols, and visual diagrams of reaction pathways and workflows to serve as a practical resource for researchers in the field.

Introduction: The Significance of the Terminal Hydroxyl Group

Polyethylene glycol is a biocompatible, hydrophilic polymer renowned for its ability to improve the pharmacokinetic and pharmacodynamic properties of conjugated molecules, a process known as PEGylation.[1][2] Unmodified PEG is terminated with hydroxyl groups, which, while relatively inert, serve as the primary handles for chemical modification.[3][4] The ability to selectively functionalize these terminal -OH groups allows for the covalent attachment of PEG to a vast array of molecules, including proteins, peptides, small molecule drugs, and nanoparticles.[5] This process is fundamental to enhancing drug solubility and stability, prolonging circulation half-life, and reducing immunogenicity.

The strategic conversion of the terminal hydroxyl group into other reactive functionalities is the first and most critical step in the synthesis of advanced PEG linkers for a multitude of applications.

Chemical Properties and Reactivity of Terminal Hydroxyl Groups

The terminal hydroxyl groups of PEG are primary alcohols and exhibit characteristic reactivity. While not highly reactive in their native state, they can be readily converted into more reactive functional groups through several key chemical transformations:

  • Activation to Good Leaving Groups: The most common strategy for functionalizing PEG's hydroxyl groups is to first convert them into excellent leaving groups, such as tosylates (-OTs) or mesylates (-OMs). This is typically achieved by reacting the PEG-OH with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base like triethylamine. These activated PEGs are then susceptible to nucleophilic substitution by a wide range of nucleophiles.

  • Oxidation: The terminal hydroxyl groups can be oxidized to form aldehydes or carboxylic acids. Oxidation to carboxylic acids can be achieved using oxidizing agents like Jones reagent. This introduces a carboxyl group that can be further activated, for example, with carbodiimide chemistry to form an amine-reactive N-hydroxysuccinimide (NHS) ester.

  • Esterification: PEG hydroxyl groups can react with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form ester linkages. This is a common method for attaching small molecule drugs that contain a carboxylic acid moiety.

  • Etherification: Under basic conditions, the hydroxyl group can be deprotonated to form an alkoxide, which can then undergo Williamson ether synthesis with an alkyl halide to form an ether linkage. This is often used to introduce functionalities like propargyl groups for "click chemistry".

Functionalization Strategies for PEG Linker Synthesis

The conversion of the terminal hydroxyl group opens up a vast landscape of possible PEG linker functionalities. The general workflow involves an initial activation step, followed by nucleophilic substitution to introduce the desired functional group.

G PEG_OH PEG-OH Activated_PEG Activated PEG (e.g., PEG-OTs, PEG-OMs) PEG_OH->Activated_PEG Activation (e.g., TsCl, MsCl) Functionalized_PEG Functionalized PEG (e.g., PEG-N3, PEG-NH2, PEG-SH) Activated_PEG->Functionalized_PEG Nucleophilic Substitution (e.g., NaN3, NH3, NaSH)

Caption: General workflow for functionalizing PEG terminal hydroxyl groups.

A variety of functional groups can be introduced, each with its own specific applications in bioconjugation:

  • Amine (-NH2): Introduced by reacting an activated PEG with ammonia or by reducing a PEG-azide. Amines are commonly used for conjugation to carboxylic acids or activated esters on biomolecules.

  • Thiol (-SH): Can be introduced by reacting an activated PEG with a thiol-containing nucleophile like sodium hydrosulfide. Thiols are highly reactive towards maleimides and are used for site-specific conjugation.

  • Azide (-N3): Introduced by reacting an activated PEG with sodium azide. Azides are key components in "click chemistry" reactions, particularly the copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC and SPAAC), which offer high specificity and efficiency.

  • Carboxylic Acid (-COOH): As mentioned, this can be formed by oxidation of the hydroxyl group. Carboxylic acids are versatile handles for conjugation to amines using carbodiimide chemistry.

  • Maleimide: This functionality is typically introduced by reacting an amine-terminated PEG with a maleimide-containing reagent. Maleimides are highly specific for reaction with thiols.

Quantitative Data on Functionalization Reactions

The efficiency of converting the terminal hydroxyl group to other functionalities is a critical parameter in the synthesis of high-quality PEG linkers. The following table summarizes typical reaction yields for common functionalization steps.

Conversion StepReagentsSolventTemperature (°C)Reaction Time (h)Yield (%)Reference(s)
Tosylation Tosyl Chloride, TriethylamineDichloromethane (DCM)Room Temperature24>95
Mesylation Mesyl Chloride, TriethylamineDichloromethane (DCM)-10 to Room Temp1299
Azidation Sodium AzideEthanol or DMF60 - Reflux12 - 1680 - 97
Amination (from Azide) Zinc, Ammonium ChlorideTHF/WaterReflux7282 - 99
Thiolation Sodium HydrosulfideWaterRoom Temp to 608>95
Thioacetylation Potassium ThioacetateDMFRoom TemperatureOvernight>95

Detailed Experimental Protocols

The following protocols provide detailed methodologies for the key steps in the functionalization of PEG terminal hydroxyl groups.

Protocol 1: Activation of PEG-OH via Tosylation

This protocol describes the conversion of a terminal hydroxyl group of PEG into a tosylate, a good leaving group for subsequent nucleophilic substitution.

Materials:

  • Polyethylene glycol (PEG-OH)

  • Tosyl chloride (TsCl)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve PEG-OH (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C in an ice bath.

  • Add triethylamine (2-3 equivalents) to the solution and stir for 10 minutes.

  • Slowly add a solution of tosyl chloride (1.5-2 equivalents) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the reaction mixture to remove triethylamine hydrochloride salt.

  • Concentrate the filtrate under reduced pressure.

  • Precipitate the product by adding the concentrated solution to cold diethyl ether.

  • Collect the precipitate by filtration and wash with cold diethyl ether.

  • Dry the PEG-OTs product under vacuum.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification Dissolve Dissolve PEG-OH in anhydrous DCM Cool Cool to 0°C Dissolve->Cool Add_TEA Add Triethylamine Cool->Add_TEA Add_TsCl Add Tosyl Chloride solution Add_TEA->Add_TsCl Stir Stir at RT for 24h Add_TsCl->Stir Filter Filter Stir->Filter Concentrate Concentrate Filter->Concentrate Precipitate Precipitate in cold diethyl ether Concentrate->Precipitate Collect Collect and Dry Precipitate->Collect

Caption: Experimental workflow for the tosylation of PEG-OH.

Protocol 2: Conversion of PEG-OTs to PEG-Azide

This protocol describes the nucleophilic substitution of the tosylate group with an azide group.

Materials:

  • PEG-OTs

  • Sodium azide (NaN3)

  • Dimethylformamide (DMF) or Ethanol

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve PEG-OTs (1 equivalent) in DMF or ethanol in a round-bottom flask.

  • Add sodium azide (5-10 equivalents) to the solution.

  • Heat the reaction mixture to 60°C or reflux and stir for 12-16 hours.

  • Monitor the reaction by TLC or NMR to confirm the disappearance of the tosylate group.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane (DCM) and wash with water to remove excess sodium azide and salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the PEG-azide.

Protocol 3: Reduction of PEG-Azide to PEG-Amine

This protocol details the reduction of a PEG-azide to a PEG-amine.

Materials:

  • PEG-azide

  • Zinc dust (Zn)

  • Ammonium chloride (NH4Cl)

  • Tetrahydrofuran (THF)

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the PEG-azide (1 equivalent) in a mixture of THF and deionized water.

  • Add ammonium chloride (excess) and zinc dust (excess) to the solution.

  • Heat the mixture to reflux and stir for 72 hours.

  • Monitor the reaction by TLC or NMR to confirm the disappearance of the azide group.

  • After cooling to room temperature, filter the reaction mixture to remove excess zinc.

  • Add 1 M NaOH solution to the mixture.

  • Extract the product with DCM.

  • Combine the organic extracts, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the PEG-amine.

Applications in Drug Development and Beyond

The ability to functionalize the terminal hydroxyl groups of PEG is the cornerstone of its widespread application in the biomedical field.

  • PEGylated Therapeutics: By converting the hydroxyl group to a reactive moiety, PEG can be conjugated to proteins, peptides, and small molecule drugs. This "stealth" polymer shield enhances water solubility, reduces renal clearance, and protects the therapeutic from enzymatic degradation, thereby extending its circulation half-life and reducing the required dosing frequency.

  • Drug Targeting: Heterobifunctional PEGs, with different functionalities at each terminus, are synthesized by sequential modification of the hydroxyl groups. These linkers can be used to attach a drug to a targeting ligand, such as an antibody, to create antibody-drug conjugates (ADCs) for targeted cancer therapy.

  • Hydrogel Formation: PEGs with reactive end groups, such as acrylates (derived from the hydroxyl group), can be crosslinked to form hydrogels. These hydrogels are used in tissue engineering, regenerative medicine, and as matrices for controlled drug release.

  • Surface Modification: The hydroxyl groups can be used to graft PEG onto the surfaces of medical devices and nanoparticles. This PEG layer reduces protein adsorption (biofouling) and improves the biocompatibility of the material.

G cluster_0 Core Concept cluster_1 Functionalization cluster_2 Applications PEG_OH PEG-OH Functionalized_PEG Functionalized PEG (e.g., PEG-NH2, PEG-COOH, PEG-N3) PEG_OH->Functionalized_PEG Chemical Modification PEG_Therapeutics PEGylated Therapeutics Functionalized_PEG->PEG_Therapeutics Drug_Targeting Drug Targeting (ADCs) Functionalized_PEG->Drug_Targeting Hydrogels Hydrogels Functionalized_PEG->Hydrogels Surface_Mod Surface Modification Functionalized_PEG->Surface_Mod

Caption: Logical relationship from PEG-OH to diverse applications.

Conclusion

The terminal hydroxyl groups of polyethylene glycol, while seemingly simple, are the gateway to a vast and versatile world of chemical modifications. Their strategic functionalization is a fundamental prerequisite for the majority of PEG's applications in modern medicine and materials science. A thorough understanding of the chemistry of these terminal groups, coupled with robust and efficient experimental protocols, is essential for the continued development of innovative PEG-based technologies. This guide provides a foundational resource for researchers to harness the full potential of these remarkable polymers in their scientific endeavors.

References

An In-depth Technical Guide to HO-Peg17-OH: Properties, Applications, and Experimental Considerations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of HO-Peg17-OH, a discrete polyethylene glycol (PEG) derivative increasingly utilized in advanced drug development and biomedical research. We will delve into its chemical properties, identify key suppliers, and explore its primary application as a linker in Proteolysis Targeting Chimeras (PROTACs). Furthermore, this guide will present illustrative experimental protocols and visualize the fundamental signaling pathway associated with its use.

Core Properties of this compound

This compound, also known as 3,6,9,12,15,18,21,24,27,30,33,36,39,42,45,48-Hexadecaoxapentacontane-1,50-diol, is a monodisperse polyethylene glycol molecule characterized by 17 repeating ethylene glycol units capped at both ends by hydroxyl (-OH) groups. This well-defined structure ensures batch-to-batch consistency, a critical factor in pharmaceutical research and development.

PropertyValueCitation
CAS Number 351342-04-6[1][2][3]
Molecular Formula C34H70O18[1][3]
Molecular Weight ~766.91 g/mol
Appearance White to off-white solid or powder
Solubility Soluble in water and many organic solvents. In DMSO, solubility is reported to be 100 mg/mL (130.39 mM), potentially requiring sonication.
Purity Typically available in purities of ≥95% or ≥97%.

Key Applications in Drug Development

The primary and most significant application of this compound is as a flexible and hydrophilic linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG chain in this compound offers several advantages in PROTAC design:

  • Optimal Length and Flexibility: The 17-unit PEG chain provides the necessary spatial separation and conformational flexibility to allow for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.

  • Enhanced Solubility: The hydrophilic nature of the PEG linker can improve the overall solubility of the PROTAC molecule, which is often a challenge for these relatively large and complex structures.

  • Improved Cell Permeability: By masking hydrophobic regions of the molecule, the PEG linker can potentially enhance the passive diffusion of the PROTAC across cell membranes.

  • Reduced Non-specific Binding: The hydrophilic properties of the PEG chain can minimize non-specific hydrophobic interactions, potentially leading to improved selectivity and reduced off-target effects.

The Ubiquitin-Proteasome System: The Target Pathway

PROTACs containing linkers such as this compound leverage the cell's own protein degradation machinery, specifically the ubiquitin-proteasome system (UPS). This pathway is a fundamental process for the removal of misfolded or unnecessary proteins, thereby maintaining cellular homeostasis.

The process, as facilitated by a PROTAC, can be summarized in the following steps:

  • Binding: The two ends of the PROTAC molecule simultaneously bind to the target protein of interest (POI) and an E3 ubiquitin ligase.

  • Ternary Complex Formation: This binding event brings the POI and the E3 ligase into close proximity, forming a ternary complex.

  • Ubiquitination: The E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the target protein. This process is repeated to form a polyubiquitin chain on the POI.

  • Proteasomal Recognition: The polyubiquitinated POI is then recognized by the 26S proteasome.

  • Degradation: The proteasome unfolds and degrades the target protein into small peptides, while the ubiquitin molecules are recycled. The PROTAC molecule, being a catalyst in this process, is released and can induce the degradation of another target protein.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Target Protein (POI) Ternary POI-PROTAC-E3 Complex POI->Ternary Binds PROTAC PROTAC (with this compound linker) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Binds PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Recruited E1_E2 E1/E2 Enzymes E1_E2->Ub Activates Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Proteasome->PROTAC Release & Recycle Peptides Degraded Peptides Proteasome->Peptides Degradation

Caption: Workflow of PROTAC-mediated protein degradation via the ubiquitin-proteasome system.

Illustrative Experimental Protocols

While specific protocols for this compound are often proprietary or application-dependent, the following sections provide detailed, illustrative methodologies for the key steps in utilizing this linker, based on established procedures for similar discrete PEG molecules like HO-PEG18-OH. Researchers should optimize these protocols for their specific target molecules and experimental systems.

Activation of this compound Terminal Hydroxyl Groups

The terminal hydroxyl groups of this compound are not sufficiently reactive for direct conjugation to most biomolecules. Therefore, an activation step is required. A common method is the conversion of the hydroxyl groups to a more reactive species, such as a tresylate.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Pyridine

  • 2,2,2-Trifluoroethanesulfonyl chloride (Tresyl chloride)

  • Cold Diethyl Ether

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Under an inert atmosphere, dissolve this compound in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Add anhydrous pyridine to the solution while stirring.

  • Slowly add tresyl chloride (a 2.5 molar excess relative to the hydroxyl groups) dropwise to the reaction mixture.

  • Allow the reaction to stir at 0°C for 30 minutes, then at room temperature for 1.5 hours.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture using a rotary evaporator.

  • Precipitate the activated PEG linker by adding the concentrated solution to cold diethyl ether.

  • Collect the precipitate by filtration and wash with cold diethyl ether.

  • Dry the final product under vacuum.

  • Confirm the structure and purity of the activated this compound derivative by ¹H NMR spectroscopy.

Conjugation of Activated this compound to a Protein

This protocol describes the conjugation of the activated PEG linker to a protein with accessible primary amine groups (e.g., lysine residues or the N-terminus).

Materials:

  • Activated this compound

  • Protein of interest in an appropriate amine-free buffer (e.g., PBS, pH 7.4)

  • Quenching solution (e.g., 1 M Tris-HCl or glycine, pH 8.0)

  • Size-Exclusion Chromatography (SEC) system for purification

Procedure:

  • Dissolve the activated this compound in the protein solution. The molar ratio of the activated PEG linker to the protein should be optimized to achieve the desired degree of PEGylation.

  • Gently mix the solution and incubate at room temperature or 4°C with gentle shaking for 2 to 24 hours. The optimal time and temperature will depend on the stability and reactivity of the protein.

  • Monitor the progress of the conjugation by SDS-PAGE, which will show a shift in the molecular weight of the protein upon successful PEGylation.

  • Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM. This will react with any unreacted activated PEG.

  • Incubate for an additional 30 minutes to ensure complete quenching.

  • Purify the PEGylated protein from the reaction mixture using Size-Exclusion Chromatography (SEC). The PEGylated protein will typically elute earlier than the un-PEGylated protein due to its larger hydrodynamic radius.

  • Collect and pool the fractions containing the purified PEGylated protein.

  • Characterize the final conjugate using techniques such as SDS-PAGE, mass spectrometry, and functional assays.

Experimental_Workflow cluster_activation Activation of this compound cluster_conjugation Bioconjugation cluster_purification Purification & Characterization A1 Dissolve this compound in anhydrous DCM A2 Add Pyridine and Tresyl Chloride at 0°C A1->A2 A3 React and Monitor by TLC A2->A3 A4 Precipitate and Purify Activated PEG A3->A4 B1 Dissolve Activated PEG with Target Protein A4->B1 Activated Linker B2 Incubate and Monitor by SDS-PAGE B1->B2 B3 Quench Reaction B2->B3 C1 Purify by Size-Exclusion Chromatography (SEC) B3->C1 Crude Conjugate C2 Characterize Conjugate (Mass Spec, etc.) C1->C2

Caption: General experimental workflow for the activation and bioconjugation of this compound.

Supplier Information

This compound is available from several reputable suppliers of specialty chemicals and PEG reagents for research purposes. When sourcing this material, it is crucial to consider the purity and the quality of the accompanying analytical data.

SupplierWebsite (Illustrative)
MolCore--INVALID-LINK--
PurePEG--INVALID-LINK--
Cenmed--INVALID-LINK--
GlpBio--INVALID-LINK--
TargetMol--INVALID-LINK--
MedChemExpress--INVALID-LINK--
浙江瑞奥生物科技有限公司 (Zhejiang Ruiao Biotechnology Co., Ltd.)--INVALID-LINK--

Disclaimer: This list is not exhaustive and does not constitute an endorsement of any particular supplier. Researchers should conduct their own due diligence when selecting a supplier.

Conclusion

This compound is a valuable and versatile tool in modern drug discovery, particularly in the rapidly advancing field of targeted protein degradation. Its well-defined structure, hydrophilicity, and optimal length make it an excellent choice as a linker for the synthesis of PROTACs and other complex bioconjugates. The illustrative protocols and pathway visualizations provided in this guide offer a solid foundation for researchers and drug development professionals to incorporate this compound into their workflows. As with any specialized reagent, careful optimization of experimental conditions is paramount to achieving desired outcomes and advancing the development of novel therapeutics.

References

The Dawn of a New Therapeutic Era: A Technical Guide to Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering a paradigm shift from traditional occupancy-based pharmacology to a novel, event-driven approach for eliminating disease-causing proteins. This technical guide provides an in-depth exploration of the core principles of TPD, focusing on the underlying biological machinery and the key technologies driving this exciting field. We will delve into the mechanism of action, experimental methodologies, and quantitative analysis of the two major classes of TPD agents: Proteolysis-Targeting Chimeras (PROTACs) and molecular glues.

The Ubiquitin-Proteasome System: The Cell's Natural Disposal Machinery

At the heart of targeted protein degradation lies the ubiquitin-proteasome system (UPS), the primary mechanism for regulated protein catabolism in eukaryotic cells.[1] This intricate pathway is responsible for the degradation of over 80% of intracellular proteins, playing a critical role in maintaining protein homeostasis, cell cycle progression, and signal transduction.[1] The UPS identifies and tags unwanted or misfolded proteins with a small regulatory protein called ubiquitin, marking them for destruction by the 26S proteasome, a large multi-protein complex with proteolytic activity.[2][3]

The process of ubiquitination is a tightly regulated enzymatic cascade involving three key enzymes:

  • E1 Ubiquitin-Activating Enzyme: In an ATP-dependent reaction, the E1 enzyme forms a thioester bond with ubiquitin, thereby activating it.

  • E2 Ubiquitin-Conjugating Enzyme: The activated ubiquitin is then transferred from the E1 enzyme to a cysteine residue on an E2 enzyme.

  • E3 Ubiquitin Ligase: The E3 ligase acts as the substrate recognition component of the UPS. It simultaneously binds to both the E2-ubiquitin complex and the target protein, facilitating the transfer of ubiquitin from the E2 enzyme to a lysine residue on the substrate. This process is repeated to form a polyubiquitin chain, which serves as the degradation signal for the proteasome.

Ubiquitin_Proteasome_System cluster_ubiquitination Ubiquitination Cascade Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 ATP E2 E2 Conjugating Enzyme E1->E2 Ub Transfer E3 E3 Ligase E2->E3 PolyUb_Target Polyubiquitinated Target Protein E3->PolyUb_Target Polyubiquitination Target Target Protein Target->E3 Proteasome 26S Proteasome PolyUb_Target->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

The Ubiquitin-Proteasome System (UPS) Pathway.

Hijacking the UPS: The Rise of PROTACs and Molecular Glues

Targeted protein degradation technologies harness the cell's own UPS to selectively eliminate proteins of interest. This is primarily achieved through two classes of small molecules: PROTACs and molecular glues.

PROTACs: Bifunctional Molecular Bridges

Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules composed of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. By simultaneously engaging both the POI and an E3 ligase, PROTACs induce the formation of a ternary complex. This proximity-induced event facilitates the ubiquitination of the POI by the recruited E3 ligase, marking it for subsequent degradation by the proteasome. A key feature of PROTACs is their catalytic mode of action; after inducing the degradation of a target protein molecule, the PROTAC is released and can engage in another degradation cycle. This allows for potent and sustained protein knockdown at sub-stoichiometric concentrations.

PROTAC_Mechanism cluster_protac PROTAC-Mediated Degradation PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI E3_Ligase E3 Ligase PROTAC->E3_Ligase Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycling Ubiquitinated_POI Ubiquitinated POI Ternary_Complex->Ubiquitinated_POI Ubiquitination Proteasome 26S Proteasome Ubiquitinated_POI->Proteasome Degradation Degraded_POI Degraded POI Proteasome->Degraded_POI

Mechanism of Action of a PROTAC.
Molecular Glues: Inducers of Protein-Protein Interactions

Molecular glues are small molecules that induce or stabilize the interaction between an E3 ligase and a target protein, leading to the degradation of the latter. Unlike PROTACs, which are rationally designed bifunctional molecules, molecular glues are often discovered serendipitously. They typically bind to a pocket on the E3 ligase, altering its surface conformation to create a new binding interface for a "neosubstrate" protein that would not normally be recognized. The immunomodulatory imide drugs (IMiDs) like thalidomide and its analogs, lenalidomide and pomalidomide, are classic examples of molecular glues that bind to the Cereblon (CRBN) E3 ligase, inducing the degradation of specific transcription factors.

Molecular_Glue_Mechanism cluster_glue Molecular Glue-Mediated Degradation Molecular_Glue Molecular Glue E3_Ligase E3 Ligase (e.g., CRBN) Molecular_Glue->E3_Ligase Ternary_Complex E3-Glue-Neosubstrate Ternary Complex E3_Ligase->Ternary_Complex Neosubstrate Neosubstrate (Target) Neosubstrate->Ternary_Complex Ubiquitinated_Neosubstrate Ubiquitinated Neosubstrate Ternary_Complex->Ubiquitinated_Neosubstrate Ubiquitination Proteasome 26S Proteasome Ubiquitinated_Neosubstrate->Proteasome Degradation Degraded_Neosubstrate Degraded Neosubstrate Proteasome->Degraded_Neosubstrate

Mechanism of Action of a Molecular Glue.

Quantitative Analysis of Protein Degradation

The efficiency of a protein degrader is characterized by several key parameters, which are typically determined through dose-response experiments.

ParameterDescription
DC50 The concentration of the degrader that induces 50% degradation of the target protein at a specific time point. A lower DC50 value indicates higher potency.
Dmax The maximum percentage of target protein degradation achievable with a given degrader.
Kd The dissociation constant, which measures the binding affinity of the degrader to its target protein and the E3 ligase.
Cooperativity (α) A measure of the influence of the binding of one protein partner on the binding of the other within the ternary complex. An α value greater than 1 indicates positive cooperativity, meaning the formation of the binary complex enhances the binding of the second protein.

Table 1: Comparative Degradation Data for BRD4-Targeting PROTACs

PROTACE3 Ligase RecruitedCell LineDC50 (nM)Dmax (%)Reference
MZ1 VHLHeLa~10>90
H6618>95
H83823>95
Mv4-11->90
dBET1 CRBNMv4-11~140>90
Jurkat~30>90
ARV-771 VHL22Rv1<1>95
ARV-825 CRBNRS4;111>95

Table 2: Clinical Trial Data for PROTAC Degraders

PROTACTargetIndicationPhaseKey FindingsReference
ARV-110 (Bavdegalutamide) Androgen Receptor (AR)Metastatic Castration-Resistant Prostate Cancer (mCRPC)Phase I/IIWell-tolerated; demonstrated AR degradation of 70-90% in a patient biopsy; showed anti-tumor activity, particularly in patients with specific AR mutations.
ARV-471 (Vepdegestrant) Estrogen Receptor (ER)ER+/HER2- Advanced Breast CancerPhase IIIWell-tolerated; demonstrated robust ER degradation (up to 89%); showed promising clinical benefit and objective response rates.

Experimental Protocols for Characterizing Protein Degraders

A robust and multi-faceted experimental approach is essential for the discovery and optimization of protein degraders. The following sections detail the methodologies for key assays in the TPD field.

Ternary Complex Formation Assays

The formation of a stable ternary complex is a prerequisite for efficient protein degradation. Several biophysical techniques are employed to characterize this critical interaction.

Time-Resolved Fluorescence Energy Transfer (TR-FRET)

TR-FRET is a sensitive and homogeneous assay for quantifying ternary complex formation in vitro.

Protocol: Step-by-Step TR-FRET Assay for BRD/PROTAC/CRBN Ternary Complex

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20).

    • Prepare tagged proteins: GST-tagged BRD protein (e.g., BRD4) and His-tagged CRBN-DDB1 complex.

    • Prepare TR-FRET donor and acceptor antibodies: Tb-conjugated anti-GST antibody (donor) and a fluorescently labeled (e.g., AF488) anti-His antibody (acceptor).

    • Prepare a serial dilution of the PROTAC of interest in the assay buffer.

  • Assay Setup (384-well plate format):

    • Add 5 µL of the PROTAC dilution or vehicle control (DMSO) to each well.

    • Add 5 µL of a mixture containing the GST-BRD protein and the His-CRBN-DDB1 complex to each well. Final concentrations to be optimized, but a starting point could be 2-10 nM for each protein.

    • Add 5 µL of a mixture containing the Tb-anti-GST and AF488-anti-His antibodies to each well. Final concentrations to be optimized, typically around 1-5 nM.

  • Incubation:

    • Incubate the plate at room temperature for a specified time (e.g., 60-180 minutes), protected from light. The optimal incubation time should be determined empirically.

  • Data Acquisition:

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 520 nm for the acceptor and 490 nm for a reference).

    • Calculate the TR-FRET ratio (e.g., [Acceptor Emission / Donor Emission] x 10,000).

  • Data Analysis:

    • Plot the TR-FRET ratio against the PROTAC concentration.

    • Fit the data to a suitable binding model to determine the concentration required for half-maximal ternary complex formation (TC50).

In Vitro Ubiquitination Assays

These assays directly measure the ability of a PROTAC to induce the ubiquitination of its target protein.

Protocol: Step-by-Step In Vitro Ubiquitination Assay

  • Reaction Mixture Preparation:

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂, 2 mM DTT).

    • Assemble the ubiquitination machinery:

      • E1 activating enzyme (e.g., UBE1)

      • E2 conjugating enzyme (e.g., UBE2D2)

      • E3 ligase complex (e.g., VHL or CRBN complex)

      • Ubiquitin

      • Target protein of interest (POI)

    • Prepare a serial dilution of the PROTAC.

  • Reaction Setup:

    • In a microcentrifuge tube, combine the E1, E2, E3, ubiquitin, and POI in the reaction buffer.

    • Add the PROTAC at various concentrations or a vehicle control.

    • Initiate the reaction by adding ATP to a final concentration of 2-5 mM.

  • Incubation:

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 30-90 minutes).

  • Reaction Quenching and Analysis:

    • Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

    • Separate the reaction products by SDS-PAGE.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

    • Perform a Western blot using an antibody specific for the POI to visualize the appearance of higher molecular weight, polyubiquitinated forms of the protein. An anti-ubiquitin antibody can also be used to confirm ubiquitination.

Cellular Protein Degradation Assays

These assays are crucial for determining the efficacy of a degrader in a biologically relevant context.

Quantitative Western Blotting

This is a standard method to measure the reduction in target protein levels following treatment with a degrader.

Protocol: Step-by-Step Quantitative Western Blot for Protein Degradation

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 4, 8, 16, or 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling.

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe with an antibody against a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the corresponding loading control band intensity.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to generate a dose-response curve and determine the DC50 and Dmax values.

HiBiT Bioluminescence Assay

The HiBiT assay is a sensitive, real-time method for quantifying protein degradation in live cells. It utilizes a small 11-amino-acid peptide tag (HiBiT) that is knocked into the endogenous locus of the target protein using CRISPR/Cas9. In the presence of a complementary larger subunit (LgBiT), a bright luminescent signal is produced, which is proportional to the amount of HiBiT-tagged protein.

Protocol: Step-by-Step HiBiT Degradation Assay

  • Cell Preparation and Plating:

    • Use a HiBiT-tagged cell line for the protein of interest.

    • Plate the cells in a white, opaque 96-well or 384-well plate and incubate overnight.

  • Compound Addition:

    • Prepare a serial dilution of the PROTAC in the appropriate cell culture medium.

    • Add the diluted PROTAC or vehicle control to the cells.

  • Lytic Endpoint Measurement:

    • At the desired time point(s), add a lytic detection reagent containing the LgBiT protein and a luciferase substrate to the wells.

    • Incubate for a short period to ensure complete cell lysis and signal stabilization.

    • Measure the luminescence using a plate reader.

  • Live-Cell Kinetic Measurement:

    • For real-time analysis, use a cell line that also stably expresses LgBiT.

    • Add a live-cell luciferase substrate to the medium.

    • Measure the luminescence at multiple time points after the addition of the PROTAC.

  • Data Analysis:

    • Normalize the luminescence signal to a vehicle control.

    • Calculate the percentage of protein degradation.

    • For kinetic data, the rate of degradation can also be determined.

    • Plot the degradation data to determine DC50 and Dmax.

The PROTAC Drug Discovery Workflow

The development of a novel PROTAC is a multi-step process that integrates chemistry, biology, and pharmacology.

PROTAC_Discovery_Workflow cluster_design 1. Design & Synthesis cluster_invitro 2. In Vitro Evaluation cluster_cellular 3. Cellular Assays cluster_invivo 4. In Vivo & Preclinical Target_Selection Target Selection E3_Ligase_Selection E3 Ligase Selection Target_Selection->E3_Ligase_Selection Ligand_Identification Ligand Identification (Target & E3) E3_Ligase_Selection->Ligand_Identification Linker_Design Linker Design Ligand_Identification->Linker_Design Synthesis Chemical Synthesis Linker_Design->Synthesis Binary_Binding Binary Binding Assays (SPR, ITC, FP) Synthesis->Binary_Binding Ternary_Complex Ternary Complex Assays (TR-FRET, AlphaLISA) Binary_Binding->Ternary_Complex Ubiquitination_Assay In Vitro Ubiquitination Ternary_Complex->Ubiquitination_Assay Permeability Cell Permeability Assays Ubiquitination_Assay->Permeability Degradation_Assay Protein Degradation (Western Blot, HiBiT) Permeability->Degradation_Assay Selectivity Selectivity Profiling (Proteomics) Degradation_Assay->Selectivity Downstream_Effects Downstream Functional Assays Selectivity->Downstream_Effects PK_PD Pharmacokinetics & Pharmacodynamics Downstream_Effects->PK_PD Efficacy In Vivo Efficacy Models PK_PD->Efficacy Toxicity Toxicology Studies Efficacy->Toxicity

A typical workflow for PROTAC drug discovery.

Future Perspectives

Targeted protein degradation is a rapidly evolving field with immense therapeutic potential. Future research will likely focus on expanding the repertoire of E3 ligases that can be hijacked, improving the drug-like properties of degraders, and developing novel strategies to overcome resistance mechanisms. The continued integration of advanced biophysical techniques, structural biology, and computational modeling will undoubtedly accelerate the discovery and development of the next generation of TPD therapies, offering hope for treating a wide range of diseases that are currently intractable with conventional small-molecule inhibitors.

References

The Architect's Guide to Destruction: An In-Depth Technical Whitepaper on PROTAC Design and Mechanism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, shifting the paradigm from traditional occupancy-based inhibition to event-driven pharmacology.[1] Unlike small molecule inhibitors that block the function of a target protein, PROTACs act as catalytic agents that hijack the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[2][3] This in-depth technical guide provides a comprehensive overview of the core principles of PROTAC design, their mechanism of action, and the key experimental protocols essential for their development and characterization.

The PROTAC Molecule: A Tripartite Structure

PROTACs are heterobifunctional molecules comprising three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[4][5] The modular nature of PROTACs allows for systematic optimization of their potency, selectivity, and pharmacokinetic properties.

  • Target-Binding Ligand (Warhead): This component provides specificity for the protein of interest. A wide range of ligands, from established inhibitors to newly discovered binders, can be repurposed as warheads for PROTACs.

  • E3 Ligase-Recruiting Ligand: This moiety engages an E3 ubiquitin ligase, the enzyme responsible for tagging the target protein with ubiquitin. The most commonly utilized E3 ligases in PROTAC design are Cereblon (CRBN) and von Hippel-Lindau (VHL).

  • Linker: The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex. Its length, composition, and attachment points can significantly impact the potency and selectivity of the degrader.

Mechanism of Action: A Catalytic Cycle of Degradation

The action of a PROTAC can be conceptualized as a catalytic cycle that results in the degradation of the target protein.

  • Ternary Complex Formation: The PROTAC molecule simultaneously binds to the protein of interest and an E3 ubiquitin ligase, forming a transient ternary complex (POI-PROTAC-E3).

  • Ubiquitination: The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin molecules from a charged E2 conjugating enzyme to lysine residues on the surface of the target protein.

  • Proteasomal Degradation: The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.

  • Recycling: Following degradation of the target protein, the PROTAC molecule is released and can engage another target protein and E3 ligase, continuing the catalytic cycle.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Protein of Interest (POI) POI->Ternary_Complex Binds E3 E3 Ubiquitin Ligase E3->Ternary_Complex Binds Ternary_Complex->PROTAC Release & Recycle Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Figure 1: PROTAC Mechanism of Action.

Core Principles of PROTAC Design

The rational design of potent and selective PROTACs requires careful consideration of each of its three components.

PROTAC_Design_Principles cluster_warhead Warhead Considerations cluster_e3 E3 Ligase Ligand Considerations cluster_linker Linker Considerations PROTAC_Design PROTAC Design Principles Warhead Target-Binding Ligand (Warhead) PROTAC_Design->Warhead E3_Ligand E3 Ligase Ligand PROTAC_Design->E3_Ligand Linker Linker PROTAC_Design->Linker Warhead_Affinity Binding Affinity (Kd) Warhead->Warhead_Affinity Warhead_Selectivity Target Selectivity Warhead->Warhead_Selectivity Warhead_Exit_Vector Attachment Point Warhead->Warhead_Exit_Vector E3_Choice Choice of E3 Ligase (e.g., VHL, CRBN) E3_Ligand->E3_Choice E3_Affinity Binding Affinity (Kd) E3_Ligand->E3_Affinity E3_Exit_Vector Attachment Point E3_Ligand->E3_Exit_Vector Linker_Length Length Linker->Linker_Length Linker_Composition Composition (e.g., PEG, Alkyl) Linker->Linker_Composition Linker_Rigidity Flexibility vs. Rigidity Linker->Linker_Rigidity

Figure 2: Key PROTAC Design Considerations.

Quantitative Data Summary

The efficacy of PROTACs is typically characterized by their half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The binding affinities (Kd) of the warhead and E3 ligase ligand are also critical parameters.

Table 1: Degradation Efficiency of Representative PROTACs Targeting Kinases
PROTACTarget KinaseE3 LigaseCell LineDC50 (nM)Dmax (%)Reference
NC-1BTKCRBNMino2.297
IR-1BTKCRBNMino<10>85
RC-3BTKCRBNMino<10>85
Compound with 21-atom linkerTBK1VHLNot Specified396
Compound with 29-atom linkerTBK1VHLNot Specified29276
Table 2: Degradation Efficiency of Representative PROTACs Targeting Nuclear Receptors
PROTACTarget ReceptorE3 LigaseCell LineDC50 (nM)Dmax (%)Reference
ARV-110Androgen ReceptorVHLVCaP, LNCaP< 1>95
ARV-471Estrogen Receptor αCRBNMCF-71.8>95
ERD-308Estrogen Receptor αVHLMCF-70.17>95
ERD-308Estrogen Receptor αVHLT47D0.43>95
Table 3: Impact of Linker Length on PROTAC Efficacy
PROTAC SeriesTargetE3 LigaseLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
ERα DegraderERαVHLAlkyl/Ether< 12No degradation-
ERα DegraderERαVHLAlkyl/Ether12 - 29Submicromolar-
ERα DegraderERαVHLAlkyl/Ether21396
ERα DegraderERαVHLAlkyl/Ether2929276
ERα DegraderERαVHLPEG16More Potent-
Table 4: Binding Affinities of Common E3 Ligase Ligands
E3 LigaseLigandBinding Affinity (Kd or IC50) (nM)Reference
VHLVH-29880 - 90
VHLVH032185
VHLVHL-IN-137
CRBNThalidomide117 (Kd)
CRBNPomalidomide~500-fold higher than POM-cN
CRBNLenalidomide2694 (IC50)

Experimental Protocols

A robust experimental workflow is crucial for the successful development and characterization of PROTACs.

PROTAC_Experimental_Workflow cluster_biophysical Biophysical Characterization cluster_cellular Cellular Assays cluster_functional Functional Assays Start PROTAC Synthesis and Purification Binary_Binding Binary Binding Assays (SPR, ITC) Start->Binary_Binding Ternary_Complex Ternary Complex Formation (SPR, AlphaLISA, TR-FRET) Binary_Binding->Ternary_Complex Degradation Protein Degradation (Western Blot, In-Cell ELISA) Ternary_Complex->Degradation Ubiquitination Target Ubiquitination (IP-Western, Mass Spec) Degradation->Ubiquitination Selectivity Selectivity Profiling (Quantitative Proteomics) Ubiquitination->Selectivity Phenotypic Phenotypic Assays (e.g., Cell Viability, Apoptosis) Selectivity->Phenotypic End Lead Optimization Phenotypic->End

Figure 3: Experimental Workflow for PROTAC Evaluation.
Protein Degradation Assessment by Western Blot

Objective: To quantify the extent of target protein degradation induced by a PROTAC.

Materials:

  • Cell culture reagents and appropriate cell line expressing the target protein.

  • PROTAC compound and vehicle control (e.g., DMSO).

  • Ice-cold Phosphate-Buffered Saline (PBS).

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • Laemmli sample buffer (2x).

  • SDS-PAGE gels, electrophoresis, and transfer apparatus.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibody against the target protein and a loading control (e.g., β-actin, GAPDH).

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in a 6-well plate at an appropriate density to reach 70-80% confluency on the day of treatment.

    • Prepare serial dilutions of the PROTAC in culture medium. A typical concentration range is 0.1 nM to 10 µM.

    • Include a vehicle control (e.g., DMSO).

    • Treat cells with the PROTAC or vehicle for a predetermined time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in lysis buffer on ice for 30 minutes.

    • Scrape the cells and transfer the lysate to a microfuge tube.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add an equal volume of 2x Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

  • Western Blotting:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate to the membrane.

    • Capture the signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein signal to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Generate a dose-response curve to determine the DC50 and Dmax values.

Ternary Complex Formation by Surface Plasmon Resonance (SPR)

Objective: To measure the kinetics and affinity of binary and ternary complex formation.

Materials:

  • SPR instrument (e.g., Biacore).

  • Sensor chip (e.g., CM5, NTA).

  • Purified target protein and E3 ligase.

  • PROTAC compound.

  • Running buffer (e.g., HBS-EP+).

  • Immobilization reagents (e.g., EDC/NHS for amine coupling, NiCl2 for His-tag capture).

Protocol:

  • Immobilization of one protein partner:

    • Immobilize either the target protein or the E3 ligase onto the sensor chip surface according to the manufacturer's instructions. A common strategy is to immobilize the E3 ligase to allow for the screening of multiple target proteins with the same chip.

  • Binary Interaction Analysis:

    • To measure the binding of the PROTAC to the immobilized protein, inject a series of PROTAC concentrations over the sensor surface and monitor the response.

    • To measure the binding of the PROTAC to the non-immobilized protein, a competition assay or a reverse setup can be used.

    • Fit the sensorgrams to a suitable binding model to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).

  • Ternary Complex Analysis:

    • Inject a constant concentration of the non-immobilized protein mixed with a serial dilution of the PROTAC over the sensor surface.

    • The formation of the ternary complex will result in a further increase in the SPR signal.

    • Analyze the data to determine the kinetics and affinity of the ternary complex.

  • Cooperativity Calculation:

    • The cooperativity factor (α) can be calculated to determine if the binding of the two proteins to the PROTAC is cooperative (α > 1), non-cooperative (α = 1), or anti-cooperative (α < 1).

In-Cell Ubiquitination Assay

Objective: To confirm that the PROTAC-induced degradation is mediated by ubiquitination of the target protein.

Materials:

  • Cell line expressing the target protein.

  • PROTAC compound and vehicle control.

  • Proteasome inhibitor (e.g., MG132).

  • Lysis buffer with deubiquitinase (DUB) inhibitors (e.g., PR-619, NEM).

  • Antibody for immunoprecipitation (IP) of the target protein.

  • Protein A/G beads.

  • Anti-ubiquitin antibody for Western blotting.

Protocol:

  • Cell Treatment:

    • Treat cells with the PROTAC at a concentration that induces significant degradation.

    • In a parallel experiment, co-treat cells with the PROTAC and a proteasome inhibitor to allow for the accumulation of ubiquitinated proteins.

  • Cell Lysis:

    • Lyse cells in a buffer containing DUB inhibitors to preserve the ubiquitination status of the proteins.

  • Immunoprecipitation:

    • Incubate the cell lysate with an antibody against the target protein overnight at 4°C.

    • Add Protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein complex.

    • Wash the beads several times with lysis buffer to remove non-specific binding.

  • Western Blotting:

    • Elute the immunoprecipitated proteins from the beads by boiling in sample buffer.

    • Perform SDS-PAGE and Western blotting as described previously.

    • Probe the membrane with an anti-ubiquitin antibody to detect the polyubiquitin chains on the target protein. A smear at higher molecular weights is indicative of ubiquitination.

Quantitative Mass Spectrometry for Selectivity Profiling

Objective: To assess the global proteome changes upon PROTAC treatment and identify off-target effects.

Materials:

  • Cell line of interest.

  • PROTAC compound and vehicle control.

  • Lysis buffer for mass spectrometry (e.g., urea-based buffer).

  • Reagents for protein digestion (e.g., DTT, iodoacetamide, trypsin).

  • Isobaric labeling reagents (e.g., TMT, iTRAQ) for multiplexed quantification (optional).

  • LC-MS/MS system (e.g., Orbitrap).

  • Data analysis software (e.g., MaxQuant, Proteome Discoverer).

Protocol:

  • Cell Culture and Treatment:

    • Culture cells and treat with the PROTAC at a relevant concentration and time point.

  • Protein Extraction and Digestion:

    • Lyse the cells and extract the total proteome.

    • Reduce, alkylate, and digest the proteins into peptides using trypsin.

  • Peptide Labeling and Fractionation (Optional):

    • For multiplexed analysis, label the peptides with isobaric tags.

    • Fractionate the peptides to increase proteome coverage.

  • LC-MS/MS Analysis:

    • Analyze the peptide samples using a high-resolution mass spectrometer.

  • Data Analysis:

    • Process the raw data to identify and quantify proteins.

    • Perform statistical analysis to identify proteins that are significantly up- or down-regulated upon PROTAC treatment.

    • The on-target degradation of the POI should be confirmed, and any significant changes in the abundance of other proteins may indicate off-target effects.

Conclusion

PROTAC technology represents a paradigm shift in drug discovery, offering the potential to target previously "undruggable" proteins and overcome mechanisms of drug resistance. The successful design and development of PROTACs rely on a deep understanding of their tripartite structure, their catalytic mechanism of action, and the intricate interplay between the target protein, the PROTAC, and the E3 ligase. The experimental protocols and quantitative metrics outlined in this guide provide a robust framework for the rational design, characterization, and optimization of this promising new class of therapeutics. As our understanding of the ubiquitin-proteasome system expands and new E3 ligases are harnessed, the therapeutic potential of PROTACs will continue to grow, offering new hope for the treatment of a wide range of diseases.

References

The Hydrophilic Shield: An In-depth Technical Guide to the Hydrophilicity and Solubility of PEGylated Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of PEGylation

In the realm of pharmaceutical sciences, the covalent attachment of polyethylene glycol (PEG) chains to a molecule, a process known as PEGylation, stands as a cornerstone technology for enhancing the therapeutic efficacy of a wide array of drugs, from small molecules to large biologics.[1][2] This modification imparts a hydrophilic shield to the conjugated molecule, profoundly influencing its physicochemical properties.[3] The primary benefits of this alteration are a significant increase in the compound's hydrophilicity and, consequently, its aqueous solubility.[4]

This technical guide provides a comprehensive overview of the core principles governing the hydrophilicity and solubility of PEGylated compounds. It is designed to equip researchers, scientists, and drug development professionals with the fundamental knowledge and practical methodologies required to harness the full potential of PEGylation in their therapeutic development pipelines. We will delve into the quantitative effects of PEGylation, detail key experimental protocols for characterization, and visualize the underlying relationships and workflows.

The Physicochemical Impact of PEGylation on Hydrophilicity and Solubility

The fundamental principle behind the enhanced hydrophilicity of PEGylated compounds lies in the inherent nature of the PEG polymer. PEG is a flexible, hydrophilic polymer composed of repeating ethylene glycol units.[5] In an aqueous environment, the ether oxygens in the PEG backbone form hydrogen bonds with water molecules, creating a hydration shell around the conjugated molecule. This "hydrophilic shield" effectively masks the often hydrophobic core of the parent drug, leading to several advantageous changes in its properties.

The direct consequence of this increased hydrophilicity is a marked improvement in aqueous solubility. This is particularly crucial for poorly water-soluble drugs, as enhanced solubility can significantly improve their bioavailability and formulation options. The size of the PEG chain plays a critical role; longer PEG chains generally lead to a greater increase in both the hydrodynamic radius and the overall hydrophilicity of the conjugate.

Data Presentation: Quantitative Effects of PEGylation

The following tables summarize the quantitative impact of PEGylation on the solubility and hydrophilicity of various compounds. It is important to note that the extent of these changes is highly dependent on the parent molecule, the size and architecture of the PEG chain, and the degree of PEGylation.

Table 1: Effect of PEGylation on Aqueous Solubility

CompoundPEG Size (kDa)Degree of PEGylationOriginal SolubilityPEGylated SolubilityFold IncreaseReference(s)
Lysozyme20Mono-PEGylated~100 g/L (in 0.2 M NaCl, pH 4.0)>300 g/L (in 0.2 M NaCl, pH 4.0)>3
Paclitaxel2 (in liposome)N/A<0.01 mg/mL0.35 mg/mL (in formulation)>35
Interferon alfa-2a40 (branched)Mono-PEGylated-Increased aqueous solubility-
Simvastatin6, 12, 20Solid Dispersion8.74 µg/mL24.83 µg/mL (with PEG 12000)~2.8

Table 2: Effect of PEGylation on Hydrophilicity (LogP/LogD)

CompoundPEG SizeOriginal LogP/LogDPEGylated LogP/LogDChangeReference(s)
Hemoglobin50.3 (PEG/dextran partition coefficient)3.1 (PEG/dextran partition coefficient)+2.8
PSMA InhibitorPEG8-2.64 ± 0.25 (LogD7.4)-4.23 ± 0.26 (LogD7.4)-1.59

Experimental Protocols

Accurate characterization of the hydrophilicity and solubility of PEGylated compounds is paramount for successful drug development. The following sections detail the methodologies for key experiments.

Determination of Aqueous Solubility: The Shake-Flask Method

The shake-flask method is the gold standard for determining the equilibrium solubility of a compound.

Materials:

  • Test compound (PEGylated and non-PEGylated)

  • Solvent (e.g., phosphate-buffered saline, pH 7.4)

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C)

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of the test compound to a glass vial containing a known volume of the solvent. The amount should be sufficient to ensure a solid phase remains after equilibrium is reached.

  • Equilibration: Seal the vials and place them on an orbital shaker. Agitate the samples at a constant temperature for a sufficient period to reach equilibrium (typically 24-72 hours).

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For finer suspensions, centrifuge the vials at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved compound.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant.

  • Filtration: Filter the collected supernatant through a syringe filter to remove any remaining solid particles.

  • Quantification: Dilute the filtrate to an appropriate concentration and analyze it using a validated analytical method (e.g., HPLC-UV) to determine the concentration of the dissolved compound.

  • Data Reporting: The solubility is reported as the concentration of the compound in the saturated solution (e.g., in mg/mL or µg/mL).

Determination of Hydrophilicity: Octanol-Water Partition Coefficient (LogP/LogD)

The octanol-water partition coefficient is a measure of a compound's lipophilicity/hydrophilicity. For ionizable compounds, the distribution coefficient (LogD) at a specific pH is determined.

Materials:

  • Test compound

  • n-Octanol (pre-saturated with water or buffer)

  • Water or buffer (e.g., phosphate buffer, pH 7.4) (pre-saturated with n-octanol)

  • Glass vials with screw caps

  • Vortex mixer and/or orbital shaker

  • Centrifuge

  • Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Phase Preparation: Pre-saturate the n-octanol with the aqueous phase and the aqueous phase with n-octanol by mixing them vigorously and allowing them to separate.

  • Partitioning: Add a known amount of the test compound to a vial containing known volumes of the pre-saturated n-octanol and aqueous phases.

  • Equilibration: Cap the vial and shake it vigorously for a set period (e.g., 1-24 hours) to allow for the partitioning of the compound between the two phases.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.

  • Sample Collection: Carefully withdraw aliquots from both the upper (octanol) and lower (aqueous) phases.

  • Quantification: Analyze the concentration of the compound in each phase using a suitable analytical method.

  • Calculation: The partition coefficient (P or D) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. The value is typically expressed as its base-10 logarithm (LogP or LogD).

Characterization by Size-Exclusion Chromatography (SEC)

SEC is a powerful technique to separate and characterize PEGylated proteins based on their hydrodynamic radius.

Materials:

  • PEGylated protein sample

  • SEC column with an appropriate molecular weight range

  • HPLC or UPLC system with a suitable detector (e.g., UV, refractive index, multi-angle light scattering)

  • Mobile phase (e.g., phosphate buffer with a salt like NaCl to minimize non-specific interactions)

Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Sample Preparation: Prepare the PEGylated protein sample in the mobile phase.

  • Injection: Inject a known volume of the sample onto the column.

  • Elution: The sample components will separate based on their size, with larger molecules (higher degree of PEGylation) eluting earlier.

  • Detection: Monitor the elution profile using the detector.

  • Analysis: Analyze the chromatogram to determine the retention times and peak areas of the different PEGylated species (e.g., mono-, di-, poly-PEGylated) and any unreacted protein. Molecular weight can be estimated by calibrating the column with protein standards of known molecular weight.

Mandatory Visualizations

Logical Relationship between PEGylation, Hydrophilicity, and Solubility

PEGylation_Effect PEG Polyethylene Glycol (PEG) PEGylation PEGylation Process (Covalent Attachment) PEG->PEGylation Drug Parent Drug Molecule (Often Hydrophobic) Drug->PEGylation PEG_Compound PEGylated Compound PEGylation->PEG_Compound Results in Hydrophilicity Increased Hydrophilicity PEG_Compound->Hydrophilicity Exhibits Hydration Formation of Hydration Shell Hydrophilicity->Hydration Leads to Solubility Enhanced Aqueous Solubility Bioavailability Improved Bioavailability & Formulation Solubility->Bioavailability Contributes to Hydration->Solubility Causes

Caption: The impact of PEGylation on drug properties.
Experimental Workflow for Characterization of PEGylated Compounds

Experimental_Workflow start Start: PEGylated Compound Synthesis purification Purification (e.g., IEX, HIC) start->purification characterization Physicochemical Characterization purification->characterization solubility Solubility Assay (Shake-Flask) characterization->solubility hydrophilicity Hydrophilicity Assay (LogP/LogD) characterization->hydrophilicity sec SEC-MALS (Size & Aggregation) characterization->sec bioactivity Biological Activity Assay solubility->bioactivity hydrophilicity->bioactivity sec->bioactivity stability Stability Studies bioactivity->stability end End: Candidate Selection stability->end EGFR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Activates PI3K PI3K EGFR->PI3K Activates SOS SOS Grb2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP2 PIP2 AKT Akt PIP3->AKT Survival Cell Survival AKT->Survival

References

In-Depth Technical Guide to HO-Peg17-OH: Safety, Handling, and Experimental Considerations

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the safety and handling guidelines for HO-Peg17-OH, a polyethylene glycol (PEG) derivative. The information is intended for researchers, scientists, and drug development professionals who may handle this compound in a laboratory setting. While specific data for this compound is limited, this guide consolidates information from safety data sheets (SDS) for general polyethylene glycols and closely related PEG derivatives to provide a thorough understanding of its safe use.

Core Properties and Hazard Identification

This compound is a bifunctional PEG linker with hydroxyl (-OH) groups at both ends of a 17-unit ethylene glycol chain.[1][2] These terminal hydroxyl groups allow for further chemical modification, making it a versatile tool in bioconjugation and the synthesis of molecules like PROTACs (Proteolysis Targeting Chimeras).[1][2][3] The PEG chain itself imparts increased water solubility to the molecules it is incorporated into.

Based on the safety data for polyethylene glycols, this compound is generally not considered a hazardous substance. However, as with any laboratory chemical, appropriate precautions should be taken to minimize exposure. Further processing of solid forms may lead to the formation of combustible dust.

General Physical and Chemical Properties of Polyethylene Glycols

PropertyValue
Appearance White to off-white solid or waxy solid; or Colorless viscous liquid
Odor Odorless or no information available
Solubility Soluble in water and most organic solvents
pH 5.0 - 7.0
Melting Point 55 - 60 °C (for PEG 8000)
Flash Point 270 °C (for PEG 8000)
Autoignition Temperature 305 °C (for PEG 8000)
Stability Stable under normal conditions

Safety and Handling

Personal Protective Equipment (PPE)

Proper PPE is essential to ensure safety when handling this compound. The following diagram outlines the recommended PPE based on the physical form of the compound.

PPE_Selection_Workflow cluster_ppe PPE Selection for Handling this compound start Start: Assess Physical Form form Is the compound a solid/powder? start->form solid_ppe Wear: - Safety glasses with side shields - Lab coat - Nitrile gloves form->solid_ppe Yes liquid_ppe Wear: - Chemical safety goggles - Lab coat - Nitrile gloves form->liquid_ppe No (Liquid/Solution) ventilation Is there a risk of dust/aerosol formation? solid_ppe->ventilation liquid_ppe->ventilation fume_hood Work in a fume hood or use a ventilated enclosure. ventilation->fume_hood Yes end Proceed with experiment ventilation->end No fume_hood->end

Caption: PPE selection workflow for handling this compound.

General PPE recommendations include:

  • Eye/Face Protection: Wear safety glasses with side shields or chemical safety goggles.

  • Skin Protection: Handle with gloves (e.g., nitrile) and wear a lab coat. Inspect gloves before use and use proper glove removal technique.

  • Respiratory Protection: Generally not required under normal use conditions with adequate ventilation. If dust or aerosols are generated, use a NIOSH-approved respirator.

Handling and Storage
  • Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or aerosols. Use in a well-ventilated area.

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.

Toxicological Information

Polyethylene glycols are generally considered to have low toxicity. However, comprehensive toxicological data for this compound is not available. The table below summarizes the general toxicological profile of PEGs.

General Toxicological Profile of Polyethylene Glycols

EndpointResult
Acute Toxicity Not classified as acutely toxic. Based on ATE data, the classification criteria are not met (ATE > 2000 mg/kg).
Skin Corrosion/Irritation Not classified as a skin irritant.
Serious Eye Damage/Irritation Not classified as an eye irritant.
Respiratory or Skin Sensitization No information available.
Carcinogenicity No ingredient is identified as a probable, possible, or confirmed human carcinogen by IARC at levels ≥ 0.1%.

First Aid Measures

In case of exposure, follow these first aid guidelines:

  • Inhalation: Move the person to fresh air. If symptoms occur, get medical attention.

  • Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • Ingestion: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Never give anything by mouth to an unconscious person.

Accidental Release Measures

  • Personal Precautions: Ensure adequate ventilation. Avoid dust formation.

  • Environmental Precautions: Do not let the product enter drains.

  • Methods for Cleaning Up: For spills, sweep up and shovel into a suitable container for disposal. For solutions, absorb with a liquid-binding material.

Experimental Protocols and Workflow

While a specific experimental protocol for this compound is not available, the following provides a general workflow for handling and using a hydroxyl-terminated PEG linker in a typical bioconjugation reaction.

Experimental_Workflow cluster_workflow General Workflow for Using HO-Peg-OH Linkers prep Reagent Preparation reaction Conjugation Reaction prep->reaction Add to reaction mixture purification Purification reaction->purification Reaction complete analysis Analysis purification->analysis Purified product storage Storage of Conjugate analysis->storage Characterized product

Caption: General experimental workflow for PEG linker conjugation.

Example Protocol: Functionalization of a Molecule with this compound

This protocol is a representative example and may require optimization for specific applications.

  • Reagent Preparation:

    • Allow the vial of this compound to come to room temperature before opening to prevent moisture condensation.

    • If the PEG reagent is a solid, it can be challenging to weigh. Consider preparing a stock solution by dissolving a known quantity in an anhydrous solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    • Store the unused stock solution at -20°C under an inert atmosphere (e.g., argon or nitrogen).

  • Activation of Hydroxyl Group (if necessary):

    • The terminal hydroxyl groups of this compound may need to be activated for reaction with certain functional groups. For example, conversion to a tosylate or mesylate can facilitate reaction with a nucleophile.

  • Conjugation Reaction:

    • Dissolve the molecule to be conjugated in an appropriate buffer or solvent. Buffers should not contain primary amines (e.g., Tris) if the other end of your molecule is an amine-reactive group. Phosphate-buffered saline (PBS) or borate buffers are often suitable.

    • Add the activated this compound solution to the reaction mixture. The molar ratio of the PEG linker to the substrate will need to be optimized for the desired level of modification.

    • Allow the reaction to proceed at a specified temperature (e.g., room temperature) with stirring for a set amount of time. Reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Purification:

    • Once the reaction is complete, the desired PEGylated product can be purified from unreacted starting materials and byproducts using techniques such as column chromatography, dialysis, or size-exclusion chromatography.

  • Analysis and Characterization:

    • The final product should be characterized to confirm its identity and purity. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly used.

Fire Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: Combustion may produce carbon monoxide and carbon dioxide.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.

Disposal Considerations

Dispose of contaminated material and waste in accordance with local, state, and federal regulations. Do not allow the material to contaminate ground water systems or enter sewage systems.

References

Methodological & Application

Application Notes and Protocols for the Bioconjugation of HO-PEG17-OH to Small Molecules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ethylene glycol) (PEG) conjugation, or PEGylation, is a well-established and powerful technique in drug development to enhance the therapeutic properties of small molecules. By covalently attaching PEG chains, such as HO-PEG17-OH, to a small molecule drug, researchers can improve its pharmacokinetic and pharmacodynamic profile. Key benefits include increased aqueous solubility, extended plasma half-life, reduced immunogenicity, and altered biodistribution.[1][] This document provides detailed application notes and experimental protocols for the bioconjugation of this compound to small molecules, focusing on two common strategies: conjugation to amine- and carboxylic acid-containing moieties.

Chemistry of PEGylation

The foundational step in PEGylating a small molecule with this compound is the chemical activation of one or both of the terminal hydroxyl groups of the PEG chain.[3] This activation renders the PEG reactive towards specific functional groups on the small molecule, such as primary amines, carboxyl groups, or thiols. The choice of activation and conjugation chemistry depends on the available functional groups on the small molecule and the desired linkage (stable or cleavable).[1]

Section 1: Activation of this compound

To conjugate this compound to a small molecule, at least one of its terminal hydroxyl groups must first be activated. A common strategy is to convert the hydroxyl group into a more reactive species, such as an N-hydroxysuccinimidyl (NHS) ester for reaction with amines, or to prepare it for coupling with a carboxylic acid.

Protocol 1.1: Activation of this compound to PEG17-NHS Ester

This protocol describes the activation of one hydroxyl group of this compound using N,N'-Disuccinimidyl carbonate (DSC) to create a reactive NHS ester. This activated PEG can then readily react with primary amines on a small molecule.

Experimental Workflow for Activation of this compound

cluster_activation Activation of this compound Start Dissolve_PEG Dissolve this compound and DSC in anhydrous acetonitrile Start->Dissolve_PEG Add_Base Add triethylamine (TEA) and stir at room temperature Dissolve_PEG->Add_Base Monitor_Reaction Monitor reaction by TLC or LC-MS Add_Base->Monitor_Reaction Purify_Product Purify by precipitation in cold diethyl ether Monitor_Reaction->Purify_Product Dry_Product Dry under vacuum Purify_Product->Dry_Product End Dry_Product->End

Caption: Workflow for the activation of this compound to its NHS ester derivative.

Materials:

  • This compound

  • N,N'-Disuccinimidyl carbonate (DSC)

  • Anhydrous acetonitrile

  • Triethylamine (TEA)

  • Anhydrous diethyl ether

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) and DSC (1.2 equivalents) in anhydrous acetonitrile.

  • To the stirred solution, add triethylamine (1.5 equivalents).

  • Allow the reaction to proceed at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting PEG is consumed.

  • Once the reaction is complete, concentrate the solution under reduced pressure using a rotary evaporator.

  • Precipitate the activated PEG by adding the concentrated solution dropwise to a stirred flask of cold anhydrous diethyl ether.

  • Collect the precipitate by filtration and wash with cold diethyl ether.

  • Dry the resulting white solid (HO-PEG17-NHS) under vacuum.

Data Presentation: Activation Reaction

ParameterConditionExpected YieldPurity (by HPLC)
Molar Ratio (PEG:DSC:TEA) 1 : 1.2 : 1.5> 90%> 95%
Solvent Anhydrous Acetonitrile--
Reaction Time 12-24 hours--
Temperature Room Temperature--

Section 2: Conjugation of Activated PEG to Small Molecules

This section details the protocols for conjugating the activated this compound to small molecules containing either a primary amine or a carboxylic acid.

Protocol 2.1: Conjugation of HO-PEG17-NHS to an Amine-Containing Small Molecule

This protocol outlines the reaction of the pre-activated HO-PEG17-NHS with a small molecule containing a primary amine to form a stable amide bond.

Experimental Workflow for Amine Conjugation

cluster_conjugation_amine Conjugation to Amine-Containing Small Molecule Start_Amine Dissolve_SM_Amine Dissolve amine-containing small molecule in anhydrous DMF/DCM Start_Amine->Dissolve_SM_Amine Add_PEG_NHS Add HO-PEG17-NHS and a non-nucleophilic base (e.g., DIPEA) Dissolve_SM_Amine->Add_PEG_NHS Stir_Reaction_Amine Stir at room temperature for 3-24 hours Add_PEG_NHS->Stir_Reaction_Amine Monitor_Reaction_Amine Monitor by LC-MS or TLC Stir_Reaction_Amine->Monitor_Reaction_Amine Purify_Conjugate_Amine Purify by preparative RP-HPLC Monitor_Reaction_Amine->Purify_Conjugate_Amine Lyophilize_Amine Lyophilize to obtain pure conjugate Purify_Conjugate_Amine->Lyophilize_Amine End_Amine Lyophilize_Amine->End_Amine

Caption: Workflow for conjugating an activated PEG-NHS ester to an amine-containing small molecule.

Materials:

  • HO-PEG17-NHS (from Protocol 1.1)

  • Amine-containing small molecule

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • N,N-Diisopropylethylamine (DIPEA)

  • Preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system

  • Lyophilizer

Procedure:

  • Dissolve the amine-containing small molecule (1 equivalent) in anhydrous DMF or DCM.

  • Add HO-PEG17-NHS (1.1 equivalents) to the solution.

  • Add DIPEA (2 equivalents) to the reaction mixture and stir at room temperature.

  • The reaction time can vary from 3 to 24 hours depending on the reactivity of the amine.[4] Monitor the formation of the conjugate by LC-MS.

  • Upon completion, the crude product can be purified by preparative RP-HPLC.

  • Collect the fractions containing the pure conjugate and lyophilize to obtain the final product as a white solid.

Data Presentation: Amine Conjugation Reaction

ParameterConditionRepresentative YieldPurity (by HPLC)
Molar Ratio (SM:PEG-NHS:DIPEA) 1 : 1.1 : 270-90%> 98%
Solvent Anhydrous DMF or DCM--
Reaction Time 3-24 hours--
Temperature Room Temperature--
Protocol 2.2: Conjugation of this compound to a Carboxylic Acid-Containing Small Molecule (Steglich Esterification)

This protocol describes the direct conjugation of this compound to a small molecule containing a carboxylic acid using a carbodiimide coupling agent, a method known as Steglich esterification.

Experimental Workflow for Carboxylic Acid Conjugation

cluster_conjugation_acid Conjugation to Carboxylic Acid-Containing Small Molecule Start_Acid Dissolve_Reagents Dissolve carboxylic acid-SM, This compound, and DMAP in anhydrous DCM Start_Acid->Dissolve_Reagents Cool_Mixture Cool to 0°C Dissolve_Reagents->Cool_Mixture Add_DCC Add DCC and stir Cool_Mixture->Add_DCC Warm_and_Stir Warm to room temperature and stir for 3-6 hours Add_DCC->Warm_and_Stir Filter_Urea Filter off precipitated dicyclohexylurea (DCU) Warm_and_Stir->Filter_Urea Purify_Conjugate_Acid Purify by preparative RP-HPLC Filter_Urea->Purify_Conjugate_Acid Lyophilize_Acid Lyophilize to obtain pure conjugate Purify_Conjugate_Acid->Lyophilize_Acid End_Acid Lyophilize_Acid->End_Acid

Caption: Workflow for the Steglich esterification of this compound with a carboxylic acid-containing small molecule.

Materials:

  • This compound

  • Carboxylic acid-containing small molecule

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Preparative RP-HPLC system

  • Lyophilizer

Procedure:

  • Dissolve the carboxylic acid-containing small molecule (1 equivalent), this compound (1.2 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in anhydrous DCM.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add DCC (1.1 equivalents) to the cooled solution.

  • Stir the reaction at 0°C for 30 minutes and then allow it to warm to room temperature and stir for an additional 3-6 hours.

  • Monitor the reaction by LC-MS.

  • Once the reaction is complete, the by-product, dicyclohexylurea (DCU), will precipitate. Remove the DCU by filtration.

  • Concentrate the filtrate and purify the crude product by preparative RP-HPLC.

  • Collect the fractions containing the pure conjugate and lyophilize.

Data Presentation: Carboxylic Acid Conjugation Reaction

ParameterConditionRepresentative YieldPurity (by HPLC)
Molar Ratio (SM:PEG:DCC:DMAP) 1 : 1.2 : 1.1 : 0.160-85%> 98%
Solvent Anhydrous DCM--
Reaction Time 3-6 hours--
Temperature 0°C to Room Temperature--

Section 3: Purification and Characterization

Thorough purification and characterization are critical to ensure the quality and consistency of the PEG-small molecule conjugate.

Protocol 3.1: Purification by Preparative RP-HPLC

Reverse-phase HPLC is a powerful technique for purifying PEGylated small molecules from unreacted starting materials and reaction by-products.

Materials:

  • Crude PEG-small molecule conjugate

  • Preparative RP-HPLC system with a C18 column

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

  • Mobile Phase B: Acetonitrile with 0.1% TFA

  • Lyophilizer

Procedure:

  • Dissolve the crude reaction mixture in a minimal amount of the initial mobile phase composition.

  • Inject the sample onto a preparative C18 RP-HPLC column.

  • Elute the components using a gradient of acetonitrile in water (both with 0.1% TFA). A typical gradient might be 10-90% Acetonitrile over 30 minutes.

  • Monitor the elution profile using a UV detector (if the small molecule has a chromophore) or an Evaporative Light Scattering Detector (ELSD).

  • Collect fractions corresponding to the desired product peak.

  • Combine the pure fractions and remove the solvent by lyophilization.

Data Presentation: Purification Parameters

ParameterTypical Condition
Column Preparative C18, 10 µm particle size
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 10-90% B over 30 minutes (optimize for each conjugate)
Detection UV (wavelength dependent on small molecule) or ELSD
Recovery Yield > 80%
Protocol 3.2: Characterization by LC-MS and MALDI-TOF MS

Mass spectrometry is essential for confirming the identity and purity of the PEG-small molecule conjugate.

Logical Flow for Characterization

cluster_characterization Characterization of PEG-Small Molecule Conjugate Purified_Conjugate Purified Conjugate (from HPLC) Analytical_HPLC Analytical RP-HPLC (Purity Assessment) Purified_Conjugate->Analytical_HPLC LC_MS LC-MS (Mass Confirmation and Purity) Purified_Conjugate->LC_MS MALDI_TOF_MS MALDI-TOF MS (Mass Confirmation) Purified_Conjugate->MALDI_TOF_MS Final_Data Final Data: - Purity (%) - Molecular Weight (Da) Analytical_HPLC->Final_Data LC_MS->Final_Data MALDI_TOF_MS->Final_Data

Caption: Logical flow for the characterization of the purified PEG-small molecule conjugate.

A. Analytical RP-HPLC for Purity Assessment:

  • Procedure: Similar to the preparative method but on an analytical scale with a smaller column and lower flow rate.

  • Data: The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.

B. LC-MS for Mass Confirmation and Purity:

  • Procedure: An analytical RP-HPLC system is coupled directly to a mass spectrometer. The eluent from the column is ionized (e.g., by electrospray ionization, ESI) and the mass-to-charge ratio of the ions is measured.

  • Data: The mass spectrum will show the molecular weight of the conjugate, confirming successful PEGylation. The purity can also be assessed from the chromatogram.

C. MALDI-TOF MS for Mass Confirmation:

  • Procedure: The purified conjugate is mixed with a matrix (e.g., sinapinic acid) and spotted onto a MALDI target. The sample is irradiated with a laser, causing desorption and ionization. The time-of-flight of the ions to the detector is measured to determine their mass.

  • Data: Provides a precise molecular weight of the PEG-small molecule conjugate.

Data Presentation: Characterization Results

TechniqueParameter MeasuredExpected Result
Analytical HPLC Purity> 98%
LC-MS Molecular Weight & PurityObserved mass matches calculated mass of the conjugate
MALDI-TOF MS Molecular WeightObserved mass confirms the structure of the conjugate

Conclusion

The protocols and data presented in these application notes provide a comprehensive guide for the successful bioconjugation of this compound to small molecules. By following these detailed methodologies for activation, conjugation, purification, and characterization, researchers can reliably produce high-quality PEGylated small molecules for further investigation in drug discovery and development. Careful optimization of reaction conditions for each specific small molecule is crucial for achieving high yields and purity.

References

Application Notes and Protocols for Coupling HO-PEG17-OH with E3 Ligase Ligands

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction conditions for the coupling of hydroxyl-terminated polyethylene glycol (PEG) linkers, specifically HO-PEG17-OH, with common E3 ligase ligands for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[1] The linker plays a critical role in PROTAC efficacy, and PEG linkers are widely used to improve solubility and provide synthetic flexibility.[2]

PROTAC Mechanism of Action

PROTACs function by inducing the formation of a ternary complex between the target protein of interest (POI) and an E3 ubiquitin ligase. This proximity leads to the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC molecule is subsequently released and can engage in another degradation cycle.

PROTAC_Mechanism PROTAC-Mediated Protein Degradation cluster_0 Cellular Environment POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ligase Ternary Complex POI->Ternary_Complex PROTAC PROTAC (E3 Ligand-Linker-POI Ligand) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex E2_Ub E2-Ubiquitin E2_Ub->Ternary_Complex Ubiquitin Transfer Ub_POI Polyubiquitinated POI Ternary_Complex->Ub_POI Polyubiquitination Recycled_PROTAC Recycled PROTAC Ternary_Complex->Recycled_PROTAC Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation Recycled_PROTAC->PROTAC Re-engagement

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Protocols for Coupling this compound with E3 Ligase Ligands

The hydroxyl groups of this compound can be coupled to various functional groups on E3 ligase ligands, such as carboxylic acids, phenols, or amines (after activation of the hydroxyl group). Below are detailed protocols for common coupling reactions.

Mitsunobu Reaction for Coupling to Phenolic E3 Ligase Ligands

The Mitsunobu reaction is a versatile method for coupling a hydroxyl group of the PEG linker to a phenolic hydroxyl group on an E3 ligase ligand, such as a derivative of the von Hippel-Lindau (VHL) ligand.[3] This reaction proceeds with inversion of configuration at the alcohol carbon.

Materials:

  • This compound

  • Phenolic E3 ligase ligand (e.g., hydroxy-VHL ligand)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Protocol:

  • Dissolve the phenolic E3 ligase ligand (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF under a nitrogen atmosphere.

  • Add a solution of this compound (1.2 eq) in anhydrous THF to the mixture.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add DIAD or DEAD (1.5 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to obtain the desired PEG-E3 ligase ligand conjugate.

Esterification for Coupling to Carboxylic Acid-Containing E3 Ligase Ligands

Fischer-Speier esterification or carbodiimide-mediated esterification can be employed to couple the hydroxyl group of this compound with a carboxylic acid functionality on an E3 ligase ligand, such as a derivative of the Cereblon (CRBN) ligand.

2.1. Carbodiimide-Mediated Esterification

Materials:

  • This compound

  • Carboxylic acid-containing E3 ligase ligand (e.g., pomalidomide derivative with a carboxylic acid linker)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 0.5 M HCl

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Protocol:

  • Dissolve the carboxylic acid-containing E3 ligase ligand (1.0 eq), EDC (1.5 eq), and DMAP (0.2 eq) in a mixture of anhydrous DCM and DMF under a nitrogen atmosphere.

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add a solution of this compound (1.2 eq) in anhydrous DCM to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove any precipitated urea byproduct (if using DCC).

  • Dilute the filtrate with DCM and wash sequentially with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Tosylation of this compound and Coupling to Amine- or Thiol-Containing E3 Ligase Ligands

This two-step procedure involves the activation of the terminal hydroxyl groups of this compound by converting them into a better leaving group (tosylate), followed by nucleophilic substitution with an amine or thiol on the E3 ligase ligand.

Step 1: Tosylation of this compound

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA) or Pyridine

  • Anhydrous dichloromethane (DCM)

  • 0.5 M HCl

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Protocol:

  • Dissolve this compound (1.0 eq) and triethylamine (2.0 eq) in anhydrous DCM under a nitrogen atmosphere.

  • Cool the reaction mixture to 0 °C.

  • Slowly add a solution of p-toluenesulfonyl chloride (1.5 eq) in anhydrous DCM.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Wash the reaction mixture sequentially with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain TsO-PEG17-OTs. This product is often used in the next step without further purification.

Step 2: Coupling of Tosylated PEG with Amine- or Thiol-Containing E3 Ligase Ligands

Materials:

  • TsO-PEG17-OTs (from Step 1)

  • Amine- or thiol-containing E3 ligase ligand

  • Potassium carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

Protocol:

  • Dissolve the amine- or thiol-containing E3 ligase ligand (1.0 eq) and K₂CO₃ (2.0 eq) or DIPEA (3.0 eq) in anhydrous DMF.

  • Add a solution of TsO-PEG17-OTs (1.1 eq) in anhydrous DMF to the mixture.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography or preparative HPLC.

Quantitative Data on Coupling Reactions

The yield of the coupling reaction is a critical parameter and can be influenced by the specific E3 ligase ligand, the coupling chemistry, and the reaction conditions. The following tables provide a summary of reported yields for similar coupling reactions. Note that direct comparative data for this compound is limited, and these values serve as a general guide.

Table 1: Reported Yields for Mitsunobu Reaction

E3 Ligase Ligand TypeNucleophileReagentsSolventTemperatureTime (h)Yield (%)Reference
Hydroxy-VHL derivativeHO-PEG-linkerPPh₃, DIADTHFrt1873[3]
4-HydroxythalidomideHO-PEG-linkerPPh₃, DTBADTHF0°C to rtovernight75[3]

Table 2: Reported Yields for Esterification Reactions

E3 Ligase Ligand TypeCoupling MethodReagentsSolventTemperatureTime (h)Yield (%)Reference
Carboxylic acid-CRBN derivativeAmide coupling (similar reactivity)HATU, DIPEADMFrt442-59
Pomalidomide derivativeAmide coupling (similar reactivity)TBTU, Et₃NDMF50°C2442-59

Table 3: Reported Yields for Tosylation and Nucleophilic Substitution

E3 Ligase Ligand TypeNucleophileBaseSolventTemperatureTime (h)Yield (%) (over 2 steps)Reference
Amine-CRBN derivativeAmineEt₃NDMF50°C2442-59
Amine-Pomalidomide derivativeAmineDIPEAMeCN80°C4885

Experimental Workflow for PROTAC Synthesis and Evaluation

The overall workflow for developing a new PROTAC involves several key stages, from the initial synthesis to biological evaluation.

PROTAC_Workflow PROTAC Synthesis and Evaluation Workflow cluster_workflow Workflow Stages A 1. Synthesis of E3 Ligand-Linker Conjugate C 3. Final PROTAC Assembly (Coupling of A and B) A->C B 2. Synthesis of POI Ligand-Linker Conjugate B->C D 4. Purification and Characterization (LC-MS, NMR) C->D E 5. In vitro Biochemical Assays (e.g., Ternary Complex Formation) D->E F 6. Cellular Assays (Degradation, Viability) E->F G 7. In vivo Studies (PK/PD, Efficacy) F->G

Caption: A generalized workflow for the synthesis and evaluation of PROTACs.

Conclusion

The protocols and data presented in these application notes provide a comprehensive guide for researchers engaged in the synthesis of PROTACs using this compound linkers. The choice of coupling chemistry will depend on the available functional groups on the E3 ligase ligand. It is crucial to optimize the reaction conditions for each specific combination of linker and ligand to achieve the best possible yields and purity. Subsequent biological evaluation is essential to determine the efficacy of the synthesized PROTACs in mediating the degradation of the target protein.

References

Application Notes and Protocols for the Use of HO-Peg17-OH in the Development of Proteolysis Targeting Chimeras (PROTACs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis Targeting Chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules are designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome pathway, to selectively eliminate proteins of interest (POIs).

A PROTAC molecule is comprised of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. The linker is not merely a spacer but a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex formed between the POI, the PROTAC, and the E3 ligase.

Polyethylene glycol (PEG) linkers, such as HO-Peg17-OH, are frequently employed in PROTAC design due to their advantageous properties. The hydrophilic nature of PEG linkers can enhance the solubility and bioavailability of PROTAC molecules, which are often large and hydrophobic. Furthermore, the flexibility and length of the PEG chain can be precisely tuned to optimize the orientation and proximity of the POI and E3 ligase, thereby maximizing the efficiency of ubiquitination and subsequent degradation.

These application notes provide a comprehensive guide to the utilization of PEG linkers, exemplified by this compound, in the development of PROTACs. Detailed protocols for the synthesis, characterization, and cellular evaluation of PROTACs are provided to facilitate their application in targeted protein degradation research and drug discovery.

Data Presentation: Impact of PEG Linker Length on PROTAC Efficacy

The length of the PEG linker is a critical parameter that must be empirically optimized for each target protein and E3 ligase pair. Systematic studies have demonstrated that varying the linker length can have a profound impact on the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC. Below are tables summarizing experimental data from various studies, illustrating the influence of linker length on the performance of PROTACs targeting different proteins.

Table 1: Influence of Linker Length on Tank-binding kinase 1 (TBK1) Degradation [1]

Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
Alkyl/Ether< 12No degradation-
Alkyl/Ether12 - 29Submicromolar-
Alkyl/Ether21396
Alkyl/Ether2929276

Table 2: Effect of Linker Length on Bruton's Tyrosine Kinase (BTK) Degradation [2]

Linker TypeLinker Length (atoms)DC50 (nM) in TMD8 cells
PEG-based3 - 19Potent (exact values vary)

Table 3: Impact of PEG Linker Length on BRD4 Degradation by CRBN-based PROTACs in H661 cells [1]

Linker CompositionDC50 (µM)
0 PEG units< 0.5
1-2 PEG units> 5
4-5 PEG units< 0.5

Signaling Pathways and Experimental Workflows

PROTAC Mechanism of Action

PROTACs function by inducing the proximity of a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This process is catalytic, as the PROTAC molecule is released after inducing degradation and can engage another target protein molecule.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Poly-ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC Recycling Proteasome->E3 Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: PROTAC-mediated protein degradation pathway.

General PROTAC Development Workflow

The development of a novel PROTAC involves a multi-step process, from initial design and synthesis to comprehensive cellular and biophysical characterization.

PROTAC_Workflow Design PROTAC Design (POI ligand, E3 ligand, Linker selection) Synthesis Chemical Synthesis (e.g., using this compound) Design->Synthesis Purification Purification and Characterization (HPLC, LC-MS, NMR) Synthesis->Purification Biophysical Biophysical Assays (SPR, BLI, ITC) Purification->Biophysical Cellular_Degradation Cellular Degradation Assay (Western Blot) Purification->Cellular_Degradation Optimization Lead Optimization (SAR studies) Biophysical->Optimization Cell_Viability Cell Viability Assay (MTT/MTS) Cellular_Degradation->Cell_Viability Cellular_Degradation->Optimization Cell_Viability->Optimization

References

Application Notes and Protocols for Solid-Phase Synthesis of PROTACs with a PEG17 Linker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's natural protein disposal system to selectively eliminate disease-causing proteins. These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI and its subsequent degradation by the proteasome.[1][2]

The linker plays a critical role in PROTAC efficacy, influencing the stability and geometry of the ternary complex. Polyethylene glycol (PEG) linkers are frequently employed due to their hydrophilicity, biocompatibility, and tunable length, which can impact a PROTAC's solubility, cell permeability, and pharmacokinetic properties.[3] Solid-phase synthesis offers a streamlined and efficient method for the preparation of PROTAC libraries with varying linkers, facilitating the optimization of their degradation activity.[4][5]

This document provides detailed application notes and protocols for the solid-phase synthesis of a PROTAC targeting the bromodomain-containing protein 4 (BRD4), a key regulator of oncogene expression, utilizing a 17-unit polyethylene glycol (PEG17) linker.

Signaling Pathway of BRD4 Degradation

BRD4 acts as an epigenetic reader, binding to acetylated histones and recruiting transcriptional machinery to drive the expression of genes involved in cell growth and proliferation, such as c-Myc. A BRD4-targeting PROTAC induces the degradation of BRD4, leading to the downregulation of its target genes and subsequent inhibition of cancer cell proliferation and induction of apoptosis.

BRD4_Degradation_Pathway cluster_0 Cellular Environment cluster_1 Downstream Effects PROTAC BRD4 PROTAC (JQ1-PEG17-Pomalidomide) Ternary_Complex Ternary Complex (BRD4-PROTAC-CRBN) PROTAC->Ternary_Complex BRD4 BRD4 BRD4->Ternary_Complex CRBN CRBN E3 Ligase CRBN->Ternary_Complex Ub_BRD4 Polyubiquitinated BRD4 Ternary_Complex->Ub_BRD4 Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_BRD4->Proteasome Degraded_BRD4 Degraded BRD4 Fragments Proteasome->Degraded_BRD4 Degradation cMyc c-Myc Gene Transcription (Reduced) Degraded_BRD4->cMyc Leads to Apoptosis Apoptosis (Induced) cMyc->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest (Induced) cMyc->Cell_Cycle_Arrest

PROTAC-mediated degradation of BRD4 and its downstream effects.

Experimental Workflow for Solid-Phase PROTAC Synthesis and Evaluation

The solid-phase synthesis of PROTACs follows a logical workflow from initial resin preparation to final biological evaluation. This approach allows for the efficient assembly and purification of the desired PROTAC molecules.

PROTAC_Synthesis_Workflow Resin_Prep 1. Resin Preparation (e.g., Aminomethylated Polystyrene) E3_Ligase_Loading 2. E3 Ligase Ligand Loading (e.g., Pomalidomide derivative) Resin_Prep->E3_Ligase_Loading Linker_Coupling 3. PEG17 Linker Coupling E3_Ligase_Loading->Linker_Coupling POI_Ligand_Coupling 4. POI Ligand Coupling (e.g., JQ1 derivative) Linker_Coupling->POI_Ligand_Coupling Cleavage 5. Cleavage from Resin POI_Ligand_Coupling->Cleavage Purification 6. Purification (e.g., RP-HPLC) Cleavage->Purification Analysis 7. Characterization (e.g., LC-MS, NMR) Purification->Analysis Bio_Eval 8. Biological Evaluation (e.g., Western Blot, Cell Viability Assay) Analysis->Bio_Eval

Workflow for solid-phase synthesis and evaluation of PROTACs.

Quantitative Data on BRD4-Targeting PROTACs

The efficacy of PROTACs is typically assessed by their half-maximal degradation concentration (DC50) and maximum degradation level (Dmax). The following tables summarize representative data for BRD4-targeting PROTACs with varying linker compositions, illustrating the impact of the linker on degradation activity.

Table 1: Degradation Activity of BRD4-Targeting PROTACs with PEG Linkers

PROTACLinker CompositionCell LineDC50 (nM)Dmax (%)Reference
PROTAC 110-atom PEG-likeMDA-MB-23160>90%
PROTAC 212-atom PEG-likeMDA-MB-23162>90%
PROTAC 313-atom PEG-likeMDA-MB-231150>90%
PROTAC 415-atom PEG-likeMDA-MB-231250>90%

Table 2: Degradation Activity of Other Representative BRD4 PROTACs

PROTACE3 Ligase LigandCell LineDC50 (nM)Dmax (%)Reference
MZ1VHLHeLa<100>90%
ARV-771VHLProstate Cancer Cells<1>90%
dBET1CRBNDLBCL cells<10>90%
A1874MDM2HCT116<100>98%

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a BRD4-Targeting PROTAC with a PEG17 Linker

This protocol describes a representative method for the solid-phase synthesis of a PROTAC composed of the BRD4 ligand JQ1, a PEG17 linker, and the E3 ligase ligand pomalidomide.

Materials:

  • Aminomethylated polystyrene resin

  • Fmoc-protected pomalidomide derivative

  • Fmoc-N-amido-dPEG®17-acid

  • JQ1-acid

  • Coupling reagents: HATU, HOBt, DIC

  • Base: DIPEA

  • Deprotection reagent: 20% piperidine in DMF

  • Cleavage cocktail: 95% TFA, 2.5% water, 2.5% TIS

  • Solvents: DMF, DCM, Methanol

  • Reverse-phase HPLC system for purification

  • LC-MS and NMR for characterization

Procedure:

  • Resin Preparation: Swell the aminomethylated polystyrene resin in DMF.

  • Pomalidomide Loading:

    • Dissolve the Fmoc-protected pomalidomide derivative, HATU, and HOBt in DMF.

    • Add DIPEA to the solution and then add the mixture to the swollen resin.

    • Shake the reaction vessel overnight at room temperature.

    • Wash the resin with DMF, DCM, and Methanol.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 20 minutes.

    • Wash the resin with DMF.

  • PEG17 Linker Coupling:

    • Dissolve Fmoc-N-amido-dPEG®17-acid, HATU, and HOBt in DMF.

    • Add DIPEA to the solution and then add the mixture to the resin.

    • Shake the reaction vessel for 4 hours at room temperature.

    • Wash the resin with DMF, DCM, and Methanol.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 20 minutes.

    • Wash the resin with DMF.

  • JQ1 Coupling:

    • Dissolve JQ1-acid, HATU, and HOBt in DMF.

    • Add DIPEA to the solution and then add the mixture to the resin.

    • Shake the reaction vessel overnight at room temperature.

    • Wash the resin with DMF, DCM, and Methanol and dry under vacuum.

  • Cleavage and Deprotection:

    • Treat the dried resin with the cleavage cocktail (95% TFA, 2.5% water, 2.5% TIS) for 2 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude PROTAC with cold diethyl ether.

  • Purification and Characterization:

    • Purify the crude PROTAC by reverse-phase HPLC.

    • Characterize the purified PROTAC by LC-MS and NMR to confirm its identity and purity.

Protocol 2: Determination of DC50 and Dmax by Western Blotting

This protocol outlines the steps to determine the potency and efficacy of the synthesized PROTAC in degrading BRD4 in a cellular context.

Materials:

  • Human cancer cell line expressing BRD4 (e.g., MV4-11, HeLa)

  • Cell culture medium and supplements

  • Synthesized BRD4-PROTAC

  • DMSO (vehicle control)

  • Proteasome inhibitor (e.g., MG132) as a negative control

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-BRD4, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Culture and Treatment:

    • Plate cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the BRD4-PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a DMSO vehicle control and a positive control (a known BRD4 degrader, if available). A separate well should be co-treated with the PROTAC and MG132 to confirm proteasome-dependent degradation.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

    • Determine the protein concentration of each lysate using the BCA protein assay.

  • Western Blotting:

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-BRD4 antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane and detect the protein bands using an ECL reagent and an imaging system.

    • Strip the membrane and re-probe with an anti-GAPDH antibody as a loading control.

  • Data Analysis:

    • Quantify the band intensities for BRD4 and GAPDH using densitometry software.

    • Normalize the BRD4 band intensity to the corresponding GAPDH band intensity.

    • Calculate the percentage of BRD4 remaining relative to the vehicle control (set to 100%).

    • Plot the percentage of BRD4 remaining against the logarithm of the PROTAC concentration.

    • Fit the data to a dose-response curve to determine the DC50 and Dmax values.

Conclusion

The solid-phase synthesis of PROTACs, particularly with tunable linkers like PEG17, offers a powerful strategy for the rapid development of potent and selective protein degraders. The protocols and data presented here provide a framework for the synthesis and evaluation of a BRD4-targeting PROTAC, which can be adapted for other targets of interest. The careful optimization of the linker length and composition is crucial for achieving the desired degradation efficacy and cellular activity.

References

Application Notes and Protocols for Click Chemistry Utilizing Functionalized HO-Peg17-OH

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Click chemistry has emerged as a powerful and versatile tool in the fields of bioconjugation, drug delivery, and materials science.[1] Its appeal lies in a set of reactions that are highly efficient, selective, and bio-orthogonal, meaning they proceed with high yields under mild, aqueous conditions without interfering with native biological functional groups.[2] The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) are the cornerstones of this chemical philosophy.[3]

Polyethylene glycol (PEG) is a biocompatible, non-immunogenic, and hydrophilic polymer widely used to enhance the therapeutic properties of molecules.[4] The process of "PEGylation" can improve drug solubility, extend circulation half-life, and reduce immunogenicity. Using a discrete PEG (dPEG®) linker, such as HO-Peg17-OH, offers significant advantages over traditional polydisperse PEGs by providing a precise molecular weight, which ensures homogeneity of the final conjugate, simplifying analysis, and improving reproducibility.

This document provides detailed protocols for the functionalization of this compound into azide and alkyne derivatives, followed by their application in CuAAC and SPAAC bioconjugation reactions.

Functionalization of this compound for Click Chemistry

The terminal hydroxyl groups of this compound are not reactive in click chemistry and must first be converted into either an azide or a terminal alkyne. This process creates heterobifunctional or homobifunctional PEG linkers ready for conjugation.

G cluster_azide Pathway 1: Azidation cluster_alkyne Pathway 2: Alkynylation start This compound mesylate Intermediate: Peg17-Dimesylate start->mesylate  Step 1.1  MsCl, Et3N alkyne Product 2: Alkyne-Peg17-Alkyne start->alkyne  Step 1.3  NaH, Propargyl Bromide azide Product 1: Azido-Peg17-Azide mesylate->azide  Step 1.2  NaN3 p1 p2

Caption: Workflow for functionalizing this compound into azide or alkyne derivatives.
Protocol 1.1: Synthesis of Azido-Peg17-Azide from this compound

This is a two-step procedure that proceeds through a mesylate intermediate.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (Et3N), distilled

  • Methanesulfonyl chloride (MsCl)

  • Sodium azide (NaN3)

  • Absolute Ethanol

  • Diethyl ether (cold)

  • Magnesium sulfate (MgSO4)

  • Argon or Nitrogen gas supply

Step 1: Mesylation of this compound

  • Thoroughly dry the this compound starting material, for example, by azeotropic distillation with toluene under reduced pressure.

  • Dissolve the dried this compound (1 eq.) in anhydrous DCM under an inert atmosphere (Argon or Nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Add distilled triethylamine (2.5 eq.) to the solution.

  • Slowly add methanesulfonyl chloride (2.2 eq.) dropwise.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.

  • Upon completion, wash the reaction mixture with cold water, 1 M HCl, and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the Peg17-dimesylate intermediate.

Step 2: Azidation

  • Dissolve the dried Peg17-dimesylate intermediate (1 eq.) in absolute ethanol.

  • Add sodium azide (5-10 eq.) to the solution.

  • Heat the suspension to reflux (approx. 80-85 °C) and stir for 12-24 hours.

  • Monitor the reaction for the disappearance of the mesylate intermediate.

  • After cooling to room temperature, filter the mixture to remove excess sodium azide and salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in DCM and wash with water.

  • Dry the organic layer over MgSO4, filter, and concentrate.

  • Precipitate the final product, Azido-Peg17-Azide, by adding the concentrated solution to cold diethyl ether.

  • Collect the precipitate by filtration and dry under vacuum. Confirm structure and purity using ¹H NMR and FTIR spectroscopy.

Protocol 1.2: Synthesis of Alkyne-Peg17-Alkyne from this compound

This protocol utilizes a Williamson ether synthesis to attach terminal alkyne groups.

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Propargyl bromide (80% solution in toluene)

  • Saturated ammonium chloride (NH4Cl) solution

  • Diethyl ether

  • Brine

  • Magnesium sulfate (MgSO4)

  • Argon or Nitrogen gas supply

Procedure:

  • Thoroughly dry the this compound starting material.

  • Under an inert atmosphere, suspend sodium hydride (2.5 eq.) in anhydrous THF in a flask cooled to 0 °C.

  • Slowly add a solution of dried this compound (1 eq.) in anhydrous THF to the NaH suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete formation of the dialkoxide.

  • Cool the reaction mixture back to 0 °C.

  • Add propargyl bromide (2.5 eq.) dropwise. Caution: This reaction is exothermic.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Carefully quench the reaction by slowly adding saturated NH4Cl solution at 0 °C.

  • Partition the mixture between diethyl ether and water.

  • Separate the layers and extract the aqueous layer twice more with diethyl ether.

  • Combine the organic layers, wash with brine, dry over MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product using column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) to yield pure Alkyne-Peg17-Alkyne. Confirm structure and purity using ¹H NMR.

Parameter Synthesis of Azido-Peg17-Azide Synthesis of Alkyne-Peg17-Alkyne
Key Reagents Methanesulfonyl Chloride, Sodium AzideSodium Hydride, Propargyl Bromide
Solvent DCM (Step 1), Ethanol (Step 2)Anhydrous THF
Reaction Temp. 0°C to RT (Step 1), Reflux (Step 2)0°C to RT
Reaction Time 12-16 h (Step 1), 12-24 h (Step 2)16-24 h
Typical Yield >90% (overall)85-95%
Purification Precipitation in cold diethyl etherSilica Gel Chromatography

Applications in Bioconjugation

Once functionalized, Azido-Peg17-Azide and Alkyne-Peg17-Alkyne can be used to link two molecules of interest or to conjugate to a single biomolecule, such as a protein or peptide, that has been modified to contain the complementary click handle.

G cluster_cuaac CuAAC Pathway (Copper-Catalyzed) cluster_spaac SPAAC Pathway (Copper-Free) alkyne_peg Alkyne-PEG17 cuaac_product PEGylated Protein (1,4-Triazole) alkyne_peg->cuaac_product azide_protein Azide-Protein azide_protein->cuaac_product catalyst Cu(I) Catalyst + Ligand (e.g., THPTA) + Reducing Agent catalyst->cuaac_product azide_peg Azide-PEG17 spaac_product PEGylated Protein (Triazole) azide_peg->spaac_product dbco_protein DBCO-Protein (Strained Alkyne) dbco_protein->spaac_product

Caption: Comparison of CuAAC and SPAAC bioconjugation workflows.
Protocol 2.1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Bioconjugation

This protocol describes the conjugation of an alkyne-functionalized PEG to an azide-modified protein.

Materials:

  • Azide-modified protein (e.g., in PBS pH 7.4)

  • Alkyne-Peg17-Alkyne

  • Dimethyl sulfoxide (DMSO)

  • Copper(II) sulfate (CuSO4) stock solution (e.g., 20 mM in water)

  • Ligand stock solution (e.g., 50 mM THPTA in water)

  • Reducing agent stock solution (e.g., 100 mM sodium ascorbate in water, freshly prepared)

Procedure:

  • Reactant Preparation: Dissolve the Alkyne-Peg17-Alkyne in DMSO or an appropriate buffer. The final concentration of organic solvent in the reaction should typically be kept below 20% to maintain protein stability.

  • Reaction Mixture: In a microcentrifuge tube, combine the azide-modified protein (e.g., final concentration 1-10 mg/mL) and the Alkyne-Peg17-Alkyne (use a 10-20 fold molar excess relative to the protein). Adjust the final volume with buffer.

  • Catalyst Premix: In a separate tube, prepare the catalyst premix. Add the CuSO4 stock solution to the THPTA ligand stock solution. A typical ligand-to-copper ratio is 5:1. Mix gently.

  • Initiate Reaction: Add the catalyst premix to the protein/PEG mixture.

  • Finally, add the freshly prepared sodium ascorbate solution to initiate the reaction. The final concentration of copper is typically 0.25-1 mM.

  • Incubation: Incubate the reaction at room temperature for 1-4 hours or at 4 °C overnight with gentle mixing.

  • Monitoring & Purification: Monitor the reaction progress via SDS-PAGE, which will show a molecular weight shift upon successful PEGylation. Purify the PEGylated protein from excess reagents using size exclusion chromatography (SEC) or dialysis.

Protocol 2.2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Bioconjugation

This protocol describes the copper-free conjugation of an azide-functionalized PEG to a protein modified with a strained alkyne, such as dibenzocyclooctyne (DBCO).

Materials:

  • DBCO-functionalized protein (e.g., in PBS pH 7.4)

  • Azido-Peg17-Azide

  • DMSO (optional)

Procedure:

  • Reactant Preparation: Dissolve the Azido-Peg17-Azide in the same buffer as the protein. If solubility is an issue, a minimal amount of a cosolvent like DMSO can be used.

  • Reaction Mixture: In a microcentrifuge tube, combine the DBCO-functionalized protein (e.g., final concentration 1-10 mg/mL) with the Azido-Peg17-Azide. A molar excess of the PEG reagent (e.g., 3-10 fold) is typically used.

  • Incubation: Incubate the reaction at room temperature for 4-12 hours or at 4 °C for 24-48 hours with gentle mixing. Reaction times are dependent on the specific strained alkyne used.

  • Monitoring & Purification: Monitor the reaction progress via SDS-PAGE to observe the band shift corresponding to the PEGylated protein. Purify the conjugate using an appropriate method such as size exclusion chromatography (SEC) to remove unreacted PEG linker.

Parameter CuAAC SPAAC
Catalyst Copper(I) (generated in situ)None
Biocompatibility Limited by copper cytotoxicityHigh, suitable for in vivo applications
Reaction Rate Generally faster (1-100 M⁻¹s⁻¹)Slower, dependent on alkyne strain (10⁻³-1 M⁻¹s⁻¹)
Required Groups Terminal Alkyne, AzideStrained Alkyne (e.g., DBCO), Azide
Typical Conditions Aqueous buffer, Room Temp, 1-4 hAqueous buffer, Room Temp or 4°C, 4-48 h
Typical Yields High (>90%)High (>80%)
Key Advantage Fast reaction rates, simple alkyneNo metal catalyst, highly bio-orthogonal
Key Disadvantage Potential protein damage from copper/ROSSlower kinetics, strained alkynes can be expensive

Characterization of PEG-Protein Conjugates

Confirming the successful synthesis and purity of the final PEGylated biomolecule is a critical step. A combination of analytical techniques is typically employed to characterize the conjugate.

G start Purified Reaction Mixture sds SDS-PAGE start->sds Primary Check hplc Size Exclusion HPLC (SEC-HPLC) start->hplc Separation mass_spec Mass Spectrometry (ESI-MS or MALDI-TOF) start->mass_spec Confirmation result_sds Observe MW Shift Assess Purity sds->result_sds result_hplc Separate Conjugate Assess Homogeneity hplc->result_hplc result_ms Confirm Mass of Conjugate Determine Degree of PEGylation mass_spec->result_ms

Caption: Logical workflow for the characterization of PEGylated proteins.
  • SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis is a rapid method to qualitatively assess the extent of PEGylation. The covalent attachment of the PEG chain increases the hydrodynamic radius of the protein, causing it to migrate slower than the unmodified protein, resulting in a visible band shift.

  • Chromatography (HPLC): High-performance liquid chromatography, particularly size-exclusion (SEC) and reverse-phase (RP-HPLC), is used to separate the PEGylated conjugate from unreacted protein and excess PEG linker, allowing for quantification and purity assessment.

  • Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS provides a definitive confirmation of conjugation by measuring the precise molecular weight of the final product. This allows for the determination of the degree of PEGylation (the number of PEG chains attached per protein).

  • NMR Spectroscopy: For smaller conjugates or the functionalized linkers themselves, Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural confirmation.

References

Application Notes and Protocols for Targeted Protein Degradation Using PEGylated PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality that utilizes the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2] Proteolysis-targeting chimeras (PROTACs) are at the forefront of this technology. These heterobifunctional molecules consist of two ligands connected by a linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][2] This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[3]

The linker component of a PROTAC is not merely a spacer but plays a critical role in determining the efficacy, selectivity, and pharmacokinetic properties of the molecule. Polyethylene glycol (PEG) linkers are frequently incorporated into PROTAC design due to their hydrophilicity, which can enhance solubility and cell permeability. The length and composition of the PEG linker can significantly influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), ultimately affecting the degradation efficiency.

These application notes provide a comprehensive overview of the methodology for developing and evaluating PEGylated PROTACs, including detailed experimental protocols and data presentation guidelines.

Signaling Pathway of PROTAC Action

PROTACs function by hijacking the UPS. The process begins with the PROTAC molecule simultaneously binding to the POI and an E3 ubiquitin ligase, forming a ternary complex. This proximity allows the E3 ligase to transfer ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, while the PROTAC molecule is released to engage in another degradation cycle.

PROTAC_Pathway cluster_binding Binding and Complex Formation cluster_ubiquitination Ubiquitination cluster_degradation Degradation POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex Binds PROTAC PEGylated PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Recruits PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitin Transfer Ub Ubiquitin Ub->Ternary_Complex From E1/E2 Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degrades

Caption: PROTAC-mediated protein degradation pathway.

Data Presentation: Quantitative Comparison of PEGylated PROTAC Performance

The efficacy of a PROTAC is primarily assessed by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize the impact of PEG linker length on the degradation of different target proteins.

Table 1: Impact of PEG Linker Length on Tank-binding kinase 1 (TBK1) Degradation

Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
PEG/Alkyl7>1000<10
PEG/Alkyl12<500~50
PEG/Alkyl21396
PEG/Alkyl2929276

Data adapted from related studies on PROTAC linker optimization.

Table 2: Influence of Linker Composition on BRD4 Degradation

PROTACLinker CompositionDC50 (nM) in H661 cells
CRBN-PROTAC0 PEG units< 0.5 µM
CRBN-PROTAC1-2 PEG units> 5 µM
CRBN-PROTAC4-5 PEG units< 0.5 µM

Data adapted from studies on BRD4-targeting PROTACs.

Table 3: Pharmacokinetic Properties of a PEGylated vs. Non-PEGylated PROTAC

CompoundHalf-life (t1/2) in vivoBioavailability (F%)
Non-PEGylated PROTAC2.3 ± 1.1 h (mice)Low (<20%)
PEGylated PROTAC4.9 ± 2.2 h (NHP)Moderate (20-68%)

Data represents a general comparison based on published pharmacokinetic studies of PROTACs.

Experimental Protocols

Synthesis of a PEGylated BRD4-Targeting PROTAC

This protocol describes the synthesis of a BRD4-targeting PROTAC using the well-characterized BRD4 inhibitor JQ1, a VHL E3 ligase ligand, and a PEG linker.

Synthesis_Workflow Start Starting Materials (JQ1-acid, VHL-amine, PEG-linker) Step1 Amide Coupling: JQ1-acid + PEG-linker-amine Start->Step1 Intermediate1 JQ1-PEG-linker Step1->Intermediate1 Step2 Amide Coupling: JQ1-PEG-linker-acid + VHL-amine Intermediate1->Step2 Final_PROTAC Final PEGylated PROTAC Step2->Final_PROTAC Purification Purification (HPLC) Final_PROTAC->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization

Caption: General workflow for PEGylated PROTAC synthesis.

Materials:

  • (+)-JQ1 carboxylic acid

  • (2S,4R)-1-((S)-2-amino-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide (VHL ligand amine)

  • Amino-PEGx-carboxylic acid linker (e.g., x=3)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • HPLC-grade acetonitrile and water

  • 0.1% Trifluoroacetic acid (TFA)

Procedure:

  • Step 1: Coupling of JQ1 to the PEG linker:

    • Dissolve JQ1-carboxylic acid (1 equivalent) and amino-PEGx-carboxylic acid (1.1 equivalents) in anhydrous DMF.

    • Add HATU (1.2 equivalents) and DIPEA (2 equivalents) to the solution.

    • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen) for 4-6 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude JQ1-PEG-linker-acid.

  • Step 2: Coupling of JQ1-PEG-linker to the VHL ligand:

    • Dissolve the crude JQ1-PEG-linker-acid (1 equivalent) and the VHL ligand amine (1.1 equivalents) in anhydrous DMF.

    • Add HATU (1.2 equivalents) and DIPEA (2 equivalents).

    • Stir the reaction mixture at room temperature under an inert atmosphere for 4-6 hours.

    • Monitor the reaction progress by LC-MS.

  • Purification:

    • Purify the crude product by reverse-phase preparative HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

    • Collect the fractions containing the desired product and lyophilize to obtain the pure PEGylated PROTAC.

  • Characterization:

    • Confirm the identity and purity of the final product by LC-MS and NMR spectroscopy.

Western Blot for PROTAC-Induced Protein Degradation

This protocol details the quantification of target protein degradation in cells treated with a PEGylated PROTAC.

Western_Blot_Workflow Start Cell Seeding Treatment PROTAC Treatment (Dose-response) Start->Treatment Lysis Cell Lysis Treatment->Lysis Quantification Protein Quantification (BCA Assay) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Protein Transfer (PVDF membrane) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Densitometry Analysis (DC50, Dmax) Detection->Analysis

Caption: Experimental workflow for Western blot analysis.

Materials:

  • Cell line expressing the target protein (e.g., MCF-7 for ER, MDA-MB-231 for BRD4)

  • PEGylated PROTAC of interest

  • Vehicle control (e.g., DMSO)

  • Cell culture medium and supplements

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membrane

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with a serial dilution of the PEGylated PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control for a specified duration (e.g., 24 hours).

  • Cell Lysis:

    • After treatment, wash the cells twice with ice-cold PBS.

    • Lyse the cells in RIPA buffer and incubate on ice for 30 minutes.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples and add Laemmli sample buffer.

    • Boil the samples to denature the proteins.

    • Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Visualize the protein bands using an ECL substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control and plot a dose-response curve to determine the DC50 and Dmax values.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is used to confirm the PROTAC-dependent formation of the ternary complex.

CoIP_Workflow Start Cell Treatment (PROTAC +/- MG132) Lysis Cell Lysis (Non-denaturing buffer) Start->Lysis Pre_Clearing Pre-Clearing with Beads Lysis->Pre_Clearing IP Immunoprecipitation (Anti-E3 Ligase Ab) Pre_Clearing->IP Capture Capture with Protein A/G Beads IP->Capture Wash Washing Capture->Wash Elution Elution Wash->Elution Analysis Western Blot Analysis (for POI and E3 Ligase) Elution->Analysis

Caption: Experimental workflow for Co-Immunoprecipitation.

Materials:

  • Cell line expressing the target protein and E3 ligase

  • PEGylated PROTAC

  • Proteasome inhibitor (e.g., MG132)

  • Non-denaturing lysis buffer

  • Antibody against the E3 ligase (for IP)

  • Control IgG antibody

  • Protein A/G agarose beads

  • Primary antibodies against the target protein and E3 ligase for Western blotting

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with the PROTAC and a proteasome inhibitor (to prevent degradation of the complex).

    • Lyse the cells in a non-denaturing lysis buffer.

  • Immunoprecipitation:

    • Pre-clear the lysates with Protein A/G beads to reduce non-specific binding.

    • Incubate the pre-cleared lysate with an antibody against the E3 ligase (or a control IgG) overnight at 4°C.

    • Add Protein A/G beads to pull down the antibody-protein complexes.

  • Washing and Elution:

    • Wash the beads extensively to remove non-specific binders.

    • Elute the protein complexes from the beads.

  • Western Blot Analysis:

    • Analyze the eluates by Western blotting for the presence of the target protein and the E3 ligase. An increased amount of the target protein in the E3 ligase immunoprecipitate in the presence of the PROTAC confirms the formation of the ternary complex.

In-Cell Ubiquitination Assay

This assay confirms that the target protein is ubiquitinated in a PROTAC-dependent manner.

Ubiquitination_Workflow Start Cell Treatment (PROTAC + MG132) Lysis Cell Lysis (Denaturing buffer) Start->Lysis IP Immunoprecipitation (Anti-POI Ab) Lysis->IP Capture Capture with Protein A/G Beads IP->Capture Wash Washing Capture->Wash Elution Elution Wash->Elution Analysis Western Blot Analysis (for Ubiquitin) Elution->Analysis

References

Application Note: Experimental Protocol for the Conjugation of HO-PEG17-OH to a von Hippel-Lindau (VHL) Ligand

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

This application note provides a detailed experimental protocol for the conjugation of a hydroxyl-terminated polyethylene glycol (PEG) linker, HO-PEG17-OH, to a von Hippel-Lindau (VHL) ligand. The VHL protein is a component of an E3 ubiquitin ligase complex and is a popular target for the development of proteolysis-targeting chimeras (PROTACs). The conjugation of PEG linkers to VHL ligands is a key step in the synthesis of many PROTACs, improving their solubility, pharmacokinetic, and pharmacodynamic properties.

This protocol is intended for researchers, scientists, and drug development professionals. It outlines a two-stage process: the activation of the terminal hydroxyl groups of this compound, followed by the conjugation of the activated PEG to an amine-functionalized VHL ligand.

Overall Workflow

The conjugation process involves two main stages:

  • Activation of this compound: The terminal hydroxyl groups of the PEG linker are chemically activated to facilitate reaction with the VHL ligand. This protocol details the conversion of the hydroxyl groups to amine-reactive N-hydroxysuccinimide (NHS) esters.

  • Conjugation to VHL Ligand: The activated PEG-NHS ester is then reacted with an amine-containing VHL ligand to form a stable amide bond.

A representative VHL ligand for this protocol is an amine-functionalized derivative of VH032. VH032 is a well-characterized VHL ligand, and derivatives with amine handles at positions that do not significantly affect VHL binding are commercially available or can be synthesized.

Key Reagents and Materials

Reagent/MaterialSupplier (Example)Purity/Grade
This compoundBroadPharm≥95%
Succinic anhydrideSigma-Aldrich≥99%
Pyridine, anhydrousSigma-Aldrich99.8%
Dichloromethane (DCM), anhydrousSigma-Aldrich99.8%
Diethyl ether, coldFisher ScientificACS Grade
N,N'-Dicyclohexylcarbodiimide (DCC)Sigma-Aldrich99%
N-Hydroxysuccinimide (NHS)Sigma-Aldrich98%
VH032-amine derivativeR&D Systems≥98%
Triethylamine (TEA)Sigma-Aldrich≥99.5%
Dimethylformamide (DMF), anhydrousSigma-Aldrich99.8%
0.1 M HClFisher Scientific
Saturated NaCl solution (brine)Fisher Scientific
Anhydrous sodium sulfate (Na2SO4)Fisher Scientific
Deuterated chloroform (CDCl3) for NMRCambridge Isotope Laboratories
HPLC grade solvents (acetonitrile, water)Fisher Scientific
Trifluoroacetic acid (TFA)Sigma-Aldrich

Experimental Protocols

Stage 1: Activation of this compound

This stage involves a two-step synthesis to convert the terminal hydroxyl groups of this compound into reactive NHS esters.

Step 1.1: Synthesis of HOOC-PEG17-COOH (Dicarboxylic Acid PEG)

cluster_0 Step 1.1: Synthesis of Dicarboxylic Acid PEG reagents This compound Succinic Anhydride Anhydrous Pyridine reaction Stir at room temperature overnight under N2 reagents->reaction workup Remove pyridine Acidify with HCl Extract with DCM Dry and concentrate reaction->workup product HOOC-PEG17-COOH workup->product

Caption: Workflow for the synthesis of dicarboxylic acid PEG.

  • In a round-bottom flask, dissolve this compound (1 equivalent) and succinic anhydride (5 equivalents) in anhydrous pyridine.

  • Stir the reaction mixture at room temperature overnight under an inert atmosphere (e.g., nitrogen).

  • Remove the pyridine under reduced pressure using a rotary evaporator.

  • Dissolve the residue in deionized water and acidify to pH 2 with 0.1 M HCl.

  • Extract the aqueous solution three times with dichloromethane (DCM).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the dicarboxylic acid PEG derivative, HOOC-PEG17-COOH.

  • Confirm the structure by ¹H NMR spectroscopy.

Step 1.2: Synthesis of NHS-OOC-PEG17-COO-NHS (NHS-activated PEG)

cluster_1 Step 1.2: NHS Ester Activation reagents HOOC-PEG17-COOH N-Hydroxysuccinimide (NHS) Dicyclohexylcarbodiimide (DCC) reaction Stir at room temperature overnight under N2 in DCM reagents->reaction workup Filter to remove DCU Concentrate filtrate Precipitate in cold ether Collect and dry product reaction->workup product NHS-activated PEG workup->product

Caption: Workflow for the synthesis of NHS-activated PEG.

  • Dissolve the purified HOOC-PEG17-COOH (1 equivalent) in anhydrous DCM in a round-bottom flask.

  • To this solution, add N-hydroxysuccinimide (NHS) (2.5 equivalents).

  • Add N,N'-dicyclohexylcarbodiimide (DCC) (2.5 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature overnight under an inert atmosphere. A white precipitate of dicyclohexylurea (DCU) will form.

  • Filter the reaction mixture to remove the DCU precipitate.

  • Concentrate the filtrate under reduced pressure.

  • Precipitate the product by adding the concentrated solution dropwise to cold diethyl ether.

  • Collect the precipitated NHS-activated PEG by filtration and dry under vacuum.

  • The NHS-activated PEG should be used immediately in the next step.

Stage 2: Conjugation of Activated PEG to VHL Ligand

This stage involves the reaction of the NHS-activated PEG with an amine-functionalized VHL ligand.

cluster_2 Stage 2: Conjugation to VHL Ligand reagents NHS-activated PEG VH032-amine Triethylamine (TEA) reaction Stir at room temperature for 4-12 hours in anhydrous DMF reagents->reaction purification Purify by HPLC reaction->purification product VHL-PEG17-OH Conjugate purification->product

Caption: Workflow for the conjugation of activated PEG to the VHL ligand.

  • Dissolve the amine-functionalized VHL ligand (1 equivalent) and triethylamine (TEA) (3 equivalents) in anhydrous dimethylformamide (DMF).

  • In a separate vial, dissolve the freshly prepared NHS-activated PEG (1.2 equivalents) in a minimal amount of anhydrous DMF.

  • Add the NHS-activated PEG solution dropwise to the VHL ligand solution with stirring.

  • Allow the reaction to proceed at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, the crude reaction mixture can be directly purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Purification and Characterization

Purification:

  • RP-HPLC: The crude product is purified using a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA). Fractions containing the desired product are collected and lyophilized to yield the purified VHL-PEG17-OH conjugate.

Characterization:

  • ¹H NMR Spectroscopy: To confirm the structure of the final conjugate.

  • Mass Spectrometry (ESI-MS): To confirm the molecular weight of the VHL-PEG17-OH conjugate.

  • Analytical RP-HPLC: To assess the purity of the final product.

Quantitative Data Summary

ParameterStage 1.1 (Carboxylation)Stage 1.2 (NHS Activation)Stage 2 (Conjugation)
Reactant 1 This compoundHOOC-PEG17-COOHNHS-activated PEG
Molar Ratio (vs. Reactant 1) 111.2
Reactant 2 Succinic AnhydrideN-Hydroxysuccinimide (NHS)VH032-amine
Molar Ratio (vs. Reactant 1) 52.51
Reactant 3 Pyridine (solvent)Dicyclohexylcarbodiimide (DCC)Triethylamine (TEA)
Molar Ratio (vs. Reactant 1) -2.53
Solvent PyridineDichloromethane (DCM)Dimethylformamide (DMF)
Temperature Room TemperatureRoom TemperatureRoom Temperature
Reaction Time OvernightOvernight4-12 hours
Purification Method ExtractionPrecipitationRP-HPLC
Expected Yield >90%>80%Variable (30-60%)

Chemical Reaction Pathway

cluster_3 Chemical Reaction Pathway HO_PEG_OH This compound HOOC_PEG_COOH HOOC-PEG17-COOH HO_PEG_OH->HOOC_PEG_COOH + SuccinicAnhydride Succinic Anhydride SuccinicAnhydride->HOOC_PEG_COOH Pyridine Pyridine Pyridine->HOOC_PEG_COOH NHS_PEG_NHS NHS-OOC-PEG17-COO-NHS HOOC_PEG_COOH->NHS_PEG_NHS NHS NHS, DCC NHS->NHS_PEG_NHS VHL_PEG_OH VHL-PEG17-OH NHS_PEG_NHS->VHL_PEG_OH + VHL_NH2 VHL-NH2 VHL_NH2->VHL_PEG_OH TEA TEA TEA->VHL_PEG_OH

Caption: Overall chemical reaction pathway for the conjugation.

Disclaimer

This protocol provides a general framework. Optimization of reaction conditions, such as molar ratios of reactants, reaction times, and temperatures, may be necessary for specific applications and VHL ligand derivatives. All procedures should be performed by trained laboratory personnel in a well-ventilated fume hood, using appropriate personal protective equipment.

Application Notes and Protocols for Developing PROTACs for Specific Kinase Degradation with a 17-Unit PEG Linker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to selectively eliminate target proteins from cells.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1] This induced proximity facilitates the transfer of ubiquitin to the target protein, marking it for degradation by the 26S proteasome.[2] Unlike traditional inhibitors that merely block a protein's function, PROTACs lead to the physical removal of the target protein, offering a powerful and potentially more durable therapeutic effect.[3]

Kinases are a major class of drug targets, and the development of kinase inhibitors has been a cornerstone of modern medicine. However, challenges such as acquired resistance and off-target effects remain. PROTAC-mediated degradation of kinases offers a promising strategy to overcome these limitations.[4]

The linker component of a PROTAC is a critical determinant of its efficacy. Polyethylene glycol (PEG) linkers are frequently employed due to their ability to enhance solubility and cell permeability. The length of the PEG linker is a key parameter that must be optimized to ensure the formation of a stable and productive ternary complex between the kinase and the E3 ligase. A 17-unit PEG linker represents a longer linker design that can provide the necessary flexibility and span to bridge the kinase and the E3 ligase, potentially leading to potent and selective degradation.

This document provides detailed application notes and protocols for the development and evaluation of PROTACs designed for the degradation of a specific kinase, utilizing a 17-unit PEG linker.

Signaling Pathway and Mechanism of Action

PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). The PROTAC molecule facilitates the formation of a ternary complex between the target kinase and an E3 ubiquitin ligase. This proximity allows the E3 ligase to catalyze the transfer of ubiquitin molecules to the kinase. The polyubiquitinated kinase is then recognized and degraded by the 26S proteasome.

PROTAC_Mechanism PROTAC Mechanism of Action for Kinase Degradation cluster_0 Cellular Environment Target Kinase Target Kinase Ternary Complex Target Kinase-PROTAC-E3 Ligase Ternary Complex Target Kinase->Ternary Complex Binds PROTAC PROTAC PROTAC->Ternary Complex E3 Ligase E3 Ligase E3 Ligase->Ternary Complex Recruits Ubiquitinated Kinase Poly-ubiquitinated Kinase Ternary Complex->Ubiquitinated Kinase Ubiquitination Proteasome Proteasome Ubiquitinated Kinase->Proteasome Recognition Degraded Peptides Degraded Peptides Proteasome->Degraded Peptides Degradation

PROTAC-mediated degradation of a target kinase.

Data Presentation

The efficacy of a kinase-targeting PROTAC with a 17-unit PEG linker can be characterized by several key parameters. The following tables provide a representative summary of quantitative data for a hypothetical PROTAC, "Kinase-PROTAC-1," targeting a specific kinase in a relevant cancer cell line.

Table 1: In Vitro Degradation Efficacy of Kinase-PROTAC-1

ParameterValueCell LineTreatment Time
DC50 15 nMCancer Cell Line X24 hours
Dmax >95%Cancer Cell Line X24 hours

DC50: The concentration of the PROTAC that induces 50% degradation of the target protein. Dmax: The maximum percentage of target protein degradation achieved.

Table 2: Cellular Activity of Kinase-PROTAC-1

ParameterValueCell LineTreatment Time
IC50 (Viability) 25 nMCancer Cell Line X72 hours

IC50 (Viability): The concentration of the PROTAC that inhibits cell viability by 50%.

Table 3: Ternary Complex Formation and Target Engagement

AssayMethodResult
Ternary Complex Formation Co-ImmunoprecipitationConfirmed
Target Engagement Cellular Thermal Shift Assay (CETSA)Target stabilization observed

Experimental Protocols

The following section provides detailed protocols for key experiments to evaluate the efficacy and mechanism of action of a kinase-targeting PROTAC.

Experimental Workflow

Experimental_Workflow Experimental Workflow for PROTAC Evaluation Start PROTAC Synthesis (17-unit PEG Linker) Cell_Culture Cell Culture Start->Cell_Culture PROTAC_Treatment PROTAC Treatment (Dose and Time Course) Cell_Culture->PROTAC_Treatment Western_Blot Western Blot for Kinase Degradation (DC50, Dmax) PROTAC_Treatment->Western_Blot Viability_Assay Cell Viability Assay (IC50) PROTAC_Treatment->Viability_Assay Co_IP Co-Immunoprecipitation for Ternary Complex Formation PROTAC_Treatment->Co_IP Ubiquitination_Assay Ubiquitination Assay PROTAC_Treatment->Ubiquitination_Assay Data_Analysis Data Analysis and Interpretation Western_Blot->Data_Analysis Viability_Assay->Data_Analysis Co_IP->Data_Analysis Ubiquitination_Assay->Data_Analysis

Workflow for evaluating a kinase-targeting PROTAC.
Protocol 1: Target Kinase Degradation Assay via Western Blot

This protocol details the quantification of target kinase degradation in cells treated with the PROTAC.

Materials:

  • Cancer cell line expressing the target kinase

  • Cell culture medium and supplements

  • Kinase-PROTAC-1

  • DMSO (vehicle control)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibody against the target kinase

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system and densitometry software

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere overnight.

  • PROTAC Treatment: Prepare serial dilutions of Kinase-PROTAC-1 in cell culture medium. Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).

  • Cell Lysis: After incubation, aspirate the medium and wash the cells twice with ice-cold PBS. Add an appropriate volume of ice-cold RIPA buffer with inhibitors to each well and scrape the cells.

  • Lysate Preparation: Transfer the cell lysates to microcentrifuge tubes and incubate on ice for 30 minutes with occasional vortexing. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.

  • Sample Preparation for SDS-PAGE: Normalize the protein concentrations for all samples. Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes to denature the proteins.

  • SDS-PAGE and Western Blot: Load equal amounts of protein per lane on an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target kinase overnight at 4°C.

    • Wash the membrane three times with TBST for 5-10 minutes each.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Repeat the immunoblotting process for the loading control antibody.

  • Detection and Analysis: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target kinase band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control.

Protocol 2: Cell Viability Assay

This protocol assesses the cytotoxic effect of the kinase-targeting PROTAC on cancer cells.

Materials:

  • Cancer cell line

  • 96-well opaque-walled plates (for luminescent assays) or clear plates (for colorimetric assays)

  • Cell culture medium and supplements

  • Kinase-PROTAC-1

  • DMSO (vehicle control)

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Plate reader (luminometer or spectrophotometer)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-5,000 cells/well) in 100 µL of culture medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Kinase-PROTAC-1 in culture medium. Add the diluted compounds to the wells, including a vehicle control.

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C and 5% CO₂.

  • Signal Detection: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence or absorbance using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value using appropriate software.

Protocol 3: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol is used to confirm the formation of the ternary complex (Target Kinase-PROTAC-E3 Ligase).

Materials:

  • Cancer cell line

  • Kinase-PROTAC-1

  • MG132 (proteasome inhibitor)

  • DMSO (vehicle control)

  • Ice-cold PBS

  • Non-denaturing lysis buffer

  • Antibody against the E3 ligase (e.g., anti-VHL or anti-CRBN)

  • Control IgG from the same species as the primary antibody

  • Protein A/G agarose beads

  • Laemmli sample buffer

  • Western blot reagents (as in Protocol 1)

Procedure:

  • Cell Treatment: Culture cells to 70-80% confluency. Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 2 hours to prevent degradation of the target protein. Treat the cells with Kinase-PROTAC-1 or DMSO for 4-6 hours.

  • Cell Lysis: Lyse the cells using a non-denaturing lysis buffer as described in Protocol 1.

  • Pre-clearing Lysates: Add Protein A/G agarose beads to the cell lysates and incubate for 1 hour at 4°C to reduce non-specific binding. Pellet the beads and transfer the supernatant to a new tube.

  • Immunoprecipitation: Add the anti-E3 ligase antibody or control IgG to the pre-cleared lysates and incubate overnight at 4°C with gentle rotation.

  • Immune Complex Capture: Add Protein A/G agarose beads to each sample and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.

  • Washing: Pellet the beads by centrifugation and wash them three to five times with lysis buffer to remove non-specifically bound proteins.

  • Elution: Resuspend the beads in Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to elute the protein complexes.

  • Western Blot Analysis: Analyze the eluted samples by Western blot using antibodies against the target kinase and the E3 ligase. The presence of the target kinase in the sample immunoprecipitated with the E3 ligase antibody (and not in the IgG control) confirms the formation of the ternary complex.

Protocol 4: In-Cell Ubiquitination Assay

This assay detects the ubiquitination of the target kinase following PROTAC treatment.

Materials:

  • Cancer cell line

  • Kinase-PROTAC-1

  • MG132 (proteasome inhibitor)

  • DMSO (vehicle control)

  • Lysis buffer with deubiquitinase inhibitors (e.g., PR-619)

  • Antibody against the target kinase

  • Antibody against ubiquitin

  • Other reagents for immunoprecipitation and Western blotting as described above.

Procedure:

  • Cell Treatment: Treat cells with Kinase-PROTAC-1 and MG132 as described in the Co-IP protocol. A shorter treatment time (e.g., 1-4 hours) is often sufficient to observe ubiquitination.

  • Cell Lysis: Lyse cells in a buffer containing protease, phosphatase, and deubiquitinase inhibitors.

  • Immunoprecipitation: Immunoprecipitate the target kinase from the cell lysates using an antibody specific to the kinase.

  • Western Blot Analysis: Elute the immunoprecipitated proteins and analyze them by Western blot using an antibody against ubiquitin. An increase in high molecular weight ubiquitin smears in the PROTAC-treated sample compared to the control indicates ubiquitination of the target kinase.

Conclusion

The development of PROTACs for specific kinase degradation represents a promising frontier in targeted therapy. The use of a 17-unit PEG linker can offer advantages in terms of solubility, permeability, and the ability to effectively bridge the target kinase and the E3 ligase. The protocols and application notes provided here offer a comprehensive guide for researchers to design, synthesize, and evaluate the efficacy of such novel therapeutic agents. Careful optimization of the linker and rigorous experimental validation are crucial for the successful development of potent and selective kinase degraders.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in HO-PEG17-OH Conjugation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for HO-PEG17-OH conjugation reactions. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on overcoming common challenges, particularly low conjugation yield. The following information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why are its terminal hydroxyl groups not directly reactive for conjugation?

This compound is a polyethylene glycol (PEG) linker with a defined chain length of 17 ethylene glycol units, terminated by hydroxyl (-OH) groups at both ends. These terminal hydroxyl groups are generally unreactive towards common functional groups on biomolecules, such as amines or thiols, under standard bioconjugation conditions. Direct conjugation is inefficient because it would necessitate harsh conditions, like the use of a strong base to form a reactive alkoxide, which could denature the target protein or biomolecule. Therefore, the hydroxyl groups must first be "activated" to convert them into more reactive functional groups.[1][2]

Q2: What does the "activation" of this compound entail?

Activation is the chemical modification of the terminal hydroxyl groups of the PEG linker into more reactive species. These activated groups can then readily form covalent bonds with specific functional groups on a target molecule under mild conditions. Common activation strategies include:

  • Tosylation: Conversion of the hydroxyl groups to tosylates, which are excellent leaving groups for nucleophilic substitution by amines or thiols.[1][2]

  • Activation with p-Nitrophenyl Chloroformate: This creates a reactive carbonate that readily reacts with primary amines.[2]

  • Activation with Carbonyldiimidazole (CDI): This forms a reactive imidazole carbamate intermediate that can then react with amines.

  • Conversion to a Carboxylic Acid: The hydroxyl group can be oxidized to a carboxylic acid. This acid can then be activated using standard carbodiimide chemistry, such as with EDC and NHS, to react with primary amines.

Q3: How can I selectively activate only one end of the this compound linker (mono-activation)?

Achieving mono-activation is often desirable to prevent cross-linking of target molecules. This can be accomplished by carefully controlling the reaction conditions and the stoichiometry of the activating reagent. For instance, during tosylation, using a controlled amount of tosyl chloride (e.g., close to a 1:1 molar ratio with the PEG) can favor the formation of the mono-tosylated product. Subsequent purification is crucial to separate the mono-activated PEG from di-activated and unreacted diol. Some methods, like silver oxide-mediated tosylation, have been shown to yield a higher percentage of the mono-functionalized product.

Q4: What are the critical parameters to optimize for a successful PEGylation reaction?

Several parameters significantly influence the outcome of a PEGylation reaction. Key factors to optimize include:

  • pH of the reaction buffer: This affects the reactivity of the target functional groups on the biomolecule. For example, reactions with primary amines are typically more efficient at a slightly basic pH of 7.5-8.5.

  • Molar ratio of PEG to the target molecule: This ratio influences the degree of PEGylation (the number of PEG chains attached to a single molecule).

  • Reaction time and temperature: These parameters control the reaction kinetics and the stability of the reactants.

  • Concentration of reactants: Higher concentrations can sometimes improve reaction efficiency, but solubility may become a limiting factor.

Troubleshooting Low Conjugation Yield

Low yield is a common issue in this compound conjugation reactions. The following table outlines potential causes and suggests corrective actions.

Problem Potential Cause Recommended Action
Low or No Conjugation Yield 1. Inefficient activation of this compound. 2. Hydrolysis of the activated PEG intermediate. 3. Suboptimal reaction pH for conjugation. 4. Inactive biomolecule functional groups. 5. Steric hindrance at the conjugation site. 1. Confirm successful activation of the PEG linker using analytical methods like NMR, MS, or HPLC before proceeding with the conjugation step. 2. Use freshly prepared activated PEG. Ensure anhydrous (dry) solvents and reagents are used during the activation step, as many activated species are moisture-sensitive. 3. Optimize the pH of the conjugation buffer. For coupling to primary amines, a pH range of 7.5-8.5 is generally optimal. 4. Ensure the biomolecule is fully dissolved and that the target functional groups are available for reaction. Check for potential degradation or oxidation of the target molecule. 5. Consider using a longer PEG linker to overcome steric hindrance.
Poor Activation of this compound 1. Presence of water in the reaction. 2. Degradation of the activating reagent. 3. Incorrect stoichiometry of reagents. 4. Suboptimal reaction temperature. 1. Ensure all glassware is oven-dried and use anhydrous solvents. Dry the this compound under vacuum before use. 2. Use fresh, high-quality activating reagents. Store reagents under the recommended conditions. 3. Perform a titration of the activating reagent to determine the optimal molar ratio for your desired level of activation (mono- vs. di-activation). 4. Optimize the reaction temperature based on the specific activation method being used. Some reactions may require initial cooling to control the rate.
Precipitation of Reactants or Products 1. Poor solubility of the activated PEG or the target molecule. 2. Aggregation of the protein at the reaction pH. 1. Use a co-solvent such as DMSO or DMF to improve solubility. 2. Adjust the reaction pH to maintain the solubility and stability of the protein. The pH should ideally be at least one unit away from the protein's isoelectric point (pI).

Experimental Protocols

The following are generalized protocols for the activation of this compound and subsequent conjugation to a primary amine on a biomolecule. Note: These are starting points and may require optimization for your specific application.

Protocol 1: Activation of this compound via Tosylation

This protocol describes the conversion of the hydroxyl groups to tosylates, which are good leaving groups for reaction with primary amines.

Materials:

  • This compound

  • Tosyl chloride (TsCl)

  • Anhydrous Pyridine or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Diethyl ether

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM in a flask under an inert atmosphere (e.g., argon or nitrogen).

  • Add anhydrous pyridine or TEA (2-3 equivalents) to the solution.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add a solution of TsCl (1.1 to 2.2 equivalents) in anhydrous DCM. For mono-tosylation, use closer to 1.1 equivalents of TsCl.

  • Stir the reaction mixture at 0°C for 2 hours, then allow it to warm to room temperature and stir for an additional 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with 1 M HCl, 5% NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to separate the mono- and di-tosylated products.

Parameter Recommended Condition
Molar Ratio (this compound:TsCl:Base)1 : (1.1-2.2) : (2-3)
Reaction Temperature0°C to Room Temperature
Reaction Time14-26 hours
SolventAnhydrous DCM
Protocol 2: Conjugation of Tosyl-Activated PEG to a Protein

Materials:

  • Tosyl-activated this compound

  • Protein with primary amine groups

  • Reaction Buffer (e.g., 100 mM phosphate buffer, pH 7.5-8.5)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., Size Exclusion Chromatography or Ion Exchange Chromatography)

Procedure:

  • Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.

  • Dissolve the tosyl-activated PEG in the reaction buffer.

  • Add the activated PEG solution to the protein solution. The molar ratio of activated PEG to protein should be optimized, with a starting point of a 3:1 to 10:1 ratio.

  • Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight with gentle stirring.

  • Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM.

  • Purify the PEGylated protein from unreacted PEG and other byproducts using an appropriate chromatography method.

Visualizing the Workflow

To better understand the process, the following diagrams illustrate the experimental workflow and the logical steps for troubleshooting.

G Figure 1: Experimental Workflow for this compound Conjugation cluster_0 Activation Stage cluster_1 Conjugation Stage cluster_2 Analysis & Purification A Dissolve this compound in Anhydrous Solvent B Add Activating Reagent (e.g., TsCl, CDI) A->B C React under Inert Atmosphere B->C D Purify Activated PEG C->D F Add Activated PEG D->F E Dissolve Biomolecule in Reaction Buffer E->F G Incubate Reaction F->G H Quench Reaction G->H I Purify Conjugate (e.g., SEC, IEX) H->I J Characterize Product (e.g., SDS-PAGE, MS) I->J G Figure 2: Troubleshooting Logic for Low Conjugation Yield Start Low Conjugation Yield Observed Check_Activation Was PEG Activation Successful? (Check by NMR, MS) Start->Check_Activation Activation_Failed Troubleshoot Activation: - Use anhydrous conditions - Check reagent quality - Optimize stoichiometry Check_Activation->Activation_Failed No Check_Conjugation_Conditions Are Conjugation Conditions Optimal? Check_Activation->Check_Conjugation_Conditions Yes Activation_Failed->Start Optimize_Conjugation Optimize Conjugation: - Adjust pH (7.5-8.5 for amines) - Vary PEG:Biomolecule ratio - Adjust time/temperature Check_Conjugation_Conditions->Optimize_Conjugation No Check_Solubility Did Precipitation Occur? Check_Conjugation_Conditions->Check_Solubility Yes Optimize_Conjugation->Start Improve_Solubility Improve Solubility: - Add co-solvents (DMSO, DMF) - Adjust buffer pH away from pI Check_Solubility->Improve_Solubility Yes Success Yield Improved Check_Solubility->Success No Improve_Solubility->Start

References

preventing degradation of HO-Peg17-OH during synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of the discrete polyethylene glycol, HO-Peg17-OH.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for this compound during synthesis and storage?

A1: The primary degradation pathway for the polyethylene glycol (PEG) backbone is oxidative degradation.[1][2][3] This process can be initiated by reactive oxygen species (ROS) and is often accelerated by exposure to heat, light, oxygen, and trace metal ions.[4] Oxidative degradation can lead to chain scission of the ether bonds, resulting in the formation of various byproducts, including aldehydes, ketones, and shorter PEG fragments, which will compromise the purity and integrity of your final product.[1]

Q2: My reaction yield is consistently low. What are the likely causes in a stepwise PEG synthesis?

A2: Low yields in stepwise PEG synthesis, which is the common method for producing monodisperse PEGs like this compound, can stem from several factors:

  • Incomplete Deprotonation: In a typical Williamson ether synthesis, the hydroxyl group of one PEG chain must be fully deprotonated to form the alkoxide nucleophile. Using an insufficient amount of a strong base or a base that is not strong enough can lead to incomplete reactions.

  • Side Reactions: The Williamson ether synthesis can compete with an E2 elimination reaction, especially if the alkylating agent is sterically hindered. This side reaction produces an alkene instead of the desired ether linkage.

  • Anionic Depolymerization: Under the basic conditions of the coupling reaction, the PEG chain itself can undergo depolymerization, leading to the formation of shorter PEG fragments that are difficult to separate from the target molecule.

  • Inefficient Coupling: As the PEG chain elongates, steric hindrance can reduce the efficiency of the coupling reaction, requiring longer reaction times or more forcing conditions.

Q3: I'm observing multiple peaks close to my product peak in my HPLC analysis. What are these impurities?

A3: For a discrete PEG like this compound, the most common impurities are the (n-1) and (n+1) oligomers, in this case, HO-Peg16-OH and HO-Peg18-OH. These arise from incomplete coupling reactions or the presence of impurities in the starting materials. Additionally, if depolymerization has occurred, you may see a broader range of shorter PEG fragments. Due to the lack of a UV chromophore in PEGs, specialized HPLC detectors like Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) are necessary for accurate purity assessment.

Q4: How can I effectively purify my final this compound product?

A4: Purifying monodisperse PEGs is challenging due to the similar physical properties of the desired product and closely related oligomeric impurities. Standard purification techniques often need to be optimized:

  • Column Chromatography: A combination of normal-phase and reverse-phase flash chromatography is often required to separate the target oligomer from shorter and longer chains.

  • Preparative HPLC: For high-purity applications, preparative reverse-phase HPLC can be an effective, albeit less scalable, method for isolating the desired homolog.

  • Crystallization: If the PEG oligomer is crystalline, crystallization can be a powerful purification technique.

Q5: What are the best practices for storing solid this compound and its solutions to prevent degradation?

A5: To minimize degradation, solid this compound should be stored in a cool, dark, and dry environment, preferably under an inert atmosphere (e.g., argon or nitrogen) to protect it from light, moisture, and oxygen. For solutions, it is best to prepare them fresh. If storage is necessary, use deoxygenated solvents, keep the solution at low temperatures (2-8°C for short-term, -20°C or below for long-term), and protect it from light by using amber vials or wrapping the container in foil.

Troubleshooting Guides

Issue 1: Low Reaction Yield
Potential Cause Recommended Action
Inefficient Deprotonation Use a strong, non-hindered base such as sodium hydride (NaH) or potassium bis(trimethylsilyl)amide (KHMDS) in an anhydrous aprotic solvent (e.g., THF, DMF). Ensure the reaction is performed under strictly anhydrous and inert conditions.
Suboptimal Coupling Conditions Optimize the reaction temperature and time. While higher temperatures can increase the reaction rate, they can also promote side reactions and depolymerization. Consider using a more reactive leaving group on your monomer, such as a tosylate (-OTs) or mesylate (-OMs).
Elimination Side Reactions Use a primary alkyl halide or tosylate as the electrophile to minimize E2 elimination reactions. Avoid bulky bases where possible, as they can favor elimination.
Starting Material Impurity Ensure the purity of your starting PEG oligomers and monomers using HPLC-ELSD/CAD or mass spectrometry. Impurities will be carried through the synthesis and complicate purification.
Issue 2: Product Contamination with (n-1) and (n+1) Oligomers
Potential Cause Recommended Action
Incomplete Coupling Reaction Increase the reaction time or use a slight excess of the monomer to drive the reaction to completion. Monitor the reaction progress by LC-MS to ensure full conversion of the starting material.
Impure Monomers Purify the PEG monomers used in the stepwise synthesis via column chromatography before use.
Depolymerization Perform the coupling reaction at the lowest effective temperature to minimize anionic depolymerization.
Ineffective Purification Employ high-resolution chromatographic techniques. This may involve using specialized column materials or running shallow gradients in reverse-phase HPLC. A multi-step purification strategy combining different chromatographic modes (e.g., normal phase followed by reverse phase) can be effective.

Experimental Protocols

Protocol 1: General Stepwise Synthesis of a Discrete PEG (Illustrative Example)

This protocol illustrates a generic "2+2" addition cycle using a base-labile protecting group for a one-pot deprotection and coupling.

  • Deprotection: Dissolve the phenethyl-protected PEG starting material (e.g., Ph(CH₂)₂-O-Peg(n)-OH) in anhydrous THF under an argon atmosphere.

  • Add a solution of KHMDS (1.1 equivalents) dropwise at 0°C and stir for 30 minutes to remove the phenethyl protecting group.

  • Coupling: To the resulting alkoxide solution, add a solution of the tosylated PEG monomer (e.g., TsO-Peg(m)-O-(CH₂)₂Ph) (1.2 equivalents) in anhydrous THF.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by LC-MS.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product into an organic solvent like dichloromethane. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Purity Analysis by RP-HPLC-ELSD
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 20% B to 80% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • ELSD Settings: Nebulizer temperature: 30°C; Evaporator temperature: 50°C; Gas flow: 1.5 L/min.

  • Sample Preparation: Dissolve the this compound sample in the initial mobile phase composition at a concentration of approximately 1 mg/mL.

Visualizations

Synthesis_Workflow Stepwise Synthesis of Monodisperse PEG cluster_cycle Iterative Elongation Cycle deprotection Deprotection (e.g., acid or base labile group removal) deprotonation Deprotonation (Base, e.g., NaH) deprotection->deprotonation Forms alkoxide coupling Coupling (Williamson Ether Synthesis) deprotonation->coupling Nucleophilic attack purify_intermediate Purification (Chromatography) coupling->purify_intermediate start Start with protected PEG monomer start->deprotection monomer Protected & Activated PEG Monomer monomer->coupling purify_intermediate->deprotection Repeat n times final_deprotection Final Deprotection purify_intermediate->final_deprotection After final cycle final_purification Final Purification (Chromatography) final_deprotection->final_purification product This compound final_purification->product

Caption: Workflow for the stepwise synthesis of monodisperse PEGs.

Degradation_Pathway Oxidative Degradation of PEG Backbone initiator Initiators (Heat, Light, O₂, Metal Ions) peg PEG Chain (...-O-CH₂-CH₂-O-...) initiator->peg H• abstraction radical Carbon-centered radical (...-O-CH•-CH₂-O-...) peg->radical peroxy Peroxy radical (...-O-CH(OO•)-CH₂-O-...) radical->peroxy + O₂ hydroperoxide Hydroperoxide (...-O-CH(OOH)-CH₂-O-...) peroxy->hydroperoxide + R-H scission Chain Scission hydroperoxide->scission products Degradation Products (Aldehydes, Esters, Shorter PEGs) scission->products

Caption: The primary oxidative degradation pathway for polyethylene glycol.

Troubleshooting_Tree Troubleshooting Low Yield in Synthesis start Low Yield Observed check_sm Starting materials (SM) and reagents pure? start->check_sm purify_sm Purify SM and use fresh reagents. check_sm->purify_sm No check_reaction Reaction incomplete by LC-MS? check_sm->check_reaction Yes final_check Re-evaluate protocol purify_sm->final_check optimize_conditions Optimize conditions: - Increase reaction time - Increase temperature - Use excess monomer check_reaction->optimize_conditions Yes check_side_products Side products observed? check_reaction->check_side_products No optimize_conditions->final_check minimize_side_reactions Minimize side reactions: - Use primary tosylate/halide - Use aprotic solvent - Control temperature check_side_products->minimize_side_reactions Yes check_side_products->final_check No minimize_side_reactions->final_check

Caption: Decision tree for troubleshooting low yields in synthesis.

References

Technical Support Center: Enhancing Cell Permeability of PROTACs with PEG17 Linkers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis-Targeting Chimeras (PROTACs). This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cell permeability of PROTACs containing a polyethylene glycol (PEG) 17 linker.

Frequently Asked Questions (FAQs)

Q1: My PROTAC with a PEG17 linker shows high binding affinity in biochemical assays but poor degradation activity in cells. Is this a permeability issue?

A: Yes, a significant drop in potency between biochemical and cellular assays is a strong indicator of poor cell permeability.[1] PROTACs, particularly those with long, flexible linkers like PEG17, often have a high molecular weight and a large polar surface area, which can hinder their ability to cross the cell membrane and reach their intracellular targets.[1][2] Even with excellent in-vitro binding, insufficient intracellular concentration will lead to ineffective protein degradation.[1]

Q2: What are the key physicochemical properties of a PROTAC with a PEG17 linker that influence its cell permeability?

A: Due to their large size, PROTACs often fall "beyond the Rule of Five" (bRo5).[1] Key factors influencing the cell permeability of PROTACs with a PEG17 linker include:

  • Molecular Weight (MW): PROTACs inherently have high molecular weights, which can negatively impact passive diffusion across the cell membrane.

  • Polar Surface Area (PSA): The ether oxygens in the PEG linker contribute to a high PSA, which can limit membrane permeability.

  • Hydrogen Bond Donors (HBD) and Acceptors (HBA): A high number of HBDs and HBAs can also impede cell permeability.

  • Lipophilicity (AlogP): While increased lipophilicity can sometimes improve permeability, an optimal range (AlogP between 3 and 5) is often desirable. Excessively high lipophilicity can lead to insolubility or membrane retention.

  • Conformational Flexibility: The flexibility of the PEG17 linker can allow the PROTAC to adopt different conformations. In some cases, it can fold to shield polar groups, creating a "chameleonic" effect that enhances permeability.

Q3: How does the PEG17 linker specifically impact the properties of my PROTAC?

A: PEG linkers are frequently used in PROTAC design for their ability to increase water solubility, which can improve oral absorption. The length of the PEG linker is critical for facilitating the formation of a stable ternary complex between the target protein and the E3 ligase. However, a long linker like PEG17 can also increase the molecule's flexibility and PSA, potentially reducing its permeability.

Troubleshooting Guide

If you suspect poor cell permeability is limiting the efficacy of your PROTAC containing a PEG17 linker, consider the following troubleshooting strategies.

Issue 1: Low intracellular concentration of the PROTAC.

Table 1: Strategies to Improve Intracellular Concentration

StrategyRationaleExperimental Approach
Modify the Linker Reducing the linker's polarity and flexibility can enhance permeability.Synthesize analogs with shorter PEG chains, or replace the PEG linker with a more rigid alkyl or heterocyclic (e.g., piperazine, piperidine) linker.
Introduce Intramolecular Hydrogen Bonding Shielding polar groups from the solvent can reduce the effective PSA and improve permeability.Modify the PROTAC structure to encourage the formation of intramolecular hydrogen bonds that create a more compact, less polar conformation.
Prodrug Approach Masking polar functional groups with lipophilic moieties can improve membrane crossing.Design a prodrug version of your PROTAC where polar groups are temporarily modified with cleavable lipophilic groups (e.g., esters).
Issue 2: Inconclusive data on PROTAC permeability.

Table 2: Experimental Assays to Quantify Permeability

AssayPrincipleAdvantagesLimitations
Parallel Artificial Membrane Permeability Assay (PAMPA) Measures passive diffusion across an artificial lipid membrane.High-throughput, cost-effective, good for early-stage screening.Does not account for active transport or efflux mechanisms.
Caco-2 Permeability Assay Uses a monolayer of differentiated Caco-2 cells to mimic the human intestinal epithelium.Provides a more comprehensive assessment of permeability, including passive diffusion, active transport, and efflux.Lower throughput, more complex, and results can be difficult to interpret for PROTACs.
Chloroalkane Penetration Assay A chloroalkane tag is added to the PROTAC to quantify cell permeability.Allows for direct quantification of intracellular PROTAC concentration.Requires modification of the PROTAC structure.
NanoBRET Target Engagement Assay Measures the binding of the PROTAC to its target E3 ligase in live and permeabilized cells to determine an "availability index".Provides a relative measure of intracellular availability and target engagement.Indirect measure of permeability.

Experimental Protocols

Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general workflow for assessing the passive permeability of a PROTAC.

  • Prepare the Donor Plate:

    • Dissolve the PROTAC in a suitable buffer (e.g., PBS) to a final concentration of 10-100 µM.

    • Add the PROTAC solution to the donor wells of a 96-well microplate.

  • Prepare the Acceptor Plate:

    • Coat the membrane of the acceptor plate with a lipid solution (e.g., phosphatidylcholine in dodecane).

    • Add fresh buffer to the acceptor wells.

  • Assemble the PAMPA Sandwich:

    • Carefully place the donor plate on top of the acceptor plate, ensuring the membranes are in contact with the solutions.

  • Incubate:

    • Incubate the plate assembly at room temperature or 37°C for a defined period (e.g., 4-16 hours) with gentle shaking.

  • Sample Analysis:

    • After incubation, separate the plates and collect samples from both the donor and acceptor wells.

    • Quantify the concentration of the PROTAC in each sample using LC-MS/MS.

  • Calculate Permeability (Papp):

    • The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - (C_A(t) / C_equilibrium)) Where:

      • V_D = Volume of donor well

      • V_A = Volume of acceptor well

      • A = Area of the membrane

      • t = Incubation time

      • C_A(t) = Concentration in the acceptor well at time t

      • C_equilibrium = Equilibrium concentration

Table 3: Interpretation of PAMPA Results

Papp Value (x 10⁻⁶ cm/s)Permeability Classification
> 1High
0.1 - 1Moderate
< 0.1Low

Note: This is a general guideline, and the classification may vary depending on the specific assay conditions.

Caco-2 Permeability Assay

This protocol outlines the steps for evaluating PROTAC permeability and efflux using Caco-2 cells.

  • Cell Culture:

    • Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for 21 days to allow for differentiation and formation of a monolayer.

    • Verify the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assay (Apical to Basolateral):

    • Wash the cell monolayer with transport buffer (e.g., Hanks' Balanced Salt Solution).

    • Add the PROTAC solution to the apical (donor) side.

    • Add fresh transport buffer to the basolateral (receiver) side.

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

    • Collect samples from both the apical and basolateral compartments.

  • Efflux Assay (Basolateral to Apical):

    • Add the PROTAC solution to the basolateral (donor) side.

    • Add fresh transport buffer to the apical (receiver) side.

    • Incubate and collect samples as described above.

  • Sample Analysis:

    • Quantify the concentration of the PROTAC in all samples using LC-MS/MS.

  • Calculate Papp and Efflux Ratio:

    • Calculate the Papp for both directions (A -> B and B -> A) using a similar formula as for the PAMPA assay.

    • The efflux ratio is calculated as: Efflux Ratio = Papp (B -> A) / Papp (A -> B)

Table 4: Interpretation of Caco-2 Results

Efflux RatioInterpretation
< 2Low to no active efflux
> 2Indicates active efflux

Visualizations

PROTAC_Mechanism_of_Action cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ub transfer Proteasome Proteasome Ubiquitination->Proteasome Recognition Degradation Target Protein Degradation Proteasome->Degradation PROTAC_ext Extracellular PROTAC PROTAC_ext->PROTAC Cell Permeation

Caption: PROTAC Mechanism of Action.

Permeability_Workflow start Start: Low Cellular Activity hypothesis Hypothesis: Poor Cell Permeability? start->hypothesis assay Perform Permeability Assays (PAMPA, Caco-2) hypothesis->assay evaluate Evaluate Results assay->evaluate low_perm Low Permeability Confirmed evaluate->low_perm Papp low / Efflux high good_perm Permeability is Not the Issue evaluate->good_perm Papp high / Efflux low optimize Optimize PROTAC Structure low_perm->optimize retest Re-test Cellular Activity optimize->retest end End: Improved Activity retest->end other_issues Investigate Other Issues (e.g., Ternary Complex Formation) good_perm->other_issues

References

minimizing steric hindrance with a 17-unit PEG linker in ternary complex formation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing PEG linkers, with a specific focus on a 17-unit PEG linker, to minimize steric hindrance and promote efficient ternary complex formation in the context of Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: Why is the linker length, specifically a 17-unit PEG linker, critical for minimizing steric hindrance in ternary complex formation?

The linker in a PROTAC molecule is a crucial determinant of its efficacy, as its length and composition dictate the spatial orientation of the target protein and the E3 ligase.[1] An optimal linker length is necessary to facilitate the formation of a stable and productive ternary complex.[2]

  • If the linker is too short: It can lead to steric hindrance, preventing the target protein and E3 ligase from binding simultaneously and forming a productive ternary complex.[1]

  • If the linker is too long: It may result in a non-productive complex where the two proteins are not oriented correctly for efficient ubiquitination.[1]

A 17-unit PEG linker provides a balance of flexibility and length that can be optimal for many target-E3 ligase pairs, offering sufficient separation to avoid steric clashes while still maintaining the necessary proximity for ubiquitin transfer. However, the ideal linker length is highly dependent on the specific proteins involved and must be determined empirically.[2]

Q2: My PROTAC with a 17-unit PEG linker shows good binary binding to the target protein and the E3 ligase, but I'm not observing significant target degradation. What are the possible causes and troubleshooting steps?

This is a common issue in PROTAC development. Several factors could be at play:

  • Suboptimal Ternary Complex Formation: Even with strong binary affinities, the 17-unit PEG linker may not be the optimal length or conformation to support a stable ternary complex for your specific target and E3 ligase.

    • Troubleshooting:

      • Synthesize a Library of Linker Lengths: The most direct approach is to synthesize PROTACs with varying PEG linker lengths (e.g., 15, 19, 21 units) to identify the optimal length for your system.

      • Biophysical Assays: Employ techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to directly assess the formation and stability of the ternary complex.

  • Negative Cooperativity: The binding of one protein partner to the PROTAC may hinder the binding of the second partner, a phenomenon known as negative cooperativity.

    • Troubleshooting:

      • Determine Cooperativity (α): Use biophysical assays to calculate the cooperativity factor (α = KDbinary / KDternary). An α value less than 1 indicates negative cooperativity.

      • Modify Linker Composition: Introducing more rigid or flexible elements into the linker can alter the conformational dynamics and potentially overcome negative cooperativity.

  • Poor Cell Permeability: PROTACs are often large molecules and may not efficiently cross the cell membrane to reach their intracellular target.

    • Troubleshooting:

      • Cellular Target Engagement Assays: Use methods like NanoBRET or Cellular Thermal Shift Assay (CETSA) to confirm intracellular target binding.

      • Optimize Physicochemical Properties: Modify the linker to improve properties like solubility and lipophilicity.

Q3: How do I investigate a suspected "Hook Effect" with my 17-unit PEG linker PROTAC?

The "hook effect" is characterized by a decrease in target degradation at high PROTAC concentrations, resulting in a bell-shaped dose-response curve. This occurs when the PROTAC saturates both the target protein and the E3 ligase independently, preventing the formation of the ternary complex.

  • Troubleshooting:

    • Perform a Wide Dose-Response Experiment: Test your PROTAC over a broad concentration range, including very low and very high concentrations, to observe the bell-shaped curve characteristic of the hook effect.

    • Biophysical Confirmation: Techniques like mass photometry can directly observe the formation of binary versus ternary complexes at different PROTAC concentrations.

Troubleshooting Guide

Problem Possible Cause Recommended Action
No target degradation despite good binary binding. Suboptimal linker length (17-unit PEG may not be ideal).Synthesize and test a library of PROTACs with varying PEG linker lengths.
Negative cooperativity in ternary complex formation.Perform biophysical assays (e.g., SPR, ITC) to determine the cooperativity factor (α).
Poor cell permeability of the PROTAC.Conduct cellular target engagement assays (e.g., NanoBRET, CETSA).
Decreased degradation at high PROTAC concentrations. "Hook Effect" due to excess binary complex formation.Perform a wide dose-response experiment to confirm the bell-shaped curve.
Inconsistent results between experiments. Issues with PROTAC synthesis and purity.Optimize the synthetic route and ensure high purity of the final compound.
Incorrect choice of E3 ligase for the cell type.Confirm the expression of the chosen E3 ligase (e.g., VHL, CRBN) in the target cells via Western blot or qPCR.

Quantitative Data on Linker Length and PROTAC Efficacy

The optimal linker length is target-dependent. The following tables summarize data from different studies, illustrating the impact of linker length on degradation efficacy.

Table 1: Impact of Linker Length on Tank-binding kinase 1 (TBK1) Degradation

Linker TypeLinker Length (atoms)DC₅₀ (nM)Dₘₐₓ (%)
Alkyl/Ether< 12No degradation-
Alkyl/Ether21396
Alkyl/Ether2929276

Table 2: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation

PROTACLinker Length (atoms)Relative Degradation Efficacy
PROTAC 1212Effective
PROTAC 1316More Potent

Table 3: Cooperativity in Ternary Complex Formation for BET Bromodomain Degraders

PROTACTargetE3 LigaseCooperativity (α)Ternary Complex Half-life (t₁/₂)
MZ1BRD4BD2VHL22130 s
MZ1BRD2BD2VHLPositiveLonger
MZ1BRD3BD2VHLPositiveShorter

Experimental Protocols

Protocol 1: Western Blot for Target Protein Degradation

This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.

1. Cell Culture and Treatment:

  • Plate cells (e.g., HEK293T, 22Rv1) in 6-well plates at a density that allows for 70-80% confluency on the day of treatment.
  • Prepare serial dilutions of your PROTAC in the appropriate cell culture medium.
  • Treat cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

2. Cell Lysis:

  • Wash cells with ice-cold PBS.
  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA or Bradford assay.

4. SDS-PAGE and Western Blotting:

  • Normalize protein amounts and prepare samples with Laemmli buffer.
  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
  • Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

5. Data Analysis:

  • Quantify band intensities using densitometry software.
  • Normalize the target protein levels to the loading control.
  • Calculate DC₅₀ and Dₘₐₓ values from the dose-response curves using appropriate software (e.g., GraphPad Prism).

Protocol 2: Surface Plasmon Resonance (SPR) for Ternary Complex Analysis

This protocol outlines a general methodology for assessing ternary complex formation and stability.

1. Immobilization:

  • Immobilize either the E3 ligase or the target protein onto the SPR sensor chip surface according to the manufacturer's instructions.

2. Binary Interaction Analysis:

  • Inject a series of concentrations of the PROTAC over the immobilized protein to determine the binary binding affinity (KDbinary).

3. Ternary Complex Analysis:

  • Prepare solutions containing a fixed, near-saturating concentration of the PROTAC and varying concentrations of the second protein partner (the one not immobilized).
  • Inject these solutions over the sensor chip. An increase in the binding response compared to the binary interaction indicates ternary complex formation.

4. Data Analysis:

  • Fit the sensorgram data to appropriate binding models to determine the kinetic parameters (kₐ, kₔ) and the dissociation constant (KDternary) for the ternary complex.
  • Calculate the cooperativity factor (α = KDbinary / KDternary).

Visualizations

PROTAC_Mechanism cluster_0 PROTAC-Mediated Degradation Pathway PROTAC PROTAC (17-unit PEG Linker) Ternary_Complex Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Target Protein Degradation Proteasome->Degradation Degradation Troubleshooting_Workflow Start Start: Low/No Degradation Check_Binary Good Binary Binding? Start->Check_Binary Check_Permeability Cell Permeable? Check_Binary->Check_Permeability Yes Revisit_Warhead Re-evaluate Warhead/ E3 Ligand Check_Binary->Revisit_Warhead No Check_Ternary Stable Ternary Complex? Check_Permeability->Check_Ternary Yes Optimize_PK Optimize Physicochemical Properties Check_Permeability->Optimize_PK No Optimize_Linker Optimize Linker Length/ Composition Check_Ternary->Optimize_Linker No Success Successful Degradation Check_Ternary->Success Yes Optimize_Linker->Start Optimize_PK->Start

References

Technical Support Center: Enhancing the Metabolic Stability of PROTACs with PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in vivo metabolic stability of Proteolysis Targeting Chimeras (PROTACs) featuring polyethylene glycol (PEG) linkers.

Frequently Asked Questions (FAQs)

Q1: Why is my PROTAC with a PEG linker showing low in vivo exposure and rapid clearance?

PEG linkers, while beneficial for solubility, are often susceptible to in vivo metabolism.[1][2][3] The primary metabolic pathways responsible for the rapid clearance of PEGylated PROTACs are:

  • Oxidative Metabolism: Cytochrome P450 (CYP) enzymes, particularly CYP3A4, can oxidize the linker.[4][5]

  • O-dealkylation: The ether bonds within the PEG chain are prone to cleavage.

  • Amide Hydrolysis: The connection points between the linker and the warhead or E3 ligase ligand are often susceptible to hydrolysis.

These metabolic processes lead to the breakdown of the PROTAC molecule, resulting in reduced half-life and lower exposure in vivo.

Q2: What are the most common metabolic "soft spots" in a PEG linker?

The most vulnerable points for metabolic attack in a PEG-containing PROTAC are typically:

  • The PEG chain itself: The ethylene glycol units can be sequentially cleaved.

  • Linker-Ligand Junctions: The chemical bonds (e.g., amides, ethers) connecting the linker to the target-binding ligand (warhead) and the E3 ligase binder are frequent sites of hydrolysis.

  • Adjacent Chemical Moieties: Groups neighboring the PEG chain can influence its metabolic fate.

Identifying these "soft spots" through metabolite identification studies is a crucial step in designing more stable PROTACs.

Q3: How can I improve the metabolic stability of my PEG-based PROTAC?

Several strategies can be employed to enhance the in vivo metabolic stability of PROTACs with PEG linkers:

  • Introduce Rigidity: Replacing flexible PEG units with more rigid chemical structures can sterically hinder the approach of metabolic enzymes. Commonly used rigidifying motifs include:

    • Piperazine/Piperidine rings: These saturated heterocycles can improve metabolic stability and aqueous solubility.

    • Triazole rings: Formed via "click chemistry," triazoles are metabolically robust and can enhance stability.

    • Phenyl rings or other aromatic systems: These planar structures can increase rigidity and stability.

  • Modify Linker Length: While counterintuitive, sometimes shortening the linker can improve metabolic stability by reducing the number of metabolic sites. However, this must be balanced with maintaining the optimal length for ternary complex formation.

  • Alter Attachment Points: Changing the position where the linker connects to the warhead or E3 ligase ligand can protect metabolically liable spots.

  • Deuteration: Strategic replacement of hydrogen atoms with deuterium at metabolically vulnerable positions can slow down CYP-mediated oxidation due to the kinetic isotope effect.

Q4: Will modifying the PEG linker affect the degradation activity of my PROTAC?

Yes, linker modification can significantly impact PROTAC activity. The linker is not just a passive spacer; it plays a critical role in the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase). Therefore, any modifications to improve metabolic stability must be carefully evaluated to ensure that the PROTAC's degradation potency (DC50) and maximum degradation level (Dmax) are not compromised. It is an iterative process of balancing physicochemical properties with biological activity.

Troubleshooting Guides

Problem 1: My PROTAC with a PEG linker has a very short half-life (< 2 hours) in mouse pharmacokinetic (PK) studies.

Possible Cause Troubleshooting Steps
High Metabolic Clearance 1. Metabolite Identification: Perform in vitro metabolism studies using mouse liver microsomes or hepatocytes to identify the major metabolites. This will reveal the metabolic "soft spots."
2. Linker Modification: Based on the metabolite ID, rationally design and synthesize new PROTACs with modified linkers. Consider replacing a portion of the PEG chain with a more rigid and metabolically stable moiety like a piperazine or triazole ring.
3. In Vitro Stability Screening: Screen the new PROTACs in in vitro metabolic stability assays (liver microsomes, hepatocytes) to select candidates with improved half-lives for in vivo testing.
Poor Formulation/Solubility 1. Formulation Optimization: Ensure the PROTAC is fully solubilized in the dosing vehicle. Poor solubility can lead to precipitation upon administration and artificially rapid clearance. Experiment with different formulation vehicles.

Problem 2: I have improved the in vitro metabolic stability of my PROTAC, but it still shows poor in vivo exposure.

Possible Cause Troubleshooting Steps
Low Cell Permeability 1. Assess Permeability: Use in vitro models like Caco-2 assays to evaluate the intestinal permeability of your PROTAC. PROTACs are large molecules and often exhibit poor permeability.
2. Linker Physicochemical Properties: Modify the linker to balance hydrophilicity and lipophilicity. While PEG enhances solubility, excessive hydrophilicity can hinder membrane crossing.
Efflux Transporter Activity 1. P-gp Substrate Assessment: Determine if your PROTAC is a substrate for efflux transporters like P-glycoprotein (P-gp). High efflux can limit oral absorption and tissue distribution.
2. Structural Modification: Modify the PROTAC structure to reduce its affinity for efflux transporters. This can sometimes be achieved by altering the linker or the ligands.

Data Presentation: Impact of Linker Modification on Metabolic Stability

The following tables summarize quantitative data from literature, illustrating the impact of modifying PEG linkers on the metabolic stability of PROTACs.

Table 1: In Vitro Half-Life of PARP-Targeting PROTACs in Human Hepatocytes

PROTACLinker TypeHalf-life (t½, min)
Compound 22/23 Linear Alkyl/PEG-like< 240
Compound 24/25 Triazole-containing> 240 (~84% remaining)

Data adapted from a study on the metabolism of a series of PROTACs, demonstrating that the introduction of a metabolically stable triazole ring significantly increased the half-life in human hepatocytes compared to their linear analogues.

Table 2: In Vitro Half-Life of BTK-Targeting PROTACs in Mouse Liver Microsomes

PROTACLinker TypeHalf-life (t½, min)
Compound 6e Chain-like Polyethylene Glycol1.3
Compound 3e Rigid Linker with Pyridine RingsSignificantly Improved (exact value not stated)

Data adapted from a study where a BTK-targeting PROTAC with a flexible PEG linker showed very low metabolic stability, which was substantially improved by replacing the linker with a rigid moiety.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol assesses phase I metabolism, primarily mediated by CYP enzymes.

  • Prepare Reagents:

    • Phosphate buffer (100 mM, pH 7.4)

    • Liver microsomes (e.g., human, mouse)

    • NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

    • Test PROTAC stock solution (e.g., 10 mM in DMSO)

    • Positive control compounds (e.g., testosterone, midazolam)

    • Quenching solution (e.g., ice-cold acetonitrile with an internal standard)

  • Incubation Procedure:

    • Prepare a master mix containing phosphate buffer and liver microsomes (final protein concentration typically 0.5-1 mg/mL).

    • Pre-warm the master mix at 37°C for 5-10 minutes.

    • Add the test PROTAC to the master mix to a final concentration of 1 µM.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to the ice-cold quenching solution.

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining parent PROTAC.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of remaining PROTAC against time.

    • Determine the slope of the linear regression, which represents the elimination rate constant (k).

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate the intrinsic clearance (Clint) based on the half-life and microsomal protein concentration.

Protocol 2: Hepatocyte Stability Assay

This protocol provides a more comprehensive assessment of metabolism, including both phase I and phase II pathways.

  • Prepare Reagents:

    • Cryopreserved hepatocytes (e.g., human, rat)

    • Hepatocyte culture medium (e.g., Williams' Medium E)

    • Test PROTAC stock solution (e.g., 10 mM in DMSO)

    • Positive control compounds

    • Quenching solution (e.g., ice-cold acetonitrile with an internal standard)

  • Cell Preparation:

    • Thaw the cryopreserved hepatocytes according to the supplier's instructions.

    • Determine cell viability and density.

    • Dilute the hepatocytes in pre-warmed culture medium to the desired final cell density (e.g., 0.5-1 x 10^6 cells/mL).

  • Incubation Procedure:

    • Add the hepatocyte suspension to a multi-well plate.

    • Add the test PROTAC to the wells to a final concentration of 1 µM.

    • Incubate the plate at 37°C with 5% CO2 on an orbital shaker.

    • At specified time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot from the wells.

    • Quench the reaction by adding the aliquot to the ice-cold quenching solution.

  • Sample Analysis and Data Analysis:

    • Follow the same procedures for sample and data analysis as described in the liver microsome stability assay.

Visualizations

Metabolic_Pathway_of_PEG_Linker PROTAC PROTAC with PEG Linker Metabolite1 Oxidized PROTAC PROTAC->Metabolite1 CYP450 Oxidation Metabolite2 Cleaved PROTAC (Shorter PEG Chain) PROTAC->Metabolite2 O-dealkylation Metabolite3 Hydrolyzed PROTAC (Warhead/E3 Ligand + Linker) PROTAC->Metabolite3 Amide Hydrolysis Inactive Inactive Metabolites Metabolite1->Inactive Metabolite2->Inactive Metabolite3->Inactive

Caption: Major metabolic pathways of PROTACs with PEG linkers.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_design Design & Synthesis cluster_invivo In Vivo Evaluation Microsomes Liver Microsome Stability Assay MetaboliteID Metabolite Identification Microsomes->MetaboliteID Hepatocytes Hepatocyte Stability Assay Hepatocytes->MetaboliteID Design Rational Design of New PROTACs MetaboliteID->Design Synthesis Synthesis of Modified PROTACs Design->Synthesis Synthesis->Microsomes Iterative Screening PK_Study Mouse Pharmacokinetic (PK) Study Synthesis->PK_Study Lead Candidate

Caption: Iterative workflow for improving PROTAC metabolic stability.

Caption: Troubleshooting logic for low in vivo exposure of PEG-PROTACs.

References

Technical Support Center: Purification of HO-Peg17-OH-Containing PROTACs

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of Proteolysis Targeting Chimeras (PROTACs) containing a hydrophilic HO-Peg17-OH linker. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of these complex molecules.

PROTAC Mechanism of Action

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1][2] A PROTAC consists of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.

PROTAC_Mechanism POI Target Protein (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex PROTAC PROTAC (this compound linker) PROTAC->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degradation

Figure 1: General mechanism of action for a PROTAC.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the purification of PROTACs featuring a long, hydrophilic this compound linker.

Q1: My PROTAC is showing a very broad peak during reversed-phase HPLC purification. What are the likely causes and how can I improve the peak shape?

A1: Broad peaks in reversed-phase High-Performance Liquid Chromatography (RP-HPLC) for PROTACs with long PEG linkers are a common challenge. The flexibility and polydispersity of the long PEG chain can contribute significantly to this issue.

Troubleshooting Steps:

  • Optimize the Mobile Phase Gradient: A shallow gradient can often improve the resolution of closely eluting species and sharpen peaks.[3] Experiment with reducing the rate of increase of the organic solvent.

  • Adjust Mobile Phase pH: The pH of the mobile phase can influence the ionization state of your PROTAC, which in turn affects its interaction with the stationary phase. Ensure the pH is stable and buffered.[3][4]

  • Lower the Flow Rate: Reducing the flow rate can sometimes enhance peak shape and resolution, although it will increase the run time.

  • Check for Column Overload: Injecting too much sample can lead to peak broadening. Try reducing the injection volume or the concentration of your sample.

  • Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or compatible with the initial mobile phase to ensure proper focusing of the analyte at the head of the column.

  • Column Temperature: Increasing the column temperature can sometimes improve peak shape for large, flexible molecules by reducing viscosity and improving mass transfer.

Q2: I am having difficulty separating my final PROTAC product from unreacted starting materials and PEG linker. What purification strategy should I employ?

A2: The choice of purification method depends on the physicochemical properties of your PROTAC and the impurities. A multi-step strategy is often necessary.

Recommended Strategies:

  • Reversed-Phase HPLC (RP-HPLC): This is often the primary purification method. Due to the significant hydrophilicity of the this compound linker, your PROTAC may elute earlier than more hydrophobic starting materials. A C18 or C8 column is a good starting point.

  • Normal-Phase Chromatography: If your PROTAC and impurities have significantly different polarities, normal-phase chromatography can be an effective orthogonal technique.

  • Size-Exclusion Chromatography (SEC): Given the large size of the this compound linker, SEC can be a powerful tool to separate your PROTAC from smaller unreacted ligands. This is particularly useful as a final polishing step.

Q3: I suspect my PROTAC is aggregating, leading to poor recovery and complex chromatograms. How can I address this?

A3: Aggregation can be a significant issue for large, flexible molecules like PROTACs with long PEG linkers.

Mitigation Strategies:

  • Solvent Optimization: Ensure your PROTAC is fully dissolved in the injection solvent. Sonication may be helpful.

  • Mobile Phase Additives: In some cases, the addition of a small amount of an organic solvent like isopropanol to the mobile phase can help disrupt aggregates.

  • Size-Exclusion Chromatography (SEC): SEC can be used to both analyze and separate aggregates from the monomeric PROTAC.

Q4: I am observing lot-to-lot variability in the retention time of my PROTAC during HPLC analysis. What could be the cause?

A4: Inconsistent retention times can be frustrating and point to several potential issues.

Possible Causes and Solutions:

  • Inadequate Column Equilibration: Always ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection, especially when using a gradient.

  • Mobile Phase Preparation: Inconsistencies in mobile phase composition can lead to shifts in retention time. Prepare fresh mobile phases regularly and ensure accurate measurements.

  • Column Health: Over time, columns can degrade. Monitor your column's performance with a standard to ensure it is still functioning optimally.

Experimental Protocols

Below are detailed methodologies for the purification of this compound-containing PROTACs.

Protocol 1: Reversed-Phase HPLC (RP-HPLC) Purification

This protocol provides a general framework for the purification of a PROTAC with a long PEG linker. Optimization will be required for each specific molecule.

RP_HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Purification cluster_post Post-Purification Sample_Prep Sample Preparation (Dissolve in mobile phase A/DMSO) Injection Sample Injection Sample_Prep->Injection Mobile_Phase_Prep Mobile Phase Preparation (A: H2O + 0.1% TFA, B: ACN + 0.1% TFA) Equilibration Column Equilibration (e.g., 5% B) Mobile_Phase_Prep->Equilibration Equilibration->Injection Gradient Gradient Elution (e.g., 5-95% B over 30 min) Injection->Gradient Detection UV Detection (e.g., 254 nm, 280 nm) Gradient->Detection Fraction_Collection Fraction Collection Detection->Fraction_Collection Analysis Purity Analysis of Fractions (Analytical HPLC, LC-MS) Fraction_Collection->Analysis Pooling Pooling of Pure Fractions Analysis->Pooling Lyophilization Solvent Removal (Lyophilization) Pooling->Lyophilization

Figure 2: Workflow for RP-HPLC purification of PROTACs.

Materials:

  • Crude PROTAC sample

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Reversed-phase C18 or C8 column (preparative scale)

  • HPLC system with a fraction collector

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Degas both mobile phases before use.

  • Sample Preparation: Dissolve the crude PROTAC in a minimal amount of a suitable solvent, such as DMSO or the initial mobile phase composition. Filter the sample through a 0.22 µm syringe filter.

  • Column Equilibration: Equilibrate the preparative column with the initial mobile phase conditions (e.g., 95% A, 5% B) for at least 10 column volumes or until a stable baseline is achieved.

  • Chromatography:

    • Inject the prepared sample onto the column.

    • Run a linear gradient. A typical starting point could be from 5% B to 95% B over 30-60 minutes.

    • Monitor the elution profile using a UV detector at appropriate wavelengths (e.g., 254 nm and 280 nm).

  • Fraction Collection: Collect fractions corresponding to the desired product peak.

  • Purity Analysis: Analyze the collected fractions for purity using analytical RP-HPLC or LC-MS.

  • Product Isolation: Pool the pure fractions and remove the solvent by lyophilization.

Protocol 2: Size-Exclusion Chromatography (SEC) for Aggregate Removal and Polishing

This protocol is suitable for separating the monomeric PROTAC from high molecular weight aggregates.

Materials:

  • Partially purified PROTAC sample

  • SEC column with an appropriate molecular weight range

  • Isocratic mobile phase (e.g., phosphate-buffered saline, PBS)

  • HPLC system

Procedure:

  • Mobile Phase Preparation: Prepare and degas the isocratic mobile phase. PBS at pH 7.4 is a common choice.

  • Column Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.

  • Sample Preparation: Dissolve the PROTAC sample in the mobile phase and filter it through a 0.22 µm syringe filter.

  • Chromatography:

    • Inject the sample onto the column.

    • Run the separation under isocratic conditions.

    • Monitor the elution profile with a UV detector. Aggregates will elute first, followed by the monomeric PROTAC.

  • Fraction Collection and Analysis: Collect fractions corresponding to the monomeric peak and confirm purity by analytical HPLC or LC-MS.

Data Presentation

The following tables provide representative data to illustrate the outcomes of different purification strategies.

Table 1: Comparison of Purification Methods for a this compound PROTAC

Purification MethodInitial Purity (%)Final Purity (%)Recovery (%)Key Impurities Removed
RP-HPLC (C18) 659675Unreacted starting ligands, excess PEG linker
Normal-Phase 658860Polar impurities, some starting materials
SEC 85 (post-RP)>9990High molecular weight aggregates

Table 2: Optimization of RP-HPLC Gradient for Improved Peak Shape

Gradient Time (min)Peak AsymmetryResolution (from major impurity)
202.11.2
40 1.2 1.8
601.11.9

Note: Data presented are representative and will vary depending on the specific PROTAC molecule and experimental conditions.

References

Technical Support Center: Reaction Optimization for Mitsunobu and NHS Ester Coupling with HO-PEG17-OH

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for reaction optimization involving HO-PEG17-OH. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for Mitsunobu and N-hydroxysuccinimide (NHS) ester coupling reactions with polyethylene glycol (PEG) diols.

Section 1: Mitsunobu Reaction with this compound

The Mitsunobu reaction is a versatile method for converting primary and secondary alcohols into a variety of functional groups, including esters, ethers, and azides, with inversion of stereochemistry.[1][2] When working with a symmetric diol like this compound, achieving selective mono-substitution is a primary challenge.

Frequently Asked Questions (FAQs) - Mitsunobu Reaction

Q1: I am getting a mixture of mono-substituted, di-substituted, and unreacted this compound in my Mitsunobu reaction. How can I improve the yield of the mono-substituted product?

A1: Achieving high selectivity for mono-substitution on a symmetric diol requires careful control of reaction conditions. Here are key strategies:

  • Stoichiometry: Use a molar excess of the PEG diol relative to the nucleophile and Mitsunobu reagents (triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD)). A common starting point is a 2:1 or 3:1 ratio of PEG-diol to the nucleophile.

  • Slow Addition: Add the azodicarboxylate (DEAD or DIAD) dropwise to the reaction mixture containing the PEG diol, nucleophile, and PPh₃ at a low temperature (typically 0 °C).[2] This helps to control the reaction rate and can favor mono-substitution.

  • Protecting Groups: Consider using a protecting group strategy to temporarily block one of the hydroxyl groups of the PEG diol, allowing for selective reaction at the other end.[3][4]

Q2: My Mitsunobu reaction is not going to completion, and I have a low yield of the desired product. What are the possible causes and solutions?

A2: Low yields in Mitsunobu reactions can stem from several factors:

  • Reagent Quality: Ensure that the PPh₃ and azodicarboxylate are of high purity and have not degraded. DEAD and DIAD are sensitive to light and should be stored properly.

  • Solvent Choice: Anhydrous solvents are critical for the success of the Mitsunobu reaction. Tetrahydrofuran (THF) and dichloromethane (DCM) are commonly used.

  • Acidity of the Nucleophile: The pKa of the nucleophile is important. Very weakly acidic nucleophiles may not react efficiently.

  • Steric Hindrance: Significant steric hindrance around the alcohol or the nucleophile can slow down or prevent the reaction.

Q3: I am observing the formation of significant amounts of triphenylphosphine oxide and hydrazine byproducts, which are difficult to remove. How can I simplify purification?

A3: The removal of byproducts is a common challenge in Mitsunobu reactions. Consider the following purification strategies:

  • Chromatography: Column chromatography on silica gel is a standard method for separating the desired product from the byproducts.

  • Alternative Reagents: Using polymer-supported triphenylphosphine or modified azodicarboxylates can facilitate easier removal of byproducts through filtration.

  • Crystallization: If the product is crystalline, recrystallization can be an effective purification method.

Troubleshooting Guide - Mitsunobu Reaction
Problem Possible Cause(s) Suggested Solution(s)
Low or no reaction Inactive reagents (DEAD/DIAD, PPh₃)Use fresh, high-purity reagents.
Wet solvent or reagentsEnsure all solvents and reagents are anhydrous.
Nucleophile is not acidic enough (pKa > 13)Consider using a more acidic nucleophile or a different coupling strategy.
Formation of di-substituted product Stoichiometry of reagentsUse an excess of this compound relative to the nucleophile and Mitsunobu reagents.
Rapid addition of reagentsAdd the azodicarboxylate slowly at 0 °C.
Difficult purification Presence of PPh₃=O and hydrazine byproductsUse polymer-supported reagents for easier removal by filtration. Optimize chromatographic separation conditions.
Intramolecular cyclization The two ends of the PEG chain react with each otherThis is less likely with a long chain like PEG17 but can be favored by high dilution. Run the reaction at a higher concentration.
Experimental Protocol: Mono-esterification of this compound via Mitsunobu Reaction
  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (2.0 equivalents), the carboxylic acid nucleophile (1.0 equivalent), and triphenylphosphine (1.5 equivalents) in anhydrous THF.

  • Reaction Initiation: Cool the solution to 0 °C in an ice bath.

  • Slow Addition: Slowly add a solution of DIAD or DEAD (1.5 equivalents) in anhydrous THF dropwise to the reaction mixture over 30-60 minutes.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography on silica gel to separate the mono-ester from the di-ester and unreacted starting material.

Mitsunobu_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Monitoring & Purification reagents Dissolve this compound, Carboxylic Acid, PPh3 in Anhydrous THF cool Cool to 0 °C reagents->cool Inert Atmosphere add_dead Slowly Add DEAD/DIAD cool->add_dead react Stir at RT (12-24h) add_dead->react monitor Monitor by TLC/LC-MS react->monitor purify Purify by Column Chromatography monitor->purify Reaction Complete

Caption: Workflow for the mono-esterification of this compound using the Mitsunobu reaction.

Section 2: NHS Ester Coupling with this compound

NHS ester coupling is a widely used method for forming stable amide bonds between a primary amine and an NHS-activated carboxylic acid. Since this compound does not contain a primary amine, this section will focus on the necessary preceding step of converting one of the hydroxyl groups to an amine, followed by the NHS ester coupling.

Frequently Asked Questions (FAQs) - NHS Ester Coupling

Q1: How can I introduce a primary amine to my this compound for NHS ester coupling?

A1: You first need to mono-functionalize the PEG diol. A common route is to first convert one hydroxyl group to a better leaving group, such as a tosylate, and then displace it with an azide, followed by reduction to the amine. Alternatively, a Gabriel synthesis approach using phthalimide can be employed.

Q2: My NHS ester coupling reaction has a low yield. What could be the problem?

A2: Low yields in NHS ester couplings are often related to the following:

  • Hydrolysis of the NHS ester: NHS esters are moisture-sensitive and can hydrolyze, especially at high pH. Prepare fresh solutions of the NHS ester and perform the reaction promptly.

  • Incorrect pH: The reaction between a primary amine and an NHS ester is most efficient at a pH between 7 and 9. Below this range, the amine is protonated and less nucleophilic. Above this range, hydrolysis of the NHS ester is rapid.

  • Buffer Composition: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with your amine-functionalized PEG for the NHS ester. Phosphate-buffered saline (PBS) is a common choice.

Q3: How can I purify my PEGylated product after the NHS ester coupling?

A3: Purification of PEGylated products typically involves chromatographic methods to separate the desired conjugate from unreacted PEG, the free molecule, and reaction byproducts.

  • Size Exclusion Chromatography (SEC): This technique is effective for separating molecules based on their hydrodynamic radius, which increases upon PEGylation.

  • Ion Exchange Chromatography (IEX): If the charge of the molecule being coupled is significantly different from the PEGylated product, IEX can be a powerful separation tool.

  • Reverse Phase Chromatography (RPC): RPC can also be used, particularly for separating species with different degrees of PEGylation.

Troubleshooting Guide - NHS Ester Coupling
Problem Possible Cause(s) Suggested Solution(s)
Low or no coupling efficiency Hydrolysis of the NHS esterUse anhydrous solvents for dissolving the NHS ester and add it to the aqueous reaction mixture immediately.
Incorrect pH of the reaction bufferMaintain the reaction pH between 7.0 and 9.0.
Presence of primary amines in the buffer (e.g., Tris)Use a non-amine-containing buffer like PBS.
Product aggregation Insufficient PEGylationIncrease the molar excess of the NHS ester to achieve a higher degree of PEGylation.
Hydrophobic nature of the coupled moleculeConsider using a longer PEG chain to enhance solubility.
Difficulty in purifying the final product Similar properties of starting materials and productOptimize chromatographic conditions (e.g., gradient, column type) for better separation.
Experimental Protocol: Two-Step Synthesis of a PEG-conjugate via NHS Ester Coupling

Step 1: Synthesis of Mono-amino-PEG17-OH

  • Monotosylation: React this compound with a sub-stoichiometric amount of tosyl chloride in the presence of a base (e.g., pyridine) to favor the formation of the mono-tosylated PEG.

  • Azide Substitution: Displace the tosylate group with sodium azide in a suitable solvent like DMF.

  • Reduction: Reduce the azide to a primary amine using a reducing agent such as triphenylphosphine (Staudinger reaction) or by catalytic hydrogenation. Purify the resulting mono-amino-PEG17-OH by chromatography.

Step 2: NHS Ester Coupling

  • Preparation: Dissolve the mono-amino-PEG17-OH in an amine-free buffer (e.g., PBS) at a pH of 7.5-8.5.

  • NHS Ester Addition: Dissolve the NHS ester-activated molecule in a small amount of a water-miscible organic solvent (e.g., DMSO or DMF) and add it to the PEG solution. A 1.5 to 5-fold molar excess of the NHS ester is a good starting point.

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours or overnight at 4 °C.

  • Quenching: Add a small amount of a primary amine-containing buffer (e.g., Tris) to quench any unreacted NHS ester.

  • Purification: Purify the final PEG-conjugate using SEC or IEX chromatography.

NHS_Ester_Workflow cluster_precursor Precursor Synthesis cluster_coupling NHS Ester Coupling peg_diol This compound monotosylation Monotosylation peg_diol->monotosylation azide_substitution Azide Substitution monotosylation->azide_substitution reduction Reduction to Amine azide_substitution->reduction mono_amino_peg H2N-PEG17-OH reduction->mono_amino_peg dissolve_peg Dissolve H2N-PEG17-OH in Amine-Free Buffer (pH 7.5-8.5) mono_amino_peg->dissolve_peg mix_react Mix and React (1-2h at RT) dissolve_peg->mix_react dissolve_nhs Dissolve NHS Ester in DMSO/DMF dissolve_nhs->mix_react quench Quench with Tris Buffer mix_react->quench purify_final Purify Conjugate (SEC/IEX) quench->purify_final

Caption: Logical workflow for NHS ester coupling with this compound, including precursor synthesis.

Section 3: Quantitative Data Summary

The following tables provide a summary of typical reaction parameters for Mitsunobu and NHS ester coupling reactions. These are starting points and may require optimization for your specific system.

Table 1: Typical Mitsunobu Reaction Parameters for Mono-substitution of Diols
Parameter Recommended Range/Value Notes
Reactant Ratio (Diol:Nucleophile) 2:1 to 5:1An excess of the diol favors mono-substitution.
Reagent Ratio (Nucleophile:PPh₃:DEAD/DIAD) 1 : 1.2-1.5 : 1.2-1.5A slight excess of Mitsunobu reagents is common.
Solvent Anhydrous THF, DCM, TolueneMust be anhydrous to prevent side reactions.
Temperature 0 °C to Room TemperatureStart at 0 °C for the addition of the azodicarboxylate.
Reaction Time 4 - 24 hoursMonitor by TLC or LC-MS.
Table 2: Typical NHS Ester Coupling Parameters
Parameter Recommended Range/Value Notes
Reactant Ratio (Amine-PEG:NHS Ester) 1 : 1.5-10The optimal ratio depends on the reactivity of the components.
pH 7.0 - 9.0pH 7.5-8.5 is often optimal to balance reactivity and hydrolysis.
Buffer Phosphate-buffered saline (PBS), HEPESMust be free of primary amines.
Temperature 4 °C to Room TemperatureLower temperatures can minimize hydrolysis of the NHS ester.
Reaction Time 30 minutes - 4 hoursLonger reaction times may be needed at lower temperatures.

References

Validation & Comparative

Confirming HO-PEG17-OH Conjugation: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the successful conjugation of polyethylene glycol (PEG) to a target molecule is a critical step that demands rigorous analytical confirmation. This guide provides an objective comparison of key analytical methods to confirm the conjugation of a model bifunctional PEG, HO-PEG17-OH. We will delve into the performance of each technique, supported by experimental data, and provide detailed protocols to aid in the selection of the most appropriate method for your research needs.

The covalent attachment of PEG, or PEGylation, is a widely adopted strategy to enhance the therapeutic properties of molecules by improving their solubility, stability, and pharmacokinetic profiles.[1] However, the inherent polydispersity of PEG and the potential for multiple conjugation sites necessitate robust analytical techniques to verify successful conjugation and characterize the resulting product.[1]

Comparative Analysis of Analytical Techniques

The choice of analytical method for confirming this compound conjugation depends on several factors, including the nature of the molecule it is conjugated to, the specific information required (e.g., degree of PEGylation, site of attachment), and the available instrumentation. The following tables provide a quantitative and qualitative comparison of the most common analytical techniques.

Table 1: Quantitative Performance Comparison of Analytical Methods

Analytical MethodKey Performance ParametersTypical Values/RemarksReferences
¹H NMR Spectroscopy ResolutionHigh resolution for determining the degree of PEGylation.[2][3]
Quantitative AccuracyQuantitative without the need for specific standards for each PEGylated species.[2]
SensitivityLower sensitivity compared to Mass Spectrometry.
Mass Spectrometry (MALDI-TOF) Mass AccuracyProvides accurate average molecular weight and degree of PEGylation.
SensitivityHigh sensitivity, with detection limits in the picomole to femtomole range. Improved with optimized matrices.
ResolutionHigh resolution allows for the observation of individual oligomers of heterogeneous PEGylated species.
Chromatography (SEC-HPLC) ResolutionCan resolve PEGylated species from unreacted protein and free PEG based on hydrodynamic volume. Optimum resolution of 1.7 to 2.0 has been achieved.
Limit of Detection (LOD)For PEG GCSF, LOD was found to be 3.125 µg/mL. For free PEG, LOD is ~10 µg/mL.
Limit of Quantitation (LOQ)For PEG GCSF, LOQ was found to be 12.5 µg/mL. For free PEG, LOQ is ~25 µg/mL.
FTIR Spectroscopy Key Analytical BandThe C-O-C stretching peak of PEG at ~1089-1110 cm⁻¹ is a strong, characteristic band.
Quantitative CapabilityCan be used for quantitative determination of PEGylation degree; reagent-free and fast.
UV-Vis Spectroscopy PrincipleIndirectly quantifies PEGylation if the PEG or linker has a chromophore.
ApplicationPrimarily used for determining protein concentration at 280 nm.

Table 2: Qualitative Comparison of Analytical Methods

Analytical MethodAdvantagesLimitationsPrimary Application for this compound Conjugation
¹H NMR Spectroscopy - Non-destructive- Provides detailed structural information- Relatively simple sample preparation- Spectra can be complex for large or heterogeneous molecules- Potential for signal overlap- Precise determination of the average number of PEG chains per molecule.- Confirmation of successful covalent linkage.
Mass Spectrometry (MALDI-TOF & ESI) - High sensitivity and accuracy for molecular weight- Can identify specific PEGylation sites (with fragmentation techniques)- Difficult to ionize large, polydisperse PEGylated molecules- Quantification can be challenging- Characterization of the overall molecular weight distribution.- In-depth analysis of product heterogeneity.
Chromatography (HPLC/SEC) - Robust and reproducible for process monitoring- Can be coupled with other detectors (e.g., MS, light scattering)- Indirect measurement of molecular weight- Resolution may be insufficient for species with small size differences- Routine quality control to monitor reaction consistency.- Separation of PEGylated product from reactants.
FTIR Spectroscopy - Fast and reagent-free- Provides information on chemical bonds- Not suitable for determining the precise degree of PEGylation or site of attachment alone- Lower sensitivity compared to MS- Rapid confirmation of the presence of PEG's characteristic ether linkages in the conjugate.
UV-Vis Spectroscopy - Simple and widely available- Indirect method, relies on chromophores- Limited structural information- Primarily for quantifying the concentration of the conjugated protein or molecule, not the PEG itself unless modified with a chromophore.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are outlines of experimental protocols for the key analytical techniques discussed.

¹H NMR Spectroscopy for Determining Degree of PEGylation

Principle: This method relies on the integration of the characteristic proton signal of the PEG repeating unit relative to a signal from the conjugated molecule or an internal standard.

Procedure:

  • Sample Preparation: Dissolve a precisely weighed amount of the lyophilized PEGylated product in a known volume of a suitable deuterated solvent (e.g., D₂O). Add a known concentration of an internal standard (e.g., dimethyl sulfoxide - DMSO) that has a distinct resonance not overlapping with the sample signals.

  • Data Acquisition: Transfer the sample to an NMR tube and acquire a ¹H NMR spectrum. Key parameters to optimize include the number of scans for a good signal-to-noise ratio, relaxation delay, and acquisition time.

  • Data Processing and Analysis: Process the spectrum (Fourier transformation, phase correction, and baseline correction). Integrate the characteristic PEG repeating unit signal (a sharp singlet around 3.65 ppm) and the signal from the internal standard or a well-resolved signal from the conjugated molecule.

  • Calculation: The degree of PEGylation can be calculated from the ratio of the integrals, the known number of protons for each signal, and the concentrations of the components.

MALDI-TOF Mass Spectrometry for Molecular Weight Characterization

Principle: MALDI-TOF MS measures the mass-to-charge ratio of ionized molecules, allowing for the determination of the molecular weight of the PEGylated conjugate and the distribution of PEG chains.

Procedure:

  • Matrix Preparation: Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA), in an appropriate solvent (e.g., a mixture of acetonitrile and water with 0.1% trifluoroacetic acid).

  • Sample Preparation: Mix the PEGylated sample solution with the matrix solution at a specific ratio (e.g., 1:1 v/v).

  • Target Spotting: Spot a small volume (0.5-1 µL) of the sample-matrix mixture onto the MALDI target plate and allow it to air dry, facilitating co-crystallization.

  • Data Acquisition: Insert the target plate into the mass spectrometer. Acquire mass spectra in the appropriate mass range. Linear mode is often used for large molecules. Optimize the laser power to achieve a good signal-to-noise ratio.

  • Data Analysis: The resulting mass spectrum will show a distribution of peaks corresponding to the un-PEGylated molecule and the molecule with one or more PEG chains attached. The mass difference between the peaks corresponds to the mass of the PEG moiety.

Size-Exclusion Chromatography (SEC-HPLC) for Purity Assessment

Principle: SEC separates molecules based on their hydrodynamic radius in solution. Larger molecules (the PEGylated conjugate) will elute earlier than smaller molecules (unconjugated molecule and free PEG).

Procedure:

  • System Preparation: Equilibrate the SEC-HPLC system with an appropriate mobile phase (e.g., phosphate-buffered saline). Select a column with a pore size suitable for the expected molecular weight range of the analytes.

  • Sample Preparation: Dissolve the sample in the mobile phase and filter it through a 0.22 µm filter.

  • Injection and Elution: Inject the sample onto the column and elute with the mobile phase at a constant flow rate.

  • Detection: Monitor the elution profile using a suitable detector. A UV detector is common for protein conjugates, while a refractive index (RI) detector is more sensitive for PEG itself.

  • Data Analysis: The resulting chromatogram will show peaks corresponding to the PEGylated conjugate, the un-PEGylated molecule, and any free PEG. The purity can be assessed by the relative area of the peaks.

FTIR Spectroscopy for Confirmation of PEG Presence

Principle: FTIR spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation at specific wavelengths. The presence of the characteristic C-O-C ether stretch of PEG confirms its presence in the final product.

Procedure:

  • Sample Preparation: For solid samples, the KBr pellet method is common. Grind a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet. For liquid samples or films, Attenuated Total Reflectance (ATR)-FTIR can be used by placing the sample directly on the ATR crystal.

  • Data Acquisition: Place the prepared sample in the FTIR spectrometer and acquire the spectrum over the desired wavelength range (typically 4000-400 cm⁻¹).

  • Data Analysis: Analyze the resulting spectrum for the presence of the characteristic strong C-O-C stretching vibration of the PEG backbone, which typically appears around 1100 cm⁻¹.

Visualizing the Workflow

To further clarify the experimental processes, the following diagrams illustrate the typical workflows for confirming this compound conjugation using ¹H NMR and MALDI-TOF MS.

experimental_workflow_nmr cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve PEG-conjugate in D₂O add_std Add Internal Standard (e.g., DMSO) dissolve->add_std transfer Transfer to NMR tube add_std->transfer acquire Acquire ¹H NMR Spectrum transfer->acquire process Process Spectrum (FT, Phasing, Baseline) acquire->process integrate Integrate PEG and Reference Signals process->integrate calculate Calculate Degree of PEGylation integrate->calculate

Figure 1. Experimental workflow for ¹H NMR analysis.

experimental_workflow_maldi cluster_prep Sample Preparation cluster_acq MS Data Acquisition cluster_proc Data Analysis mix Mix PEG-conjugate with Matrix Solution spot Spot Mixture onto MALDI Target Plate mix->spot dry Air Dry to Co-crystallize spot->dry insert Insert Target into Mass Spectrometer dry->insert acquire Acquire Mass Spectrum insert->acquire analyze Analyze Mass Spectrum for Molecular Weight and Distribution acquire->analyze

Figure 2. Experimental workflow for MALDI-TOF MS analysis.

Conclusion

The confirmation of this compound conjugation requires a multi-faceted analytical approach. While techniques like FTIR and UV-Vis spectroscopy can provide initial, rapid confirmation of the presence of PEG and the conjugated molecule, they lack the quantitative power and detailed structural insight offered by NMR and Mass Spectrometry. ¹H NMR stands out for its ability to provide a precise determination of the degree of PEGylation in a non-destructive manner. Mass Spectrometry, particularly MALDI-TOF, offers unparalleled sensitivity and resolution for characterizing the molecular weight distribution of the PEGylated product. Chromatographic methods, such as SEC-HPLC, are indispensable for routine quality control and for separating the final product from unreacted starting materials.

Ultimately, the selection of the most appropriate analytical method or combination of methods will depend on the specific goals of the analysis, the properties of the conjugate, and the resources available. For comprehensive characterization, a combination of these orthogonal techniques is often employed to provide a complete picture of the PEGylated product.

References

Navigating the Analytical Maze: A Comparative Guide to LC-MS Analysis of PROTACs with PEG17 Linkers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise characterization of Proteolysis Targeting Chimeras (PROTACs) is paramount to advancing novel therapeutics. This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with alternative analytical techniques for the characterization of PROTACs featuring a Polyethylene Glycol (PEG) 17 linker, a common choice for optimizing physicochemical properties.

The unique tripartite structure of PROTACs—comprising a target-binding ligand, an E3 ligase-recruiting ligand, and a linker—presents distinct analytical challenges. The inclusion of a PEG17 linker, while beneficial for solubility and pharmacokinetic profiles, adds another layer of complexity to their analysis. This guide delves into the nuances of LC-MS for PEGylated PROTACs and objectively compares its performance against other established and emerging analytical methodologies, supported by experimental data and detailed protocols.

The Gold Standard: LC-MS for PROTAC Analysis

LC-MS has emerged as the benchmark for the quantitative and qualitative analysis of PROTACs due to its high sensitivity, selectivity, and versatility. It allows for the precise measurement of the intact PROTAC, its metabolites, and related impurities, providing critical information for pharmacokinetic (PK), pharmacodynamic (PD), and drug metabolism and pharmacokinetics (DMPK) studies.

Performance Characteristics of LC-MS/MS for PROTAC Analysis
ParameterPerformanceNotes
Sensitivity (LLOQ) 10 pg/mL[1]High sensitivity is crucial due to the potent, often low-dose nature of PROTACs.
Dynamic Range Wide (e.g., 20 pg/mL to 1000 ng/mL)[2]Enables quantification of both low and high concentration analytes in a single run.
Selectivity HighCapable of distinguishing the parent PROTAC from its metabolites and endogenous interferences.
Throughput ModerateTypically in the range of minutes per sample.
Matrix Effect Can be significantRequires careful method development and often the use of internal standards.
Cost High (instrumentation and maintenance)
Experimental Protocol: LC-MS/MS for a PROTAC with a PEG Linker

This protocol provides a general framework for the LC-MS/MS analysis of a PROTAC with a PEG linker in a biological matrix, such as plasma.

1. Sample Preparation:

  • Protein Precipitation: To 100 µL of plasma, add 400 µL of cold acetonitrile containing an appropriate internal standard.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 13,000 rpm for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.

2. Liquid Chromatography (LC):

  • Column: A reversed-phase column, such as a C18, is typically used (e.g., Acquity UPLC HSS T3 1.8 µm, 2.1 x 50 mm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from low to high organic content (e.g., 5% to 95% B over 5 minutes).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS):

  • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

  • Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for the PROTAC and its internal standard are monitored for quantification.

Visualizing the Process: PROTAC Analysis Workflow

PROTAC Analysis Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Plasma Plasma Sample Precipitation Protein Precipitation (Acetonitrile) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC Liquid Chromatography (Reversed-Phase) Reconstitution->LC MS Mass Spectrometry (ESI-MS/MS, MRM) LC->MS Quantification Quantification (Concentration) MS->Quantification PK_Analysis Pharmacokinetic Analysis Quantification->PK_Analysis

A streamlined workflow for the LC-MS/MS analysis of PROTACs in biological matrices.

Alternative and Complementary Analytical Techniques

While LC-MS is a powerful tool, other techniques offer distinct advantages for specific aspects of PROTAC characterization, particularly for assessing protein degradation in cellular models.

Comparison of Analytical Techniques for PROTAC Characterization
TechniquePrincipleKey AdvantagesKey Limitations
LC-MS/MS Separation by chromatography, detection by mass spectrometry.High sensitivity and selectivity for the parent drug and metabolites.[1][2]Moderate throughput, potential for matrix effects, high cost.
ELISA Antibody-based detection of the PROTAC or target protein.High throughput, relatively low cost.Potential for cross-reactivity, may measure total vs. active drug, antibody availability.[3]
HiBiT LCI Luminescence-based detection of a tagged target protein.High throughput, real-time kinetics of protein degradation in live cells.Requires genetic modification of cells, indirect measure of PROTAC concentration.
Capillary WB Automated, capillary-based western blotting.Higher throughput and more quantitative than traditional Western blot.Requires specific antibodies, indirect measure of PROTAC concentration.

The Mechanism of Action: A Signaling Pathway Perspective

Understanding the mechanism of action is crucial for interpreting analytical data. PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

PROTAC Signaling Pathway PROTAC PROTAC (with PEG17 Linker) TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex Target Target Protein (POI) Target->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex UbiquitinatedTarget Polyubiquitinated Target Protein TernaryComplex->UbiquitinatedTarget Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->TernaryComplex Proteasome 26S Proteasome UbiquitinatedTarget->Proteasome Recognition Degradation Degraded Protein Fragments Proteasome->Degradation Degradation

The catalytic cycle of PROTAC-mediated protein degradation.

Experimental Protocols for Alternative Methods

HiBiT Lytic Intercellular Assay Protocol

This protocol outlines the steps for measuring target protein degradation using the HiBiT system.

  • Cell Seeding: Seed CRISPR/Cas9-edited cells expressing the HiBiT-tagged target protein in a 96-well plate.

  • PROTAC Treatment: Treat cells with a serial dilution of the PROTAC for the desired time course (e.g., 24 hours).

  • Lysis and Detection: Add Nano-Glo® HiBiT Lytic Reagent, which contains the LgBiT subunit and substrate.

  • Luminescence Measurement: Incubate for 10 minutes at room temperature and measure luminescence using a plate reader.

  • Data Analysis: Normalize the luminescent signal to a vehicle control to determine the percentage of protein degradation.

Capillary Western Blot (Simple Western™) Protocol

This protocol provides a general workflow for automated capillary western blotting.

  • Cell Lysis: Lyse cells treated with the PROTAC and determine the total protein concentration.

  • Sample Preparation: Prepare samples by diluting the lysate to the desired concentration and adding a master mix containing fluorescent standards and dithiothreitol (DTT).

  • Plate Loading: Load the prepared samples, blocking reagent, primary and secondary antibodies, and chemiluminescent substrate into a designated assay plate.

  • Instrument Run: Place the plate into the automated capillary western blot instrument. The instrument will perform separation, immunoprobing, and detection.

  • Data Analysis: The instrument's software automatically analyzes the data, providing quantitative information on protein levels.

Conclusion

The characterization of PROTACs, particularly those with PEG linkers, requires a multi-faceted analytical approach. LC-MS/MS stands as the cornerstone for quantitative bioanalysis, offering unparalleled sensitivity and selectivity for the PROTAC molecule itself. However, for a comprehensive understanding of a PROTAC's efficacy, complementary techniques that directly measure target protein degradation in a cellular context, such as HiBiT assays and capillary western blotting, are invaluable.

The choice of analytical method should be guided by the specific question being addressed. For pharmacokinetic studies and metabolite identification, LC-MS/MS is the method of choice. For high-throughput screening of PROTAC libraries and detailed mechanistic studies of protein degradation, luminescence-based and automated western blot technologies offer significant advantages. By integrating data from these orthogonal approaches, researchers can build a robust understanding of their PROTAC candidates and accelerate the development of these promising new therapeutics.

References

A Comparative Guide to Validating Linker Attachment in PROTACs Using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly advancing field of targeted protein degradation, the precise chemical structure of a Proteolysis Targeting Chimera (PROTAC) is paramount to its function. A PROTAC is a heterobifunctional molecule composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2][3] The linker is not merely a spacer but plays a critical role in the physicochemical properties, ternary complex formation, and overall degradation efficacy of the PROTAC.[1][3] Therefore, rigorous analytical validation of the final PROTAC structure, particularly the successful attachment of the linker to both ligands, is a critical step in the drug discovery process.

Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful and indispensable tool for the structural characterization of PROTACs. This guide provides a comparative overview of using NMR spectroscopy for validating linker attachment in PROTACs, contrasting it with other common analytical techniques. We present supporting data, detailed experimental protocols, and visual workflows to aid researchers, scientists, and drug development professionals in this critical aspect of PROTAC development.

Comparison of Analytical Techniques for PROTAC Characterization

While several analytical methods are employed to characterize PROTACs, NMR spectroscopy and mass spectrometry are the primary techniques for confirming the covalent structure and purity. Other biophysical techniques are more focused on the non-covalent interactions and functional aspects of the PROTAC.

Technique Information Provided Strengths Limitations
NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Detailed atomic-level structural information, confirmation of covalent bonds, stereochemistry, and conformational dynamics.Provides unambiguous structural elucidation. Can identify and quantify impurities. Allows for the study of solution-state conformation.Lower sensitivity compared to MS. Can be complex to interpret for large molecules. Requires higher sample concentrations.
Mass Spectrometry (MS) Precise molecular weight of the final PROTAC, confirming the addition of all components. High-resolution MS (HRMS) provides elemental composition.High sensitivity and accuracy in mass determination. High-throughput capabilities.Does not provide information about the specific connectivity of atoms (isomers). Less informative about stereochemistry and conformation.
Fluorescence Polarization (FP) Measures the formation of the ternary complex (POI-PROTAC-E3 ligase) in solution.Homogeneous assay format. Can be used to determine binding affinities and cooperativity.Requires fluorescent labeling of one of the components. Can be prone to interference from fluorescent compounds.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Another method to quantify ternary complex formation and determine binding affinities.High sensitivity and low background. Ratiometric measurement reduces artifacts.Requires specific labeling of binding partners with a FRET pair.
Surface Plasmon Resonance (SPR) Provides real-time kinetic data (association and dissociation rates) for binary and ternary complex formation.Label-free technique. Provides detailed kinetic information.Requires immobilization of one component on a sensor chip, which may affect its activity.

NMR Spectroscopy for Linker Attachment Validation

NMR spectroscopy, particularly ¹H NMR, is the gold standard for confirming the successful synthesis of a PROTAC. The spectrum of the final PROTAC is compared with the spectra of the starting materials (POI ligand, E3 ligase ligand, and linker). The appearance of new signals and the shifting of existing signals in the final product's spectrum provide definitive evidence of the new covalent bonds formed between the linker and the two ligands.

For instance, the formation of an amide bond, a common linkage chemistry, will result in the appearance of a new amide proton signal in the ¹H NMR spectrum, typically in the range of 7-9 ppm. Furthermore, the signals of protons adjacent to the site of conjugation on both the ligand and the linker will exhibit characteristic chemical shift changes.

More advanced NMR techniques, such as 2D NMR (e.g., COSY, HSQC, HMBC), can be employed for more complex PROTACs to unambiguously assign all proton and carbon signals and confirm the connectivity through the linker.

¹⁹F NMR has also gained prominence as a sensitive probe, especially when a fluorine atom is incorporated into the PROTAC or one of the ligands. The fluorine chemical shift is highly sensitive to the local chemical environment, making it an excellent reporter of successful conjugation and subsequent binding events.

Experimental Protocols

  • Sample Preparation:

    • Dissolve 1-5 mg of the purified PROTAC in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) to a final concentration of 1-10 mM.

    • Transfer the solution to a clean, dry NMR tube.

  • Data Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

    • Typical acquisition parameters include:

      • Pulse sequence: zg30 or similar

      • Number of scans: 16-64 (depending on sample concentration)

      • Spectral width: ~16 ppm

      • Acquisition time: ~2-4 seconds

      • Relaxation delay: 1-5 seconds

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).

    • Calibrate the chemical shift scale using the residual solvent peak.

    • Integrate the signals to determine the relative number of protons.

    • Compare the spectrum of the final PROTAC with the spectra of the starting materials. Look for:

      • The disappearance of signals corresponding to the reactive functional groups of the starting materials.

      • The appearance of new signals corresponding to the newly formed linkage (e.g., amide NH, triazole CH).

      • Shifts in the signals of protons near the conjugation sites on the POI ligand, E3 ligase ligand, and the linker.

Visualizing the PROTAC Workflow and Logic

The following diagrams illustrate the conceptual workflow of PROTAC synthesis and the logical relationship of its components.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis cluster_validation Validation POI_Ligand POI Ligand PROTAC PROTAC POI_Ligand->PROTAC Linker Linker Linker->PROTAC E3_Ligand E3 Ligase Ligand E3_Ligand->PROTAC NMR NMR Spectroscopy PROTAC->NMR MS Mass Spectrometry PROTAC->MS

Caption: Workflow of PROTAC synthesis and validation.

PROTAC_Components PROTAC PROTAC Molecule POI_Ligand Warhead (Binds to POI) PROTAC->POI_Ligand covalent bond Linker Linker PROTAC->Linker covalent bond E3_Ligand Anchor (Binds to E3 Ligase) PROTAC->E3_Ligand covalent bond

Caption: Logical relationship of PROTAC components.

References

The Impact of PEG Linker Length on PROTAC Degradation Efficiency: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving optimal therapeutic outcomes. A critical component of a PROTAC is the linker, which connects the target protein-binding ligand to the E3 ligase-recruiting ligand. The length and composition of this linker, particularly those incorporating polyethylene glycol (PEG) chains, profoundly influence the efficacy, selectivity, and pharmacokinetic properties of the PROTAC. This guide provides an objective comparison of PROTACs with different PEG linker lengths, supported by experimental data, to aid in the rational design of next-generation protein degraders.

The length of the PEG linker is a crucial determinant of a PROTAC's ability to induce the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase.[1][2] This complex formation is a prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein.[1] An optimal linker length is essential as it dictates the spatial orientation and proximity of the target protein and the E3 ligase. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex, while a linker that is too long might result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.[1]

Comparative Analysis of Degradation Efficiency

Systematic studies have demonstrated that varying the PEG linker length can have a profound impact on the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC. The optimal length is not universal and is highly dependent on the specific biological system, including the target protein and the recruited E3 ligase.[1]

Case Study 1: Targeting TANK-Binding Kinase 1 (TBK1)

Research on PROTACs targeting TBK1 revealed a clear length-dependent activity profile. PROTACs with linkers shorter than 12 atoms showed no degradation activity. In contrast, those with linkers between 12 and 29 atoms exhibited submicromolar degradation potency. The optimal linker length was identified as 21 atoms, which resulted in a DC50 of 3 nM and a Dmax of 96%. However, a further increase in linker length to 29 atoms led to a decrease in potency.

Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
Alkyl/Ether< 12No degradation-
Alkyl/Ether12 - 29Submicromolar-
Alkyl/Ether21396
Alkyl/Ether2929276
Data for TBK1 degradation.
Case Study 2: Targeting Estrogen Receptor α (ERα)

In a study developing ERα-targeting PROTACs, the length of the PEG linker was also found to be a key factor in degradation efficiency. A PROTAC with a 16-atom linker demonstrated significantly more potent degradation of ERα compared to a similar PROTAC with a 12-atom linker.

Linker TypeLinker Length (atoms)Degradation Efficacy
PEG12Effective
PEG16More Potent
Data for ERα degradation.

Experimental Protocols

Accurate and reproducible experimental data are paramount in the evaluation of PROTAC linkers. Below is a detailed methodology for a key experiment to quantify PROTAC-mediated protein degradation.

Western Blotting for Protein Degradation

This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.

Materials:

  • Cell culture reagents

  • PROTAC compounds

  • Vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • HRP-conjugated secondary antibody

  • Loading control antibody (e.g., GAPDH or β-actin)

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples.

    • Add an equal volume of 2x Laemmli sample buffer to each lysate.

    • Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

    • Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

  • Protein Transfer and Immunoblotting:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Detect the protein bands using an ECL substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to a loading control.

    • Calculate DC50 and Dmax values from the dose-response curves.

Visualizing PROTAC Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

PROTAC_Mechanism_of_Action cluster_cell Cell PROTAC PROTAC TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein (POI) TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Ubiquitination TernaryComplex->Ubiquitination UbiquitinatedProtein Ubiquitinated Target Protein Ubiquitination->UbiquitinatedProtein Ub Proteasome 26S Proteasome UbiquitinatedProtein->Proteasome Degradation Degradation Proteasome->Degradation RecycledPROTAC Recycled PROTAC Degradation->RecycledPROTAC

Caption: PROTAC Mechanism of Action.

Experimental_Workflow cluster_workflow Experimental Workflow for Comparing PROTAC Degradation Efficiency cluster_wb Western Blotting Steps cluster_da Data Analysis Steps A 1. Cell Seeding (e.g., 6-well plates) B 2. PROTAC Treatment (Varying PEG linker lengths and concentrations) A->B C 3. Cell Lysis (e.g., RIPA buffer) B->C D 4. Protein Quantification (e.g., BCA Assay) C->D E 5. Western Blotting D->E F   a. SDS-PAGE G   b. Protein Transfer H   c. Immunoblotting F->G G->H I 6. Data Analysis H->I J   a. Densitometry K   b. Normalization to Loading Control L   c. Calculation of DC50 and Dmax J->K K->L

Caption: Experimental Workflow for Comparing PROTACs.

References

HO-Peg17-OH versus alkyl linkers: a comparative study in PROTAC efficacy

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly advancing field of targeted protein degradation, the efficacy of a Proteolysis Targeting Chimera (PROTAC) is critically dependent on the thoughtful design of its constituent parts: a warhead for the target protein, a ligand for an E3 ligase, and the linker that tethers them. The choice of linker is far from trivial, profoundly influencing a PROTAC's physicochemical properties, cell permeability, and ultimately, its ability to induce the degradation of a protein of interest (POI).[1][2][3] This guide provides a comparative analysis of a long-chain polyethylene glycol (PEG) linker, HO-Peg17-OH, and traditional alkyl linkers, offering researchers and drug development professionals a data-driven overview to inform their PROTAC design strategies.

While both PEG and alkyl linkers have been successfully employed in the development of potent PROTACs, they impart distinct characteristics to the final molecule.[1][] PEG linkers, such as this compound, are known for their hydrophilicity, which can enhance the aqueous solubility of the PROTAC molecule. This property is particularly advantageous when dealing with lipophilic warheads or E3 ligase ligands. Conversely, alkyl linkers, being more hydrophobic, can sometimes offer superior membrane permeability. The optimal choice is therefore a careful balance of these properties, tailored to the specific target and the overall molecular characteristics of the PROTAC.

Quantitative Comparison of Linker Performance

The following tables summarize key quantitative parameters influenced by the choice of a PEG-based linker like this compound versus a generic alkyl linker. It is important to note that the optimal linker length and composition are highly dependent on the specific target protein and E3 ligase pair.

Parameter This compound (PEG Linker) Alkyl Linker Reference
Degradation Potency (DC50) Often in the low nanomolar range, but highly target-dependent. Longer PEG chains can sometimes decrease potency if they are too flexible.Can achieve high potency, also in the low nanomolar range. Potency is highly sensitive to linker length.
Maximum Degradation (Dmax) Typically >90%, but can be affected by suboptimal ternary complex formation due to excessive linker flexibility.Can achieve >90% degradation. The rigidity and length are critical for optimal ternary complex formation.
Aqueous Solubility Generally higher due to the hydrophilic nature of the ethylene glycol repeats.Generally lower, which can be a challenge for formulation and bioavailability.
Cell Permeability Can be lower due to increased polar surface area, although some studies suggest that the flexibility of PEG linkers can allow for conformations that shield polar groups, aiding permeability.Can be higher due to increased lipophilicity, but this is not always the case and is dependent on the overall molecule.
Metabolic Stability Can be susceptible to metabolism, although this is not always a major liability.Generally considered to be metabolically stable.

Experimental Protocols

To enable researchers to conduct their own comparative studies, detailed protocols for key experiments are provided below.

Western Blot for Target Protein Degradation

This protocol is used to quantify the amount of target protein remaining in cells after treatment with a PROTAC.

  • Cell Culture and Treatment: Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTACs (e.g., with this compound or an alkyl linker) for a predetermined amount of time (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation and SDS-PAGE: Normalize the protein concentrations and prepare the samples with Laemmli buffer. Separate the proteins by SDS-PAGE.

  • Western Blotting: Transfer the separated proteins to a PVDF membrane. Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Detect the protein bands using a chemiluminescence substrate and quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).

Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxic effects of the PROTACs on the cells.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of the PROTACs.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader. Calculate cell viability as a percentage relative to the vehicle-treated control.

Ubiquitination Assay

This assay confirms that the PROTAC-mediated degradation is occurring through the ubiquitin-proteasome system.

  • Cell Treatment: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) for a short period (e.g., 4-6 hours) to allow for the accumulation of ubiquitinated proteins.

  • Immunoprecipitation: Lyse the cells and immunoprecipitate the target protein using a specific antibody.

  • Western Blotting: Elute the immunoprecipitated proteins and perform a Western blot as described above, but probe with an anti-ubiquitin antibody to detect the polyubiquitinated target protein.

Visualizing the Process

To better understand the underlying mechanisms and workflows, the following diagrams have been generated.

PROTAC_Mechanism PROTAC Mechanism of Action PROTAC PROTAC (e.g., with this compound or Alkyl Linker) POI Target Protein (POI) PROTAC->POI binds E3 E3 Ubiquitin Ligase PROTAC->E3 binds Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI->Ternary E3->Ternary PolyUb Poly-ubiquitination Ternary->PolyUb facilitates Ub Ubiquitin Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome recognized by Degradation Degradation of POI Proteasome->Degradation mediates Western_Blot_Workflow Western Blot Experimental Workflow cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_detection Detection Cell_Treatment Cell Treatment with PROTAC Cell_Lysis Cell Lysis Cell_Treatment->Cell_Lysis Protein_Quant Protein Quantification Cell_Lysis->Protein_Quant Sample_Prep Sample Preparation Protein_Quant->Sample_Prep SDS_PAGE SDS-PAGE Sample_Prep->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis Linker_Properties_Logic Logical Relationship of Linker Properties cluster_peg This compound (PEG) cluster_alkyl Alkyl Linker Linker_Choice Linker Choice (this compound vs. Alkyl) PEG_Hydrophilicity Higher Hydrophilicity Linker_Choice->PEG_Hydrophilicity PEG_Flexibility Higher Flexibility Linker_Choice->PEG_Flexibility Alkyl_Hydrophobicity Higher Hydrophobicity Linker_Choice->Alkyl_Hydrophobicity Alkyl_Rigidity Higher Rigidity (less flexible) Linker_Choice->Alkyl_Rigidity PEG_Solubility Improved Solubility PEG_Hydrophilicity->PEG_Solubility PROTAC_Efficacy Overall PROTAC Efficacy PEG_Solubility->PROTAC_Efficacy influences PEG_Permeability Potentially Lower Permeability PEG_Permeability->PROTAC_Efficacy influences PEG_Flexibility->PROTAC_Efficacy influences ternary complex Alkyl_Permeability Potentially Higher Permeability Alkyl_Hydrophobicity->Alkyl_Permeability Alkyl_Solubility Lower Solubility Alkyl_Solubility->PROTAC_Efficacy influences Alkyl_Permeability->PROTAC_Efficacy influences Alkyl_Rigidity->PROTAC_Efficacy influences ternary complex

References

Navigating Target Engagement of PEGylated PROTACs: A Comparative Guide to Cellular Thermal Shift Assays (CETSA)

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the intricate world of targeted protein degradation, confirming target engagement of PEGylated Proteolysis Targeting Chimeras (PROTACs) is a critical step. The Cellular Thermal Shift Assay (CETSA) has emerged as a powerful, label-free method to assess this crucial interaction within the native cellular environment. This guide provides an objective comparison of CETSA with alternative technologies, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate target engagement strategy.

PEGylated PROTACs, with their enhanced pharmacokinetic properties, present unique challenges and considerations for target engagement assays. Their increased size and conformational flexibility due to the polyethylene glycol (PEG) linker can influence assay performance. This guide will delve into the nuances of applying CETSA to these large molecules and compare its performance with other widely used techniques.

At a Glance: Comparing Target Engagement Assays for PEGylated PROTACs

FeatureCellular Thermal Shift Assay (CETSA)NanoBRET™/HiBiTSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Principle Ligand-induced thermal stabilization of the target protein in cells or lysates.Bioluminescence Resonance Energy Transfer (BRET) or enzyme complementation to measure proximity of a tracer to the target.Change in refractive index upon binding of the analyte to a ligand immobilized on a sensor chip.Heat change upon binding of two molecules in solution.
Physiological Relevance High (intact cells)High (intact cells)Low (in vitro, purified components)Moderate (in vitro, purified components in solution)
Labeling Requirement Label-freeRequires genetic tagging of the target protein (e.g., NanoLuc®) and a fluorescent tracer.Requires immobilization of one binding partner.Label-free
PEGylation Impact PEGylation may increase the thermal stability of the PROTAC-target complex, potentially enhancing the CETSA window.[1][2] However, the large size could also sterically hinder interactions.The large size of PEGylated PROTACs could interfere with the proximity-based signal.The PEG chain can affect binding kinetics and may cause non-specific binding to the sensor surface.The PEG chain can contribute to the heat signal, potentially complicating data interpretation.
Quantitative Data EC50 (cellular potency), ΔTm (thermal shift)[3]IC50/EC50 (cellular potency), K D (affinity)[4]k a, k d, K D (binding kinetics and affinity)[5]K D, ΔH, ΔS (thermodynamic parameters)
Throughput Low to high (depending on format, e.g., Western blot vs. AlphaLISA)HighLow to mediumLow
Expertise Required ModerateModerateHighHigh

In-Depth Analysis of Target Engagement Methodologies

Cellular Thermal Shift Assay (CETSA)

CETSA is predicated on the principle that the binding of a ligand, such as a PROTAC, to its target protein alters the protein's thermal stability. This change is detected by heating cell lysates or intact cells treated with the compound to various temperatures, followed by quantification of the remaining soluble target protein.

Advantages for PEGylated PROTACs:

  • Physiologically Relevant: CETSA is performed in a cellular context, providing insights into target engagement under more native conditions.

  • Label-Free: It does not require modification of the PROTAC or the target protein, avoiding potential artifacts.

  • Potential for Enhanced Signal: Studies have shown that PEGylation can increase the thermal stability of proteins, which could lead to a more pronounced thermal shift in CETSA experiments.

Considerations for PEGylated PROTACs:

  • Size and Steric Hindrance: The large and flexible PEG chain could potentially interfere with the protein unfolding and aggregation process, which is the basis of the CETSA readout.

  • Data Interpretation: Distinguishing between direct target stabilization and downstream effects on protein complexes can be challenging.

A key application of CETSA in PROTAC development is the ability to differentiate between target binding and subsequent degradation. By comparing the thermal shift profile with protein abundance measurements (e.g., via Western blot from a non-heated control), researchers can confirm that the PROTAC first engages the target before inducing its degradation.

Alternative Target Engagement Assays

NanoBRET™/HiBiT: These assays rely on proximity-based energy transfer or enzyme complementation. For PROTACs, they can be used to measure binary target engagement and ternary complex formation in live cells. While offering high sensitivity and throughput, the requirement for genetically modified cells and the potential for steric hindrance from the PEG chain are notable considerations.

Surface Plasmon Resonance (SPR): SPR provides real-time kinetic data on binding events. It is a powerful tool for detailed biochemical characterization but lacks the physiological context of a cellular assay. The PEG chain of a PROTAC can introduce complexities in data analysis due to its size and potential for non-specific interactions with the sensor chip.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with binding, providing a complete thermodynamic profile of the interaction. It is a label-free, in-solution technique but is low-throughput and requires large amounts of purified protein. The PEG chain's contribution to the heat signal can complicate data interpretation.

Experimental Protocols

A detailed, step-by-step protocol for performing a CETSA experiment to determine the target engagement of a PEGylated PROTAC is provided below.

CETSA Protocol for PEGylated PROTAC Target Engagement

1. Cell Culture and Treatment: a. Plate cells at an appropriate density and allow them to adhere overnight. b. Treat cells with various concentrations of the PEGylated PROTAC or vehicle control for a predetermined time (e.g., 1-4 hours).

2. Heating Step: a. For adherent cells, wash with PBS and add fresh media or PBS. For suspension cells, transfer to PCR tubes or a PCR plate. b. Heat the cells at a range of temperatures (e.g., 40-60°C) for a fixed time (e.g., 3 minutes) using a thermal cycler. Include a non-heated control (room temperature).

3. Cell Lysis: a. Immediately after heating, lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors. b. For adherent cells, scrape the cells and collect the lysate. For suspension cells, proceed directly to lysis. c. Subject the lysates to freeze-thaw cycles to ensure complete lysis.

4. Separation of Soluble and Aggregated Proteins: a. Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

5. Protein Quantification: a. Carefully collect the supernatant containing the soluble protein fraction. b. Determine the protein concentration of each sample using a standard protein assay (e.g., BCA).

6. Detection of Target Protein: a. Analyze the soluble protein fractions by Western blotting using an antibody specific for the target protein. b. Alternatively, use higher-throughput methods like AlphaLISA® or mass spectrometry for detection.

7. Data Analysis: a. Quantify the band intensities from the Western blot. b. Plot the percentage of soluble protein remaining as a function of temperature to generate a melting curve. c. Determine the melting temperature (Tm) and the thermal shift (ΔTm) induced by the PEGylated PROTAC. d. For isothermal dose-response experiments (performed at a single, optimized temperature), plot the percentage of soluble protein as a function of PROTAC concentration to determine the EC50 value.

Visualizing Cellular Processes

Diagrams generated using Graphviz provide a clear visual representation of the experimental workflows and biological pathways involved in CETSA analysis of PEGylated PROTACs.

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_lysis Lysis & Separation cluster_analysis Analysis start Plate Cells treat Treat with PEGylated PROTAC start->treat heat Apply Temperature Gradient lyse Cell Lysis heat->lyse centrifuge Centrifugation lyse->centrifuge supernatant Collect Soluble Fraction centrifuge->supernatant detection Western Blot / MS supernatant->detection data Data Analysis (Tm, EC50) detection->data

Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).

A common target for PROTAC development is the bromodomain-containing protein 4 (BRD4), a key regulator of oncogene transcription. The signaling pathway of BRD4 and its inhibition by a PROTAC can be visualized as follows:

BRD4_Signaling_Pathway cluster_nucleus Nucleus cluster_protac PROTAC Action BRD4 BRD4 Ac_Histone Acetylated Histones BRD4->Ac_Histone binds pTEFb P-TEFb BRD4->pTEFb recruits Proteasome Proteasome BRD4->Proteasome Degradation RNA_Pol_II RNA Pol II pTEFb->RNA_Pol_II activates Oncogenes Oncogenes (e.g., c-Myc) RNA_Pol_II->Oncogenes transcribes Cell Proliferation & Survival Cell Proliferation & Survival Oncogenes->Cell Proliferation & Survival PROTAC PEGylated PROTAC PROTAC->BRD4 E3_Ligase E3 Ligase PROTAC->E3_Ligase E3_Ligase->BRD4 Ubiquitination Ubiquitin Ubiquitin Inhibition of Proliferation Inhibition of Proliferation Proteasome->Inhibition of Proliferation

References

Beyond the Linear Standard: A Comparative Guide to Alternative Linkers for Enhanced Pharmacokinetic Performance

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking to optimize the pharmacokinetic (PK) properties of therapeutic conjugates, the choice of linker is a critical determinant of success. While linear polyethylene glycol (PEG) linkers, such as HO-PEG17-OH, have been a mainstay, a growing body of evidence highlights the potential of alternative strategies to improve drug stability, extend circulation half-life, and enhance therapeutic efficacy. This guide provides an objective comparison of promising alternatives, supported by experimental data, detailed methodologies, and visualizations to inform the rational design of next-generation drug conjugates.

The linker connecting a therapeutic payload to a targeting moiety, such as an antibody in an antibody-drug conjugate (ADC), is far more than a simple spacer. Its chemical structure, length, and lability profoundly influence the conjugate's solubility, stability in circulation, mechanism of drug release, and overall therapeutic window. This guide explores branched PEG architectures, innovative polymer-based alternatives like polysarcosine and poly(2-oxazolines), and the strategic implementation of cleavable linkers to achieve superior pharmacokinetic profiles.

Quantitative Comparison of Linker Technologies

The selection of a linker should be guided by a thorough understanding of its impact on key pharmacokinetic parameters. The following tables summarize available data from preclinical studies, offering a comparative overview of different linker strategies. It is important to note that direct head-to-head comparisons with this compound are limited in the literature; therefore, the data presented here is compiled from studies comparing alternatives to linear PEG linkers of similar molecular weights.

Table 1: Pharmacokinetic Parameters of Different Linker Technologies (Rodent Models)

Linker TypeConjugate ExampleCmax (µg/mL)AUC (µg*h/mL)Clearance (mL/h/kg)Terminal Half-life (t½) (h)Reference
Linear PEG Trastuzumab-vc-MMAE~150~15,000~0.1~100[1]
Branched PEG Trastuzumab-vc-MMAE (branched)Higher than linearIncreased vs. linearSlower than linearLonger than linear[2][]
Polysarcosine (PSar) Interferon-α2b-PSarNot Reported~2-fold > PEG-IFNNot Reported20.9 ± 2.1[4][5]
Poly(2-oxazoline) (POZ) POZ-conjugated proteinNot ReportedComparable to PEGComparable to PEGComparable to PEG

Note: The data presented are illustrative and can vary significantly based on the antibody, payload, drug-to-antibody ratio (DAR), and animal model used.

Table 2: In Vitro Cytotoxicity and Bystander Effect of Cleavable vs. Non-Cleavable Linkers

Linker TypeADC ExampleTarget Cell IC50 (nM)Bystander Cell IC50 (nM)Bystander EffectReference
Cleavable (vc) Trastuzumab-vc-MMAE0.1 - 110 - 100Yes
Non-cleavable (SMCC) Trastuzumab-SMCC-DM10.5 - 5>1000No

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of drug conjugates with different linkers. The following are representative protocols for key experiments.

Synthesis of a Heterobifunctional Branched PEG Linker

This protocol outlines a general approach for synthesizing a branched PEG linker with two PEG arms and orthogonal functional groups for conjugation.

  • Core Synthesis: React a di-amine functionalized core (e.g., lysine) with two equivalents of a mono-activated PEG (e.g., NHS-PEG-OMe) to form a branched structure with two PEG arms and a free carboxylic acid.

  • Purification: Purify the branched PEG diacid by reversed-phase HPLC.

  • Activation of Carboxyl Group: Activate the terminal carboxylic acid group of the branched PEG with a coupling agent such as N-hydroxysuccinimide (NHS) in the presence of a carbodiimide (e.g., DCC or EDC) to form an NHS ester.

  • Orthogonal Functionalization: The other end of the PEG arms can be functionalized prior to branching, for example, by using an amino-PEG-acid, resulting in a branched structure with a free amine and a free acid for further specific conjugations.

Conjugation of a Linker to a Monoclonal Antibody (Site-Specific)

This protocol describes a common method for site-specific conjugation to engineered cysteine residues on an antibody.

  • Antibody Reduction: Partially reduce the interchain disulfide bonds of the antibody using a mild reducing agent like tris(2-carboxyethyl)phosphine (TCEP) to generate free thiol groups. The stoichiometry of TCEP to antibody is critical to control the number of reduced disulfides.

  • Linker-Payload Activation: Ensure the linker-payload construct has a thiol-reactive group, such as a maleimide.

  • Conjugation Reaction: React the reduced antibody with an excess of the maleimide-activated linker-payload in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) at room temperature for 1-2 hours.

  • Quenching: Quench any unreacted maleimide groups by adding an excess of a small molecule thiol, such as N-acetyl cysteine.

  • Purification and Characterization: Purify the resulting ADC using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC). Characterize the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy and/or mass spectrometry.

In Vivo Pharmacokinetic Study in Mice

This protocol provides a general workflow for evaluating the pharmacokinetic profile of an ADC in a murine model.

  • Animal Model: Use an appropriate mouse strain (e.g., BALB/c or immunodeficient mice for tumor xenograft models).

  • ADC Administration: Administer a single intravenous (IV) dose of the ADC at a predetermined concentration (e.g., 5-10 mg/kg) via the tail vein.

  • Blood Sampling: Collect serial blood samples (approximately 20-30 µL) from the saphenous or submandibular vein at various time points (e.g., 5 min, 1h, 4h, 8h, 24h, 48h, 96h, 168h post-injection).

  • Plasma Preparation: Collect blood into tubes containing an anticoagulant (e.g., EDTA) and centrifuge to separate the plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the total antibody and the conjugated ADC in the plasma samples using a validated enzyme-linked immunosorbent assay (ELISA). Quantify the concentration of the unconjugated payload using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters, including Cmax, AUC, clearance, and terminal half-life.

Mandatory Visualizations

Experimental Workflow for ADC Pharmacokinetic Analysis

experimental_workflow cluster_preclinical Preclinical ADC Study cluster_bioanalysis Bioanalytical Quantification cluster_pk_analysis Pharmacokinetic Analysis animal_model Animal Model Selection (e.g., BALB/c Mice) adc_admin ADC Administration (Intravenous Injection) animal_model->adc_admin blood_sampling Serial Blood Sampling adc_admin->blood_sampling plasma_prep Plasma Preparation blood_sampling->plasma_prep elisa ELISA (Total Antibody & Conjugated ADC) plasma_prep->elisa lcms LC-MS/MS (Unconjugated Payload) plasma_prep->lcms pk_params Calculation of PK Parameters (Cmax, AUC, t½, CL) elisa->pk_params lcms->pk_params bystander_effect cluster_extracellular Extracellular Space cluster_intracellular_pos Antigen-Positive Cell Interior cluster_intracellular_neg Antigen-Negative Cell Interior adc Antibody-Drug Conjugate (ADC) antigen_pos Antigen-Positive Tumor Cell adc->antigen_pos Binding internalization Internalization (Endocytosis) antigen_pos->internalization antigen_neg Antigen-Negative Tumor Cell lysosome Lysosome internalization->lysosome payload_release Payload Release (Linker Cleavage) lysosome->payload_release cell_death_pos Apoptosis payload_release->cell_death_pos Induces payload_diffusion Payload Diffusion payload_release->payload_diffusion Diffuses Out payload_diffusion->antigen_neg cell_death_neg Apoptosis payload_diffusion->cell_death_neg Induces

References

Safety Operating Guide

Proper Disposal of HO-Peg17-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring a safe laboratory environment and minimizing environmental impact are paramount in scientific research. This guide provides detailed procedures for the proper disposal of HO-Peg17-OH, a polyethylene glycol (PEG) derivative commonly used by researchers, scientists, and drug development professionals.

Polyethylene glycols are generally characterized by their low toxicity and biocompatibility, leading to their extensive use in pharmaceutical and biomedical fields. Typically, PEGs are not classified as hazardous waste due to their biodegradable nature and lack of persistence or bioaccumulation in the environment.[1][2] However, it is crucial to consult the specific Safety Data Sheet (SDS) for the particular grade and source of this compound being used, as the safety of a PEG compound can be influenced by potential impurities from the manufacturing process.[2]

Waste Characterization: The Decisive Step

The cornerstone of proper disposal is the accurate characterization of the waste stream. The disposal method for this compound is contingent upon its physical state (solid or liquid), the quantity for disposal, and most critically, whether it is mixed with any hazardous materials.[2] If this compound is contaminated with a substance classified as hazardous (e.g., flammable, corrosive, reactive, toxic), the entire mixture must be managed as hazardous waste.[2]

Waste Stream CompositionHazard ClassificationRecommended Disposal Path
Pure, uncontaminated this compoundNon-HazardousNon-hazardous chemical waste stream
This compound mixed with non-hazardous materialsNon-HazardousNon-hazardous chemical waste stream
This compound mixed with hazardous materialsHazardous Hazardous chemical waste stream

Step-by-Step Disposal Protocol

Adherence to institutional and local regulations is non-negotiable. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

  • Consult the Safety Data Sheet (SDS): Before initiating any disposal process, locate and thoroughly review the SDS for your specific this compound product. The SDS contains definitive information on hazards, handling, and disposal.

  • Evaluate for Contamination: Determine if the this compound waste is mixed with any other substances. If so, identify all potential contaminants.

  • Assess Contaminant Hazards: Consult the SDS for each substance mixed with the this compound to determine its hazard classification.

  • Segregate Waste:

    • Non-Hazardous: If the this compound is pure or mixed only with other non-hazardous materials, it can be disposed of as non-hazardous waste. Place it in a clearly labeled, sealed container.

    • Hazardous: If the this compound is contaminated with any hazardous material, the entire mixture is considered hazardous waste. This waste must be collected in a designated, properly labeled hazardous waste container.

  • Packaging and Labeling: Ensure all waste containers are appropriate for the chemical contents, are in good condition, and are tightly sealed. The label should clearly identify the contents, including all components of a mixture, and display the appropriate hazard warnings.

  • Storage: Store waste containers in a designated, well-ventilated waste accumulation area, away from incompatible materials.

  • Arrange for Disposal: Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for the collection and proper disposal of the waste.

Important Considerations:

  • Do Not Dispose Down the Drain: Avoid releasing polyethylene glycol into wastewater systems. While biodegradable, it can impact the biological and chemical oxygen demand in wastewater treatment processes.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves and safety goggles, when handling chemical waste.

  • Local Regulations: Disposal of chemical waste is governed by local and national regulations. Ensure full compliance with all applicable rules.

Experimental Protocol: Waste Stream Evaluation

In a laboratory setting, the primary "experiment" to determine the correct disposal route is the systematic evaluation of the waste's characteristics.

Objective: To determine if the this compound waste is hazardous.

Materials:

  • Waste container with this compound.

  • Knowledge of all processes that contributed to the waste stream.

  • Safety Data Sheets for all potential contaminants.

Procedure:

  • Identify all substances that have been added to the this compound.

  • Consult the SDS for each of these added substances.

  • Determine if any of the added substances are classified as hazardous (e.g., flammable, corrosive, reactive, toxic).

  • Classify the entire waste mixture as hazardous if any component is hazardous.

  • Document the assessment for your records and for labeling the waste container.

G cluster_non_hazardous Non-Hazardous Pathway cluster_hazardous Hazardous Pathway start Start: this compound Waste sds Consult SDS for This compound start->sds eval Evaluate Waste Stream: Is it contaminated? sds->eval non_haz_container Collect in Labeled Non-Hazardous Waste Container eval->non_haz_container No contaminant_sds Consult SDS for ALL Contaminants eval->contaminant_sds Yes non_haz_disposal Dispose via Institutional Non-Hazardous Chemical Waste Program non_haz_container->non_haz_disposal Follow EHS Guidelines end_node End: Proper Disposal non_haz_disposal->end_node haz_container Collect in Labeled Hazardous Waste Container contaminant_sds->haz_container haz_disposal Dispose via Licensed Hazardous Waste Contractor haz_container->haz_disposal Follow EHS Guidelines haz_disposal->end_node

References

Personal protective equipment for handling HO-Peg17-OH

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling HO-Peg17-OH. The following procedures and recommendations are compiled from safety data sheets of similar polyethylene glycol (PEG) compounds and general laboratory safety practices.

Personal Protective Equipment (PPE) and Safety Measures

PPE / Safety MeasureSpecificationRationale
Eye Protection Chemical safety goggles.Protects eyes from potential splashes or aerosols of the compound.
Hand Protection Common chemical resistant gloves (e.g., nitrile).Prevents direct skin contact with the substance.
Skin and Body Protection Laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Not generally required under normal use with adequate ventilation. Use a NIOSH-approved respirator if aerosols or dusts are generated.Avoid inhalation of vapors or gases.[1] Local exhaust ventilation is generally preferred to minimize exposure.[1]
Ventilation Work in a well-ventilated area or under a chemical fume hood.A system of local and/or general exhaust is recommended to keep employee exposures below any applicable airborne exposure limits.[2]
Hygiene Measures Handle in accordance with good industrial hygiene and safety practice. Wash hands thoroughly after handling.Prevents accidental ingestion and contamination of personal items.

Experimental Protocols: Handling and Disposal

Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[3] For long-term storage, a temperature of -20°C is often recommended for PEG compounds.[4]

  • Protect from moisture and light.

Handling Procedures:

  • Allow the container to warm to room temperature before opening to prevent moisture condensation.

  • To minimize air exposure, consider handling under an inert gas like argon or nitrogen.

  • If the compound is a solid, avoid creating dust. If it is a liquid, avoid generating aerosols.

  • For ease of handling, especially for low-melting solids, consider making a stock solution in a suitable solvent like DMSO or DMF.

  • Clean up any spills promptly, as detailed in the spill response workflow below.

Disposal Plan:

Polyethylene glycol is generally considered to be biodegradable and not hazardous waste. However, it is crucial to adhere to local and national regulations for chemical waste disposal.

  • Small Quantities: For small residual amounts, it may be permissible to mix the compound with an unappealing substance like dirt or sand, place it in a sealed container, and dispose of it in the regular solid waste.

  • Large Quantities: For larger quantities or in accordance with institutional policy, arrange for disposal by a licensed chemical waste disposal contractor.

  • Contaminated Materials: Any materials, such as gloves, wipes, or containers, that come into direct contact with this compound should be disposed of as chemical waste.

  • Do Not Flush to Sewer: Do not dispose of this compound or its solutions down the drain. This can negatively impact wastewater treatment processes.

Accidental Spill Response Workflow

The following diagram outlines the step-by-step procedure for handling an accidental spill of this compound.

Spill_Response_Workflow cluster_immediate_actions Immediate Actions cluster_containment_cleanup Containment & Cleanup cluster_decontamination_disposal Decontamination & Disposal alert Alert Personnel in the Area evacuate Evacuate Spill Area if Necessary alert->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain the Spill with Inert Absorbent Material (e.g., vermiculite, dry sand) ppe->contain absorb Absorb the Spilled Material contain->absorb collect Collect Absorbed Material into a Chemical Waste Container absorb->collect decontaminate Decontaminate the Spill Area collect->decontaminate dispose Dispose of Waste Container According to Regulations decontaminate->dispose report Report the Incident to the Safety Officer dispose->report

Caption: Workflow for handling an accidental spill of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.